Indirubin-3'-monoxime-5-sulphonic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZVPFDMEVQJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440573 | |
| Record name | CHEMBL440411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331467-05-1 | |
| Record name | CHEMBL440411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Tapestry: A Technical Guide to the Mechanism of Action of Indirubin-3'-monoxime-5-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of the natural bis-indole alkaloid indirubin, has emerged as a potent and selective inhibitor of several key protein kinases implicated in cell cycle regulation and signal transduction. This technical guide provides an in-depth exploration of its mechanism of action, consolidating current scientific understanding for researchers, scientists, and drug development professionals. Through a detailed examination of its primary molecular targets, associated signaling pathways, and the experimental methodologies used for its characterization, this document aims to serve as a comprehensive resource for advancing research and development efforts related to this promising therapeutic agent.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic site of specific protein kinases. This targeted inhibition disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The principal targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), with subsequent effects on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a potent inhibitor of CDK1 and CDK5.[1][2][3][4][5] CDKs are a family of serine/threonine kinases that play a central role in regulating the eukaryotic cell cycle. By inhibiting CDK1 (also known as Cdc2) and CDK5, the compound effectively halts cell cycle progression. The inhibition is reversible and competitive with respect to ATP.[2][5]
The structural basis for this inhibition has been elucidated through crystallographic studies of similar indirubin derivatives in complex with CDK2. These studies reveal that the indirubin core occupies the ATP-binding pocket, forming crucial hydrogen bonds with the kinase's hinge region, a mode of interaction common to many kinase inhibitors.[5]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
In addition to its effects on CDKs, this compound is a potent inhibitor of GSK-3β.[1][3][4][5] GSK-3β is a ubiquitously expressed serine/threonine kinase involved in a myriad of cellular processes, including glycogen metabolism, cell adhesion, and apoptosis. Dysregulation of GSK-3β activity is implicated in various pathologies, including neurodegenerative diseases and cancer. The inhibitory action against GSK-3β expands the potential therapeutic applications of this indirubin derivative beyond cell cycle control.
Modulation of STAT3 Signaling
A significant aspect of the mechanism of action of indirubin derivatives is the inhibition of the STAT3 signaling pathway.[6] Indirubin-3'-monoxime has been shown to block the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and transcriptional activity.[6] This inhibition of STAT3 activation is a key contributor to the anti-proliferative and pro-apoptotic effects of the compound.
Quantitative Data on Kinase Inhibition
The inhibitory potency of this compound against its primary kinase targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 5 |
| CDK5/p25 | 7 |
| GSK-3β | 80 |
Table 1: IC50 values of this compound for key kinase targets.[1][2][3][4][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to elucidate its mechanism of action.
Caption: Inhibition of CDK1/Cyclin B by this compound leads to G2/M cell cycle arrest.
Caption: this compound inhibits GSK-3β, affecting various downstream cellular processes.
Caption: Mechanism of STAT3 signaling inhibition by preventing STAT3 phosphorylation.
Caption: A generalized workflow for determining in vitro kinase inhibition by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay (CDK1, CDK5, GSK-3β)
Objective: To determine the IC50 value of this compound for specific kinases.
Materials:
-
Recombinant human kinases (CDK1/cyclin B, CDK5/p25, GSK-3β)
-
Specific peptide substrates for each kinase
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., MOPS, MgCl₂, EGTA, EDTA, DTT)
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for STAT3 Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell line with constitutively active STAT3
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time points.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with a well-defined mechanism of action centered on the inhibition of CDKs and GSK-3β, leading to cell cycle arrest and the modulation of various cellular processes. Its ability to also suppress the STAT3 signaling pathway further enhances its anti-proliferative and pro-apoptotic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds. A thorough understanding of its molecular interactions and cellular effects is paramount for its successful translation into clinical applications for the treatment of cancer and other proliferative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 6. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
Indirubin-3'-monoxime-5-sulphonic Acid: A Potent Inhibitor of Cyclin-Dependent Kinases and Glycogen Synthase Kinase-3β
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural compound isolated from the traditional Chinese medicine formulation Danggui Longhui Wan. This guide provides a comprehensive overview of the inhibitory properties of this compound against key protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Its potent and selective inhibitory activity suggests its potential as a valuable tool for research in cell cycle regulation and neurodegenerative diseases, and as a lead compound for drug development.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory activity against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 5[1][2][3][4][5] |
| CDK5/p25 | 7[1][2][3][4][5] |
| GSK-3β | 80[1][2][3][4][5] |
Kinase Selectivity Profile
While a comprehensive screening of this compound against a full panel of kinases is not extensively reported in the public domain, studies on related indirubin derivatives provide insights into its likely selectivity profile. Generally, indirubins show high affinity for CDKs and GSK-3β. For instance, the related compound indirubin-3'-monoxime also potently inhibits CDK1/cyclin B and CDK5/p25 with IC50 values of 180 nM and 100 nM, respectively, and is a potent inhibitor of GSK-3β with an IC50 of 22 nM[6]. The introduction of the 5-sulphonic acid group in this compound appears to enhance its potency against CDK1 and CDK5. Further studies on other indirubin derivatives have shown varying degrees of selectivity, with some demonstrating inhibitory activity against other kinases such as DYRK kinases[2][4][7][8]. It is therefore recommended that researchers perform comprehensive kinase profiling to fully characterize the selectivity of this compound in their specific experimental context.
Mechanism of Action
This compound acts as a competitive inhibitor of ATP at the catalytic site of the kinase[2][3]. This mechanism of action is common to many indirubin derivatives and is a key factor in their ability to inhibit kinase activity.
Signaling Pathways
The primary targets of this compound, CDK1, CDK5, and GSK-3β, are crucial nodes in various signaling pathways. The following diagrams illustrate the canonical pathways in which these kinases operate and are subsequently inhibited by the compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the CDK inhibitor properties of this compound. These should be optimized and adapted for specific laboratory conditions and research questions.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 value of this compound against a specific kinase.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
Prepare a reaction buffer containing the purified kinase (e.g., CDK1/cyclin B, CDK5/p25, or GSK-3β), its specific substrate (e.g., histone H1 for CDK1, tau protein for CDK5 and GSK-3β), and any necessary cofactors (e.g., MgCl2).
-
-
Assay Procedure:
-
In a multi-well plate, add the reaction buffer containing the kinase and substrate to each well.
-
Add the various dilutions of this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled [γ-³²P]ATP or in a system with a coupled luciferase for luminescence readout).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at the controlled temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format:
-
Radiometric Assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.
-
Luminescence-based Assay: In assays like Kinase-Glo®, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.
-
Fluorescence-based Assay: Use a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium until they reach logarithmic growth phase.
-
Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specific duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA content.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
DNA Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry and Data Analysis:
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Collect data from a sufficient number of cells (e.g., 10,000-20,000 events) for each sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Compare the cell cycle distribution of the treated cells to the control cells to determine if the inhibitor induces cell cycle arrest at a specific phase.
-
Conclusion
This compound is a potent inhibitor of CDK1, CDK5, and GSK-3β. Its well-defined mechanism of action and significant inhibitory activity make it a valuable pharmacological tool for investigating the roles of these kinases in cell cycle control, neurobiology, and the pathogenesis of various diseases. The provided data and protocols serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related indirubin compounds. Further investigation into its broader kinase selectivity and in vivo efficacy is warranted to fully elucidate its potential as a clinical candidate.
References
- 1. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Inverse Binding Mode of Indirubin Derivatives Yields Improved Selectivity for DYRK Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indirubin-3'-monoxime-5-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indirubin-3'-monoxime-5-sulphonic acid is a potent, cell-permeable, and reversible inhibitor of several protein kinases, demonstrating significant potential in various therapeutic areas, including oncology and neurodegenerative diseases. This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to facilitate further research and development.
Introduction
This compound belongs to the indirubin family of bis-indole alkaloids. Indirubins are the active components of a traditional Chinese medicine preparation, Danggui Longhui Wan, which has been used for the treatment of chronic myelogenous leukemia.[1] Synthetic derivatives, such as this compound, have been developed to improve solubility and biological activity. This compound primarily functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and cellular metabolism, respectively. Its ability to modulate these pathways underscores its potential as a therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₁N₃O₅S | [2] |
| Molecular Weight | 357.34 g/mol | [2] |
| CAS Number | 331467-05-1 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of target kinases. This mode of action has been elucidated through kinetic studies and co-crystallization with target proteins.
Kinase Inhibition Profile
The compound is a potent and selective inhibitor of several key kinases, with IC50 values in the nanomolar range.
| Target Kinase | IC50 (nM) | Reference |
| CDK1 | 5 | |
| CDK5 | 7 | |
| GSK-3β | 80 |
Key Signaling Pathways
The inhibitory action of this compound on CDK1, CDK5, and GSK-3β has significant downstream effects on cellular signaling pathways implicated in both cancer and neurodegenerative disorders.
GSK-3β and Tau Hyperphosphorylation Pathway
In the context of Alzheimer's disease, GSK-3β and CDK5 are major kinases responsible for the hyperphosphorylation of the tau protein, a hallmark of the disease. By inhibiting these kinases, this compound can reduce tau phosphorylation, thereby potentially mitigating neurofibrillary tangle formation and subsequent neuronal apoptosis.
References
An In-depth Technical Guide to Indirubin-3'-monoxime-5-sulphonic Acid as a GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthale Kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation is associated with various pathologies such as Alzheimer's disease, bipolar disorder, and cancer. This has rendered GSK-3β a compelling target for therapeutic intervention. Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of the natural product indirubin, has emerged as a potent inhibitor of GSK-3β. This technical guide provides a comprehensive overview of its inhibitory profile, the experimental protocols to assess its activity, and its impact on relevant signaling pathways.
Introduction
Indirubins are a class of bis-indole alkaloids, with the parent compound being an active ingredient in the traditional Chinese medicine formulation, Danggui Longhui Wan, used in the treatment of chronic myelogenous leukemia. Synthetic modifications of the indirubin scaffold have led to the development of more potent and selective kinase inhibitors. This compound is a water-soluble derivative designed to improve upon the limited solubility of earlier indirubins, a critical factor for drug development.[1][2] This compound has been identified as a potent, reversible, and ATP-competitive inhibitor of GSK-3β.[3]
Quantitative Inhibitory Profile
This compound exhibits potent inhibition of GSK-3β with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Its activity has been compared against other related kinases to assess its selectivity. The quantitative data for this compound and related indirubin derivatives are summarized below.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | GSK-3β | 80 | [4] |
| CDK1 | 5 | [4] | |
| CDK5 | 7 | [4] | |
| Indirubin-3'-monoxime | GSK-3β | 22 | [5] |
| CDK1/cyclin B | 180 | [5] | |
| CDK5/p25 | 100 | [5] | |
| Indirubin-5-sulfonic acid | GSK-3β | Inhibitory activity noted | [1] |
| CDK1/cyclin B | 55 | ||
| CDK2/cyclin A | 35 | ||
| CDK5/p35 | 65 |
Mechanism of Action
This compound acts as a reversible and ATP-competitive inhibitor of GSK-3β.[3] This mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of GSK-3β substrates.
Below is a diagram illustrating the competitive inhibition mechanism.
Caption: Competitive inhibition of GSK-3β.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a representative workflow based on the synthesis of related indirubin derivatives.
Caption: Representative synthetic workflow.
Detailed Protocol (Adapted from the synthesis of indirubin-3'-monoximes):
-
Sulfonation of Indole: Indole is treated with a sulfonating agent, such as concentrated sulfuric acid, to introduce a sulfonic acid group at the 5-position of the indole ring, yielding indole-5-sulfonic acid.
-
Oxidation to Isatin-5-sulfonic acid: The resulting indole-5-sulfonic acid is then oxidized to form isatin-5-sulfonic acid.
-
Condensation to Indirubin-5-sulfonic acid: Isatin-5-sulfonic acid is condensed with indoxyl in an appropriate solvent to yield indirubin-5-sulfonic acid.
-
Oximation: The indirubin-5-sulfonic acid is reacted with hydroxylamine hydrochloride in a suitable solvent, such as pyridine, and heated to form the final product, this compound. The product is then purified, typically by recrystallization or chromatography.
In Vitro GSK-3β Kinase Assay
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
This compound (test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Radiolabeled [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Procedure (Radioactive Method):
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the GSK-3β substrate peptide, and the test inhibitor at various concentrations.
-
Add the recombinant GSK-3β enzyme to initiate the pre-incubation. Incubate for 10-15 minutes at 30°C.
-
Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell-Based Wnt/β-catenin Signaling Assay
This protocol outlines a luciferase reporter assay to measure the effect of GSK-3β inhibition on the Wnt/β-catenin signaling pathway in cultured cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
This compound
-
Wnt3a conditioned medium (as a positive control for pathway activation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or Wnt3a conditioned medium.
-
Incubate the cells for a further 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the compound to determine the EC50 value for Wnt pathway activation.
Signaling Pathway Modulation
GSK-3β is a critical negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by compounds like this compound prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and activation of TCF/LEF-mediated gene transcription.
Caption: Wnt/β-catenin signaling pathway modulation.
GSK-3β is also known to hyperphosphorylate the microtubule-associated protein tau in the context of Alzheimer's disease. This hyperphosphorylation leads to the formation of neurofibrillary tangles, a hallmark of the disease. Inhibition of GSK-3β by this compound can reduce tau phosphorylation, suggesting a potential therapeutic application in neurodegenerative disorders.
References
- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of Indirubin-3'-monoxime-5-sulphonic Acid: A Potent Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Indirubin, a natural bis-indole alkaloid, has a long history in traditional Chinese medicine for the treatment of various ailments, including chronic myelocytic leukemia.[1] The recognition of its therapeutic potential has spurred significant research into the synthesis of novel indirubin derivatives with improved pharmacological properties, such as enhanced solubility and target specificity.[1] Among these, Indirubin-3'-monoxime emerged as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] Further derivatization to improve aqueous solubility led to the discovery of Indirubin-3'-monoxime-5-sulphonic acid, a highly potent and selective inhibitor of several crucial kinases implicated in cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Quantitative Biological Activity
This compound has demonstrated potent inhibitory activity against key kinases involved in cell cycle progression and tau protein phosphorylation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
| Table 1: Inhibitory activity of this compound against target kinases.[3][4][5][6][7] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Indirubin-3'-monoxime
A general method for the synthesis of indirubin-3'-monoxime involves the reaction of indirubin with hydroxylamine hydrochloride.[8]
-
Materials: Indirubin, hydroxylamine hydrochloride, pyridine.
-
Procedure:
-
Suspend indirubin in pyridine.
-
Add an excess of hydroxylamine hydrochloride to the suspension.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield Indirubin-3'-monoxime.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound (Proposed)
The sulfonation is anticipated to occur at the 5-position of the indirubin core.
-
Materials: Indirubin-3'-monoxime, concentrated sulfuric acid (or fuming sulfuric acid/chlorosulfonic acid).
-
Proposed Procedure:
-
Carefully dissolve Indirubin-3'-monoxime in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Allow the reaction to stir at a controlled temperature for a specific duration. The reaction progress should be monitored (e.g., by HPLC).
-
Upon completion, the reaction mixture is cautiously poured onto crushed ice to precipitate the sulfonated product.
-
The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification can be achieved by recrystallization or chromatography.
-
Kinase Inhibition Assays
The following protocols are based on the methodologies described for determining the inhibitory activity of indirubin derivatives against CDK1, CDK5, and GSK-3β.
CDK1/Cyclin B and CDK5/p25 Kinase Assay
This assay measures the phosphorylation of a substrate by the respective kinase in the presence of the inhibitor.
-
Materials:
-
Recombinant human CDK1/Cyclin B or CDK5/p25 complex.
-
Histone H1 as a substrate.
-
[γ-³²P]ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 µM ATP).
-
This compound (test compound).
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the assay buffer, histone H1, the kinase complex, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
GSK-3β Kinase Assay
This assay is similar to the CDK assay but uses a specific substrate for GSK-3β.
-
Materials:
-
Recombinant human GSK-3β.
-
GS-1 (a glycogen synthase-derived peptide) as a substrate.
-
[γ-³²P]ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP).
-
This compound (test compound).
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the assay buffer, GS-1 peptide, GSK-3β enzyme, and the test compound at various concentrations.
-
Start the kinase reaction by the addition of [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction and measure the incorporated radioactivity as described for the CDK assay.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanism of Action
Indirubin derivatives, including this compound, exert their biological effects by inhibiting key kinases involved in cell cycle regulation and other signaling pathways.
Cell Cycle Regulation
CDKs are fundamental for the progression of the cell cycle. By inhibiting CDK1, this compound can arrest cells in the G2/M phase, preventing mitosis and cell proliferation.[1]
Caption: Inhibition of CDK1 by this compound blocks the G2/M transition.
Tau Phosphorylation in Alzheimer's Disease
In neurodegenerative diseases like Alzheimer's, hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles. CDK5 and GSK-3β are two of the primary kinases responsible for this pathological phosphorylation. By inhibiting both CDK5 and GSK-3β, this compound has the potential to reduce tau hyperphosphorylation and its downstream neurotoxic effects.
Caption: Inhibition of CDK5 and GSK-3β prevents tau hyperphosphorylation.
Conclusion
This compound stands out as a potent and selective inhibitor of key kinases with significant therapeutic potential in oncology and neurology. Its discovery highlights the value of natural product-derived scaffolds in modern drug development. The synthetic and analytical protocols provided in this guide offer a foundation for researchers to further explore the pharmacological properties and therapeutic applications of this promising compound. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biological Activity of Indirubin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indirubin, a bis-indole alkaloid, is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation historically used to treat chronic myelogenous leukemia (CML).[1][2][3] While the parent compound demonstrated clinical efficacy, its utility has been hampered by poor water solubility and suboptimal pharmacokinetic properties.[3][4][5] This has spurred the development of a multitude of indirubin derivatives with improved solubility, bioavailability, and target specificity, revealing a fascinating polypharmacological profile that extends beyond its initial antileukemic activity.[6][7] This guide provides an in-depth overview of the biological activities of these derivatives, focusing on their molecular mechanisms, quantitative data, and the experimental protocols used for their evaluation.
Core Mechanisms of Action and Signaling Pathways
Indirubin and its derivatives exert their biological effects by interacting with multiple intracellular signaling pathways, primarily through the inhibition of key protein kinases. Their action as ATP-competitive inhibitors is a recurring theme across their primary targets.[5][8][9]
Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest
The first major molecular targets identified for indirubins were the cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are essential regulators of the eukaryotic cell cycle.[6][8][10]
Indirubin derivatives bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[8][11] This inhibition leads to cell cycle arrest, most commonly in the G1/S and G2/M phases, which ultimately suppresses cell proliferation and can lead to apoptosis.[2][8][12] For instance, indirubin-3′-monoxime has been shown to arrest MCF-7 breast cancer cells in the G2/M phase.[6] The inhibition of CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E is a hallmark of many indirubin compounds.[1]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
Shortly after the discovery of their CDK-inhibitory activity, indirubin derivatives were also identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β).[6][8] GSK-3β is a multifunctional serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. It is a key component of the Wnt signaling pathway and is also involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[2][8] The dual inhibition of both CDKs and GSK-3β by a single molecular scaffold makes indirubins particularly interesting for proliferative diseases.[6][8]
Inhibition of STAT3 Signaling
A significant breakthrough in understanding the anticancer activity of indirubins was the discovery that certain derivatives potently block the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][6][13] STAT3 is a transcription factor that is often constitutively activated in many human cancers, where it promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, such as Mcl-1 and Survivin.[1][13]
Derivatives like E804 do not inhibit STAT3 directly but act on upstream tyrosine kinases responsible for its activation, particularly c-Src.[1][13] By directly inhibiting the kinase activity of c-Src, E804 prevents the phosphorylation and subsequent activation of STAT3.[1][14] This leads to the downregulation of STAT3 target genes and the induction of apoptosis in cancer cells.[1][13]
Anti-inflammatory and Other Activities
Indirubins also exhibit potent anti-inflammatory properties.[14][15][16] This is partly mediated by the inhibition of pro-inflammatory signaling pathways such as NF-κB.[15][17] By preventing the degradation of IκBα, an inhibitor of NF-κB, indirubins block the translocation of NF-κB to the nucleus, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15] Additionally, some indirubin derivatives are agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and xenobiotic metabolism.[14][18]
Quantitative Biological Activity
The potency of indirubin derivatives varies significantly based on their chemical substitutions. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) against key protein kinases and the growth inhibitory effects (GI₅₀) on various cancer cell lines.
Table 1: Inhibitory Activity (IC₅₀) of Indirubin Derivatives against Protein Kinases
| Compound | CDK1/cyclin B (µM) | CDK2/cyclin A (µM) | CDK5/p25 (µM) | GSK-3β (µM) | c-Src (µM) | Reference(s) |
| Indirubin | >10 | >10 | 3.5 | 1.8 | - | [8] |
| Indirubin-3′-monoxime | 0.18 | 0.25-0.5 | 0.2 | 0.19 | - | [19] |
| E226 (5-sulfonate) | 0.005 | - | - | - | - | [8] |
| E804 | - | - | - | - | 0.43 | [1][13] |
| 8b | - | 0.061 | - | - | - | [20] |
Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not available.
Table 2: Anti-proliferative Activity of Indirubin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ or GI₅₀ (µM) | Reference(s) |
| Indirubin | HeLa | Cervical Cancer | 40 | [21] |
| Indirubin-3′-monoxime | MCF-7 | Breast Cancer | ~2 (for G1 arrest) | [12] |
| 4a | K562 | CML | 24.96 | [22] |
| E804 | MDA-MB-468 | Breast Cancer | ~5 | [1] |
| 8b | A549 | Lung Cancer | ~0.1-1 | [20] |
| Indirubin | A2780 | Ovarian Cancer | ~2-5 | [11] |
| Indirubin | OVCAR3 | Ovarian Cancer | ~2-5 | [11] |
Key Experimental Protocols
The evaluation of indirubin derivatives involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Principle: Purified recombinant kinase is incubated with its specific substrate (e.g., histone H1 for CDKs) and ATP, which is typically radiolabeled with ³²P ([γ-³²P]ATP). In the presence of an inhibitor, the transfer of the radiolabeled phosphate group to the substrate is reduced.
-
Methodology:
-
The kinase, substrate, and varying concentrations of the indirubin derivative are mixed in an appropriate assay buffer.
-
The reaction is initiated by adding [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped, and aliquots are spotted onto P81 phosphocellulose paper.
-
The paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Cell Proliferation/Viability Assay (e.g., CCK-8 or MTT)
This assay determines the effect of a compound on the growth and viability of cancer cells.
-
Principle: Tetrazolium salts (like WST-8 in CCK-8 or MTT) are reduced by mitochondrial dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the indirubin derivative for a specified duration (e.g., 48 or 72 hours).
-
The CCK-8 or MTT reagent is added to each well and incubated for 1-4 hours.
-
The absorbance of the resulting formazan solution is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Cell viability is expressed as a percentage relative to untreated control cells, and IC₅₀/GI₅₀ values are determined.[11]
-
Apoptosis Assay (PARP Cleavage by Western Blot)
This assay detects a key biochemical hallmark of apoptosis.
-
Principle: During apoptosis, caspases (key executioner enzymes) cleave Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear protein, into an 89 kDa fragment. Detecting this cleavage product is a reliable indicator of apoptosis.
-
Methodology:
-
Cells are treated with the indirubin derivative for a set time (e.g., 24-48 hours).
-
Whole-cell lysates are prepared using a lysis buffer.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for PARP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands (both full-length 116 kDa and cleaved 89 kDa PARP) are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
-
Conclusion
Indirubin derivatives represent a versatile class of compounds with significant therapeutic potential for proliferative and inflammatory diseases. Their ability to inhibit multiple key kinases, including CDKs, GSK-3β, and components of the STAT3 pathway, underscores their polypharmacological nature. The continued synthesis and evaluation of novel derivatives aim to enhance potency, improve selectivity, and overcome the pharmacokinetic challenges of the parent molecule. The methodologies outlined in this guide provide a foundational framework for researchers in the ongoing effort to translate the promise of these ancient remedies into modern therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of indirubins in medicinal chemistry: Biological activity, structural modification, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Synthesis and structure-activity relationships of novel indirubin derivatives as potent anti-proliferative agents with CDK2 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. open.clemson.edu [open.clemson.edu]
- 15. Indirubin improves antioxidant and anti-inflammatory functions in lipopolysaccharide-challenged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indirubin inhibits inflammatory reactions in delayed-type hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Indirubin-3'-oxime | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Indirubin, a bis-indole alkaloid binds to tubulin and exhibits antimitotic activity against HeLa cells in synergism with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and activity of novel indirubin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Indirubin-3'-monoxime-5-sulphonic Acid: A Technical Guide for Researchers
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural bis-indole alkaloid. Indirubin itself is the active component of Danggui Longhui Wan, a traditional Chinese medicine formulation that has been used for treating chronic myelogenous leukemia. The sulphonated monoxime derivative exhibits increased potency and selectivity as a kinase inhibitor, making it a valuable tool for research in oncology, neurodegenerative diseases, and inflammatory conditions. This technical guide provides an in-depth overview of its chemical properties, biological activity, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a potent and selective inhibitor of several key protein kinases. Its chemical details are as follows:
-
Molecular Weight: 357.34 g/mol [3]
-
SMILES: O=S(C1=CC2=C(NC(/C2=C3NC4=C(C=CC=C4)C/3=N\O)=O)C=C1)(O)=O[1]
-
InChI Key: IZDNACYDKBNHHC-UHFFFAOYSA-N[3]
Caption: Chemical structure of this compound.
Quantitative Data: Kinase Inhibitory Activity
This compound is a highly potent, reversible, and selective inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[3] The inhibitory mechanism is competitive with respect to ATP, indicating that the compound binds to the ATP-binding pocket of the kinases.[3]
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK1 | 5 | [1][2] |
| CDK5 | 7 | [1][2] |
| GSK-3β | 80 | [1][2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of key kinases involved in cell cycle progression, neuronal function, and oncogenic signaling.
-
Inhibition of CDKs: By inhibiting CDK1 and CDK5, the compound disrupts the cell cycle, leading to arrest, particularly in the G2/M phase, and can induce apoptosis in cancer cells.[5] CDK5 inhibition is also relevant in the context of neurodegenerative diseases like Alzheimer's, as CDK5 is involved in the abnormal phosphorylation of the tau protein.[6]
-
Inhibition of GSK-3β: GSK-3β is a multifunctional kinase implicated in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Its inhibition by indirubin derivatives is another avenue through which these compounds exert their anti-proliferative and pro-apoptotic effects.[6] GSK-3β is also a key kinase in the phosphorylation of tau protein.[6]
-
Inhibition of STAT3 Signaling: Indirubin derivatives have been shown to potently block the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][7][8] STAT3 is a transcription factor that, when constitutively active, promotes the expression of genes involved in cell survival and proliferation. Inhibition of STAT3 signaling can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, thereby inducing apoptosis in cancer cells.[1][8]
Caption: Inhibition of key signaling pathways by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase (e.g., CDK1, GSK-3β).
Materials:
-
Recombinant human kinase (e.g., CDK1/Cyclin B, GSK-3β)
-
Specific peptide substrate for the kinase
-
This compound
-
ATP
-
Kinase assay buffer (composition varies, but typically contains MOPS or HEPES, MgCl₂, EGTA, and DTT)
-
Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)
-
384-well microplates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations for testing.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the various concentrations of the inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM to 20 µM) for different time points (e.g., 24, 48, 72 hours).[3] Include a vehicle control (DMSO).
-
CCK-8 Addition: At the end of the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the drug concentration to determine the growth inhibitory effects.
Western Blotting for Phospho-STAT3
Objective: To determine if this compound inhibits the phosphorylation of STAT3 in cancer cells.
Materials:
-
Human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-468)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Culture the cells to 70-80% confluency and then treat them with various concentrations of this compound for a specific duration (e.g., 30 minutes to 24 hours).[1]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin to ensure equal protein loading.
Conclusion
This compound is a powerful research tool for investigating cellular signaling pathways governed by CDKs, GSK-3β, and STAT3. Its potent and selective inhibitory activity makes it a valuable lead compound in the development of therapeutics for various proliferative and neurodegenerative diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted biological effects of this compound. As with any potent biological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. scbt.com [scbt.com]
- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Kinase Selectivity Profile of Indirubin-3'-monoxime-5-sulphonic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of Indirubin-3'-monoxime-5-sulphonic acid, a potent inhibitor of several key protein kinases. This document includes quantitative inhibition data, detailed experimental methodologies for kinase assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic derivative of indirubin, a natural compound with a history of use in traditional medicine. The sulphonic acid moiety enhances the solubility of the parent compound, making it more amenable to biological studies. This derivative has garnered significant interest in the scientific community for its potent and selective inhibition of specific protein kinases, which are critical regulators of numerous cellular processes. Understanding the precise kinase selectivity profile of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.
Quantitative Kinase Inhibition Data
This compound has been demonstrated to be a highly potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β). The half-maximal inhibitory concentration (IC50) values for these kinases are summarized in the table below. The inhibition is competitive with respect to ATP, suggesting that the compound binds to the ATP-binding pocket of these kinases.
| Kinase Target | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
Table 1: IC50 values of this compound against primary kinase targets. Data sourced from publicly available information.
It is important to note that a broad kinase selectivity panel profiling this compound against a wider range of kinases is not publicly available at the time of this report. However, studies on other indirubin derivatives suggest potential off-target effects. For instance, some indirubin analogs have been shown to inhibit other kinases, including members of the DYRK family. Therefore, comprehensive kinase profiling is recommended for any new therapeutic application of this compound.
Experimental Protocols: In Vitro Kinase Assays
The following protocols are generalized methodologies for determining the in vitro kinase inhibitory activity of compounds like this compound. These can be adapted for specific kinases such as CDK1, CDK5, and GSK-3β.
General Radiometric Filter Binding Assay
This method is considered a gold standard for its direct measurement of substrate phosphorylation.
Materials:
-
Purified recombinant kinase (e.g., CDK1/Cyclin B, CDK5/p25, GSK-3β)
-
Specific peptide or protein substrate for the kinase
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose filter papers or membranes
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Allow the filter papers to dry completely.
-
Quantify the amount of incorporated radioactivity on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay (Promega)
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound (or other test compounds)
-
White, opaque multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Set up the kinase reaction in the multi-well plate, including the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).[1]
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[2]
-
Measure the luminescence using a plate-reading luminometer.[2]
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and IC50 values as described in the radiometric assay protocol.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the inhibition of CDK1, CDK5, and GSK-3β, as well as a general workflow for an in vitro kinase assay.
Caption: General workflow for an in vitro kinase assay.
Caption: CDK1/Cyclin B signaling pathway in G2/M transition.
Caption: CDK5/p25 signaling in neuronal processes.
Caption: GSK-3β signaling in proliferation and apoptosis.
Conclusion
This compound is a potent and selective inhibitor of CDK1, CDK5, and GSK-3β. Its high affinity and ATP-competitive mechanism of action make it a valuable tool for studying the biological roles of these kinases and a potential starting point for the development of targeted therapies. The provided experimental protocols offer a foundation for researchers to further investigate the inhibitory properties of this and other related compounds. The signaling pathway diagrams illustrate the key cellular processes that are likely to be modulated by this inhibitor. Further research, particularly comprehensive kinase profiling, is warranted to fully elucidate its selectivity and potential off-target effects, which will be critical for its future development as a therapeutic agent.
References
Indirubin-3'-monoxime-5-sulphonic Acid: A Potent Inhibitor of Tau Phosphorylation for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. This aberrant phosphorylation leads to the formation of neurofibrillary tangles, neuronal dysfunction, and eventual cell death. Consequently, the kinases responsible for tau hyperphosphorylation, primarily Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), have emerged as critical therapeutic targets. Indirubin-3'-monoxime-5-sulphonic acid (I3M5S), a synthetic derivative of the natural compound indirubin, has garnered significant attention as a potent inhibitor of these kinases, offering a promising avenue for research and drug development in the field of neurodegenerative diseases.
This technical guide provides a comprehensive overview of I3M5S and its application in tau phosphorylation research, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Data Presentation: Inhibitory Activity of Indirubin Derivatives
The efficacy of indirubin derivatives in inhibiting key kinases implicated in tau phosphorylation has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and related compounds against their primary targets.
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | CDK1 | 5 | [1][2] |
| This compound | CDK5 | 7 | [1][2] |
| This compound | GSK-3β | 80 | [1][2] |
| Compound | Target Kinase | IC50 (µM) | Reference(s) |
| Indirubin | CDK1 | 9 | [3] |
| Indirubin | CDK5 | 5.5 | [3] |
| Indirubin | GSK-3β | 0.6 | [3] |
| Indirubin-3'-monoxime | JNK1 | 0.8 | [4] |
| Indirubin-3'-monoxime | JNK2 | 1.4 | [4] |
| Indirubin-3'-monoxime | JNK3 | 1 | [4] |
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its effects by directly inhibiting the catalytic activity of GSK-3β and CDK5.[1][2] These kinases play a pivotal role in the pathological hyperphosphorylation of tau protein. By blocking the ATP-binding sites of these enzymes, I3M5S prevents the transfer of phosphate groups to specific serine and threonine residues on the tau protein, thereby reducing its overall phosphorylation state.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of indirubin derivatives for tau phosphorylation.
In Vitro Kinase Inhibition Assay (GSK-3β and CDK5)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against GSK-3β and CDK5.
Materials:
-
Recombinant human GSK-3β or CDK5/p25 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
Substrate peptide (e.g., for GSK-3β, a phosphopeptide substrate; for CDK5, Histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture method for radiolabeled assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their final working concentrations in the kinase buffer. Prepare a serial dilution of this compound.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate, and the various concentrations of the indirubin compound or vehicle control.
-
Initiate Reaction: Add the kinase to each well to start the reaction.
-
ATP Addition: Add ATP (containing a tracer amount of [γ-³²P]ATP for radioactive assays) to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method (e.g., ADP-Glo™ Kinase Assay): Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured with a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the indirubin compound and determine the IC50 value.
Cell-Based Tau Phosphorylation Assay in SH-SY5Y Cells
This protocol describes the induction of tau hyperphosphorylation in a neuronal cell line and the assessment of the inhibitory effect of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS)
-
Amyloid-beta (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42) to induce tau phosphorylation
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 70-80%).
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Add aggregated Aβ peptide to the cell culture medium to induce tau hyperphosphorylation and incubate for an appropriate time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes.
Western Blot Analysis of Phosphorylated Tau
This protocol details the detection and quantification of phosphorylated tau in cell lysates.
Materials:
-
Cell lysates from the cell-based assay
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/Ser404), anti-total-tau, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific phospho-tau epitope overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies for total tau and a loading control to normalize the phospho-tau signal.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated tau.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based model of tau hyperphosphorylation.
Conclusion
This compound and its related compounds represent a valuable class of small molecule inhibitors for the study of tau phosphorylation in neurodegenerative diseases. Their potent and selective inhibition of GSK-3β and CDK5 provides a powerful tool for elucidating the molecular mechanisms underlying tau pathology and for the preclinical evaluation of potential therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding and ultimately targeting the aberrant signaling pathways that contribute to tauopathies.
References
Investigating Cell Cycle Arrest with Indirubin-3'-monoxime-5-sulphonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a bis-indole alkaloid, is the active component of a traditional Chinese medicine formulation, Danggui Longhui Wan, historically used in the treatment of chronic myelogenous leukemia.[1][2][3] Its derivatives have garnered significant interest in modern drug development due to their potent anti-proliferative and anti-tumor properties.[4][5] This guide focuses on a specific, water-soluble derivative, Indirubin-3'-monoxime-5-sulphonic acid, and its role as a potent inhibitor of key cellular kinases, leading to cell cycle arrest. This compound's mechanism of action makes it a promising candidate for targeted cancer therapy.[4][6]
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its anti-proliferative effects primarily by inhibiting several crucial protein kinases involved in cell cycle progression and signaling. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of target kinases.[7] The primary targets include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[8][9]
-
Cyclin-Dependent Kinase (CDK) Inhibition : CDKs are master regulators of the cell cycle. This compound is a potent and selective inhibitor of CDK1 and CDK5.[8] Inhibition of the CDK1/Cyclin B complex is critical for blocking the G2/M transition, leading to cell cycle arrest in the G2 phase.[3][10] By preventing the phosphorylation of key substrates, the compound effectively halts mitotic entry.
-
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition : Beyond its effects on CDKs, the compound is also a powerful inhibitor of GSK-3β.[8][11] GSK-3β is a multifaceted kinase involved in numerous cellular processes, including metabolism, proliferation, and survival. Its inhibition can contribute to the anti-tumor effects of indirubin derivatives.[11][12]
-
STAT3 Signaling Pathway Inhibition : Several indirubin derivatives have been shown to potently block the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][13] Constitutively active STAT3 is a hallmark of many cancers, promoting the expression of genes involved in proliferation and survival, such as the anti-apoptotic proteins Mcl-1 and Survivin.[1][2] By inhibiting upstream kinases like Src, indirubin derivatives can decrease STAT3 phosphorylation and its downstream effects, ultimately inducing apoptosis.[1][7]
Data Presentation: Quantitative Efficacy
The potency of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC50) against its primary kinase targets.
| Target Kinase | IC50 Value | Reference(s) |
| CDK1 | 5 nM | [8] |
| CDK5 | 7 nM | [8] |
| GSK-3β | 80 nM | [8] |
| Table 1: In vitro inhibitory activity of this compound against key kinases. |
Treatment of cancer cell lines with indirubin derivatives results in a significant redistribution of cells within the cell cycle, characteristically causing an accumulation in the G2/M or G0/G1 phases.
| Cell Cycle Phase | Control (%) | Treated (%) | Reference(s) |
| G0/G1 | 55 | 70 | [14] |
| S | 30 | 15 | [14] |
| G2/M | 15 | 15 | [14] |
| Table 2: Representative cell cycle distribution in neuroblastoma cells (LA-N-1) following treatment with an indirubin derivative (Indirubin-3'-oxime), showing G0/G1 arrest. |
| Cell Cycle Phase | Control (%) | Treated (%) | Reference(s) |
| G0/G1 | 50 | 20 | [2][10] |
| S | 25 | 10 | [2][10] |
| G2/M | 25 | 70 | [2][10] |
| Table 3: Representative cell cycle distribution in various cancer cell lines following treatment with an indirubin derivative, showing G2/M arrest. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis via Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to quantify DNA content and analyze cell cycle distribution following treatment with this compound.[15]
Detailed Steps:
-
Cell Seeding and Treatment: Plate cells (e.g., HeLa, MCF-7) at a density that ensures they are in an exponential growth phase (50-70% confluency) at the time of harvest. Treat with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: Aspirate the media, wash with PBS, and detach cells using trypsin. Neutralize with complete media and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. Fix for at least 2 hours at -20°C.[15] Cells can be stored in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] The RNase is crucial to prevent staining of double-stranded RNA. Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and a pulse-width vs. pulse-area plot to exclude doublets.[15] Record the fluorescence intensity of the PI signal for at least 10,000 single-cell events.
-
Analysis: Use specialized software to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key cell cycle regulatory proteins, such as CDK1 and Cyclin B1, to confirm the mechanism of arrest.[16][17]
Detailed Steps:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-Cyclin B1[18], mouse anti-CDK1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. Following incubation, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film. Analyze band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a potent, multi-targeting kinase inhibitor that effectively induces cell cycle arrest in cancer cells. Its well-defined inhibitory action on key cell cycle engines like CDK1 and pro-survival pathways such as STAT3 underscores its therapeutic potential. The protocols and data presented in this guide provide a framework for researchers to investigate its efficacy and further elucidate its molecular mechanisms, paving the way for its potential application in preclinical and clinical drug development.
References
- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indirubin-3'-monoxime, a CDK inhibitor induces growth inhibition and apoptosis-independent up-regulation of survivin in transitional cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tekhelet.com [tekhelet.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-mitotic properties of indirubin-3'-monoxime, a CDK/GSK-3 inhibitor: induction of endoreplication following prophase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indirubin-3'-monoxime prevents aberrant activation of GSK-3β/NF-κB and alleviates high fat-high fructose induced Aβ-aggregation, gliosis and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
The Therapeutic Potential of Indirubin-3'-monoxime-5-sulphonic Acid in Alzheimer's Disease Models: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathological hallmarks lead to synaptic dysfunction and neuronal cell death, resulting in cognitive decline. Glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two key kinases implicated in the hyperphosphorylation of tau and the processing of amyloid precursor protein (APP), making them prime therapeutic targets. Indirubin, a natural bis-indole alkaloid, and its derivatives have emerged as potent inhibitors of these kinases. This technical guide focuses on the therapeutic potential of Indirubin-3'-monoxime (IMX) in preclinical models of Alzheimer's disease. Due to a scarcity of specific research on Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S), this document will detail the significant findings related to its parent compound, IMX, as a representative of this promising class of molecules.
Core Mechanism of Action: Dual Inhibition of GSK-3β and CDK5
Indirubin and its derivatives, including Indirubin-3'-monoxime (IMX), exert their neuroprotective effects primarily by inhibiting the activity of GSK-3β and CDK5.[1][2] These kinases are crucial in the pathology of Alzheimer's disease.[2] GSK-3β and CDK5 are major contributors to the abnormal hyperphosphorylation of the microtubule-associated protein tau.[1][2] This hyperphosphorylation leads to the destabilization of microtubules and the aggregation of tau into NFTs, a key pathological feature of AD.[3] By inhibiting these kinases, IMX can reduce tau hyperphosphorylation.[1][4][5] Furthermore, indirubins are reported to be potent inhibitors of GSK-3β, with IC50 values in the low nanomolar range (5-50 nM).[2]
Beyond its effects on tau, GSK-3β is also involved in the processing of APP and the production of Aβ peptides.[3] Inhibition of GSK-3β can, therefore, also modulate the amyloidogenic pathway. Some studies also suggest that indirubin derivatives may have anti-inflammatory effects by regulating signaling pathways such as NF-κB.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for Indirubin-3'-monoxime and related indirubin compounds in the context of Alzheimer's disease research.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 Value | Reference |
| Indirubins | GSK-3β | 5-50 nM | [2] |
| Indirubin | GSK-3β | 600 nM | |
| Indirubin | CDK1 | 9 µM | |
| Indirubin | CDK5 | 5.5 µM | |
| Indirubin-3'-monoxime | JNK1 | 0.8 µM | [7][8] |
| Indirubin-3'-monoxime | JNK2 | 1.4 µM | [7][8] |
| Indirubin-3'-monoxime | JNK3 | 1.0 µM | [7][8] |
Table 2: In Vivo Efficacy in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Indirubin-3'-monoxime | APP/PS1 Transgenic Mice | 20 mg/kg (systemic) | 3 times weekly for 2 months | Attenuated spatial memory deficits, decreased Aβ deposition and tau hyperphosphorylation. | [1] |
| 7-Bromoindirubin-3-oxime | Aβ Oligomer-Treated Mice | 2.3-23.3 µg/kg | Not specified | Prevented Aβ-induced impairments in spatial cognition and recognition. | [9] |
Table 3: In Vitro Neuroprotective Effects
| Compound | Cell Model | Challenge | Key Findings | Reference |
| Indirubin-3'-monoxime | SH-SY5Y Neuroblastoma Cells | Aβ(25-35)-induced apoptosis | Attenuated cell death in a dose-dependent manner and decreased hyperphosphorylated tau. | [5] |
| Indirubin-3'-monoxime | SH-SY5Y Neuroblastoma Cells | Aβ(25-35) exposure | Improved cell morphology and survival rate, suppressed apoptosis by reducing tau phosphorylation at Ser199 and Thr205. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. Below are generalized protocols for key experiments cited in the literature on indirubin derivatives in Alzheimer's disease models.
References
- 1. Indirubin-3'-monoxime rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin-3'-monoxime inhibits beta-amyloid-induced neurotoxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirubin-3'-monoxime prevents aberrant activation of GSK-3β/NF-κB and alleviates high fat-high fructose induced Aβ-aggregation, gliosis and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3′-oxime | JNK | CDK | GSK-3 | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Indirubin-3'-monoxime-5-sulphonic acid and its Interplay with STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis. Aberrant STAT3 signaling is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. Indirubin, a natural bis-indole alkaloid, and its derivatives have emerged as a promising class of compounds with potent anti-cancer and anti-inflammatory properties. This technical guide focuses on a specific water-soluble derivative, Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S), and its relationship with the STAT3 signaling pathway. While direct inhibitory data for I3M-5S on STAT3 is still emerging, this document consolidates the current understanding of how indirubin derivatives modulate STAT3 activity, providing a comprehensive resource for researchers in the field.
Mechanism of Action: Targeting the STAT3 Signaling Cascade
Indirubin derivatives primarily exert their inhibitory effects on the STAT3 pathway by targeting upstream kinases responsible for STAT3 activation. The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their respective receptors, leading to the activation of Janus kinases (JAKs) or Src family kinases (SFKs). These kinases then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its dimerization, nuclear translocation, and subsequent binding to the promoter regions of target genes to regulate their transcription.
Some indirubin derivatives have been shown to directly inhibit the kinase activity of Src.[1][2] This inhibition prevents the phosphorylation of STAT3, thereby blocking its activation and downstream signaling. While the direct effect of I3M-5S on Src or JAKs has not been explicitly detailed in published literature, its structural similarity to other STAT3-inhibiting indirubins suggests a comparable mechanism of action.
Furthermore, I3M-5S is a known potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). These kinases can indirectly influence STAT3 signaling through crosstalk with other pathways that regulate STAT3 activity.
Below is a diagram illustrating the putative mechanism of action of Indirubin derivatives on the STAT3 signaling pathway.
Caption: STAT3 signaling and points of inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related indirubin derivatives.
Table 1: Inhibitory Activity of this compound (I3M-5S) against various kinases.
| Kinase | IC50 (nM) | Reference |
| Cyclin-dependent kinase 1 (CDK1) | 5 | [3] |
| Cyclin-dependent kinase 5 (CDK5) | 7 | [3] |
| Glycogen synthase kinase-3β (GSK-3β) | 80 | [3] |
Table 2: Inhibitory Activity of a related Indirubin Derivative (E804) against Src Kinase.
| Kinase | IC50 (µM) | Reference |
| c-Src | 0.43 | [1][2] |
Table 3: Effect of Indirubin on Cell Viability.
| Cell Line | Treatment | Effect | Reference |
| Ovarian Cancer (A2780, OVCAR3) | Indirubin (2 and 5 µM) | Time-dependent inhibition of cell viability. | [4] |
| Human Colon Carcinoma (HT-29) | Indirubin-3'-monoxime | Dose- and time-dependent inhibition of cell growth. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on STAT3 signaling.
In Vitro Kinase Assay (for Src or JAKs)
This protocol is designed to determine the direct inhibitory effect of I3M-5S on the kinase activity of upstream activators of STAT3, such as Src or JAK2.
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant active Src or JAK2 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution (containing [γ-³²P]ATP for radiometric assay or cold ATP for non-radiometric assays)
-
This compound (I3M-5S) stock solution
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of I3M-5S in kinase buffer.
-
In a 96-well plate, add the recombinant kinase and the I3M-5S dilution (or vehicle control).
-
Pre-incubate the kinase with the compound for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution and the substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radiometric assay) or by adding a stop solution (for non-radiometric assays).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's instructions for signal detection (e.g., luminescence).
-
Calculate the percentage of kinase inhibition for each I3M-5S concentration and determine the IC50 value.
Western Blot Analysis for Phospho-STAT3
This protocol is used to assess the levels of phosphorylated STAT3 (p-STAT3) in cells treated with I3M-5S.
Caption: Western Blot Workflow for p-STAT3.
Materials:
-
Cell culture reagents
-
This compound (I3M-5S)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of I3M-5S for the desired time points. Include a vehicle-treated control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 in response to I3M-5S treatment.
Caption: STAT3 Luciferase Reporter Assay Workflow.
Materials:
-
Mammalian cell line (e.g., HEK293T, DU-145)
-
STAT3-responsive firefly luciferase reporter plasmid
-
Control plasmid with a constitutively expressed Renilla luciferase
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound (I3M-5S)
-
STAT3 activator (e.g., IL-6, Oncostatin M)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with various concentrations of I3M-5S for 1-2 hours.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for 16-24 hours.
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of STAT3 transcriptional activity by I3M-5S.
Cell Viability Assay (MTT or CCK-8)
This assay determines the effect of I3M-5S on the viability and proliferation of cells.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound (I3M-5S)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of I3M-5S. Include a vehicle-treated control.
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound and other indirubin derivatives represent a compelling class of molecules for the modulation of STAT3 signaling. While direct quantitative data for I3M-5S on STAT3 and its upstream kinases are still to be fully elucidated, the existing evidence from related compounds strongly suggests an inhibitory role. The potent activity of I3M-5S against CDKs and GSK-3β provides an additional layer of complexity to its mechanism of action, with the potential for indirect effects on STAT3. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the precise molecular interactions between I3M-5S and the STAT3 pathway, paving the way for the development of novel therapeutics targeting aberrant STAT3 signaling in cancer and other diseases.
References
- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to Indirubin-3'-monoxime-5-sulphonic Acid for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a sulphonated derivative of indirubin-3'-monoxime, a synthetic analog of the natural product indirubin. Indirubins are a class of bis-indole alkaloids that have garnered significant interest in cancer research due to their potent and selective inhibition of cyclin-dependent kinases (CDKs) and other key signaling proteins. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in cancer cell line studies.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the competitive inhibition of ATP-binding sites on several key protein kinases. This targeted inhibition disrupts cellular signaling pathways crucial for cancer cell proliferation, survival, and cell cycle progression.
Quantitative Data
| Compound | Target | IC50 Value | Reference |
| This compound | CDK1 | 5 nM | |
| CDK5 | 7 nM | ||
| GSK-3β | 80 nM | ||
| Indirubin-3'-monoxime | CDK1/cyclin B | 180 nM | |
| CDK2/cyclin A | 440 nM | [1] | |
| CDK5/p25 | 100 nM | ||
| GSK-3β | 22 nM | ||
| c-Src Kinase | 0.43 µM | [2][3] | |
| JNK1 | 0.8 µM | ||
| JNK2 | 1.4 µM | ||
| JNK3 | 1.0 µM |
Signaling Pathways
The inhibitory action of indirubin derivatives impacts several critical signaling pathways involved in cancer progression. The following diagrams illustrate the key pathways modulated by these compounds.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the efficacy of this compound in cancer cell lines. These protocols may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired duration.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression and phosphorylation status.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a potent inhibitor of key kinases involved in cancer cell proliferation and survival. Its mechanism of action, centered on the inhibition of CDKs and GSK-3β, makes it a compelling candidate for further investigation in oncology. The experimental protocols provided in this guide offer a framework for researchers to explore the anti-cancer potential of this compound in various cancer cell line models. Further studies are warranted to establish a comprehensive profile of its cytotoxic activity and to fully elucidate its impact on a broader range of cancer-related signaling pathways.
References
Unveiling the Therapeutic Potential of Indirubin-3'-monoxime-5-sulphonic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of the natural compound indirubin, has emerged as a potent inhibitor of multiple protein kinases implicated in various pathological conditions, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of its physicochemical properties, mechanism of action, and key experimental methodologies for its investigation. Detailed protocols for kinase inhibition assays, analysis of downstream signaling pathways, and cell cycle effects are presented, alongside visual representations of the targeted signaling cascades.
Physicochemical Properties
This compound is a dark red solid with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₅S | [1][2] |
| Molecular Weight | 357.34 g/mol | [2][3] |
| CAS Number | 331467-05-1 | [1][2] |
Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects through the potent and selective inhibition of several key protein kinases. Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][4] The inhibition is competitive with respect to ATP, suggesting that the compound binds to the ATP-binding pocket of these kinases.[2]
Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) highlight the potency of this compound against its primary kinase targets.
| Target Kinase | IC₅₀ (nM) | Reference |
| CDK1/Cdc2 | 5 | [2][4] |
| CDK5 | 7 | [2][4] |
| GSK-3β | 80 | [2][4] |
Targeted Signaling Pathways
The inhibitory action of this compound disrupts critical cellular signaling pathways involved in cell cycle progression, proliferation, and survival.
CDK1/Cdc2 and CDK5 Signaling
CDK1 (also known as Cdc2) and CDK5 are serine/threonine kinases crucial for cell cycle regulation and neuronal functions, respectively. Inhibition of these kinases by this compound can lead to cell cycle arrest and has potential implications in neurodegenerative disorders.[5]
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. researchgate.net [researchgate.net]
- 4. Active Cdk5 Immunoprecipitation and Kinase Assay [bio-protocol.org]
- 5. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Indirubin-3'-monoxime-5-sulphonic acid in vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of the natural compound indirubin, is a potent inhibitor of several protein kinases crucial in cell cycle regulation and signaling pathways. Its high selectivity makes it a valuable tool for in vitro studies investigating kinase function and a potential candidate for therapeutic development. These application notes provide a detailed protocol for conducting in vitro kinase assays with this compound, a summary of its known kinase targets, and visualizations of the experimental workflow and associated signaling pathways.
Introduction
This compound is recognized as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Specifically, it demonstrates high potency against CDK1 and CDK5, with IC50 values of 5 nM and 7 nM, respectively.[1] Its inhibitory effect extends to GSK-3β with an IC50 of 80 nM.[1] The mechanism of inhibition is competitive with ATP, meaning it vies for the ATP-binding site on the kinase. Furthermore, this compound and its derivatives have been shown to influence other signaling molecules, including Fibroblast Growth Factor Receptor 1 (FGFR1). The study of such inhibitors is pivotal in understanding the roles of these kinases in various cellular processes and their implications in diseases like cancer and neurodegenerative disorders.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound and the related compound Indirubin-3'-monoxime against various protein kinases.
| Compound | Target Kinase | IC50 Value |
| This compound | CDK1 | 5 nM[1] |
| CDK5 | 7 nM[1] | |
| GSK-3β | 80 nM[1] | |
| Indirubin-3'-monoxime | JNK1 | 0.8 µM |
| JNK2 | 1.4 µM | |
| JNK3 | 1 µM | |
| CDK5/p25 | 100 nM[2] | |
| CDK1/cyclin B | 180 nM[2] |
Experimental Protocols: In Vitro Kinase Assay
This protocol provides a generalized method for assessing the inhibitory activity of this compound against a target kinase. The example below is adapted for a generic CDK assay but can be modified for other kinases like GSK-3β or FGFR1 by using the appropriate enzyme, substrate, and buffer conditions. Both radiometric and luminescence-based detection methods are described.
Materials:
-
Active recombinant kinase (e.g., CDK1/Cyclin B)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1)
-
This compound
-
Kinase assay buffer (specific to the kinase, generally contains Tris-HCl, MgCl2, DTT)
-
ATP ([γ-³²P]ATP or [γ-³³P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or membrane (for radiometric assay)
-
Scintillation counter (for radiometric assay)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar (for luminescence assay)
-
Luminometer (for luminescence assay)
-
Plate shaker
-
Incubator
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup (choose one of the following methods):
A) Radiometric Assay:
-
Prepare a reaction mixture containing the kinase assay buffer, the active kinase, and its specific substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding the ATP solution containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
B) Luminescence-based Assay (e.g., ADP-Glo™):
-
In a 384-well plate, add the inhibitor or vehicle.
-
Add the enzyme diluted in kinase buffer.
-
Add the substrate/ATP mix to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced, and therefore, the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of key kinases by this compound.
Experimental Workflow
Caption: Workflow for in vitro kinase assay with this compound.
References
Application Notes and Protocols for Indirubin-3'-monoxime-5-sulphonic acid in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine. This sulphonated monoxime analogue exhibits potent and selective inhibitory activity against several key protein kinases, making it a valuable tool in cell signaling research and drug development. Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Western blot analysis is an indispensable technique to elucidate the cellular effects of this compound by examining the phosphorylation status and expression levels of its target proteins and downstream effectors. These application notes provide detailed protocols for utilizing this compound in Western blot analysis to investigate its impact on crucial signaling pathways.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of protein kinases.[3] By binding to the ATP-binding pocket of target kinases, it prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their activation and downstream signaling. The sulphonic acid group enhances the solubility of the compound, facilitating its use in aqueous solutions for cell-based assays.
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Reference |
| CDK1 | 5 nM | [3][4] |
| CDK5 | 7 nM | [3][4] |
| GSK-3β | 80 nM | [3][4] |
Recommended Antibody Panels for Western Blot Analysis
| Target Pathway | Primary Antibody | Expected Change with Treatment |
| CDK Signaling | Phospho-CDK1 (Tyr15) | Increase/Decrease (cell cycle dependent) |
| Phospho-CDK2 (Thr160) | Decrease | |
| Cyclin B1 | No change or decrease (prolonged treatment) | |
| GSK-3β Signaling | Phospho-GSK-3β (Ser9) | No direct change (inhibition of activity) |
| Phospho-β-catenin (Ser33/37/Thr41) | Decrease | |
| Total β-catenin | Increase (due to stabilization) | |
| STAT3 Signaling | Phospho-STAT3 (Tyr705) | Decrease |
| Total STAT3 | No change | |
| c-Src (as an upstream kinase) | No direct change |
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its use in Western blot analysis.
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Seed the cells of interest (e.g., SH-SY5Y neuroblastoma cells, MCF-7 breast cancer cells) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Culture the cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Cell Growth: Allow the cells to grow to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in a serum-free or complete culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) and incubation times (e.g., 30 minutes, 1 hour, 6 hours, 24 hours) to determine the optimal conditions.
-
Cell Treatment: Remove the culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples.
-
Incubation: Incubate the cells for the predetermined time at 37°C. For example, a 30-minute treatment may be sufficient to observe changes in STAT3 phosphorylation, while a 6-hour treatment might be necessary to see effects on β-catenin levels.[1][5]
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.
-
Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.
Western Blotting
-
Sample Preparation: To an equal amount of protein from each sample (typically 20-40 µg), add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (refer to the antibody table above) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphoproteins, it is crucial to also probe a separate blot for the total protein to determine the ratio of phosphorylated to total protein.
Conclusion
This compound is a powerful research tool for investigating cellular signaling pathways regulated by CDKs, GSK-3β, and STAT3. The protocols outlined in these application notes provide a comprehensive framework for utilizing this inhibitor in conjunction with Western blot analysis to dissect its mechanism of action and its effects on protein phosphorylation and expression. Careful optimization of treatment conditions and antibody selection will ensure reliable and informative results for researchers in academic and industrial settings.
References
- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Soluble 3′, 6-substituted indirubins with enhanced selectivity towards glycogen synthase kinase -3 alter circadian period - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving and Utilizing Indirubin-3'-monoxime-5-sulphonic acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective dissolution and use of Indirubin-3'-monoxime-5-sulphonic acid in experimental settings. This potent kinase inhibitor is a valuable tool for investigating cellular signaling pathways, particularly those involved in cell cycle regulation and neurodegenerative diseases.
This compound is a potent, reversible, and selective inhibitor of Cyclin-dependent Kinase 1 (Cdk1), Cyclin-dependent Kinase 5 (Cdk5), and Glycogen Synthase Kinase-3β (GSK-3β)[1][2]. Its sulphonic acid group enhances its solubility in aqueous solutions compared to other indirubin derivatives, making it a versatile tool for in vitro and cell-based assays.
Physicochemical Properties and Solubility
Proper dissolution is critical for the accurate and reproducible use of this compound in any experimental setup. The compound is a dark red solid and should be stored at -20°C.
| Solvent | Solubility |
| DMSO | 50 mg/mL |
| Aqueous Buffers | Insoluble |
Note: While the sulphonic acid group improves aqueous solubility over parent indirubins, direct dissolution in aqueous buffers is not recommended for creating high-concentration stock solutions.
Experimental Protocols
Preparation of Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve a 50 mg/mL stock solution. For example, to a 1 mg vial, add 20 µL of DMSO.
-
Vortex briefly to ensure complete dissolution. The solution should be clear and dark red.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are stable for up to 4 months when stored properly.
Protocol for Cell-Based Assays (e.g., Cell Proliferation Assay)
Materials:
-
Cells of interest (e.g., cancer cell lines, neuronal cells)
-
Complete cell culture medium
-
This compound stock solution (50 mg/mL in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. A typical starting range for working concentrations could be from 0.1 µM to 100 µM. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the culture medium to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assessment of Cell Viability: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol for In Vitro Kinase Assay
Materials:
-
Purified active kinase (e.g., CDK1/Cyclin B, CDK5/p25, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDK1, Tau protein for CDK5/GSK-3β)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
This compound stock solution
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)
Procedure:
-
Preparation of Reagents: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Inhibitor Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer. The final concentrations should bracket the expected IC₅₀ values (e.g., for CDK1 and CDK5, concentrations in the low nanomolar range should be tested).
-
Kinase Reaction: a. In a multi-well plate, add the kinase and the different concentrations of the inhibitor. b. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase. c. Initiate the kinase reaction by adding the substrate and ATP. d. Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This could involve quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by inhibiting key kinases involved in cell cycle progression and cellular signaling.
Inhibition of CDK and GSK-3β Signaling
The compound is a potent inhibitor of CDK1, CDK5, and GSK-3β, which are crucial regulators of cell cycle, neuronal function, and apoptosis. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates.
References
Indirubin-3'-monoxime-5-sulphonic acid stock solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural compound isolated from Indigofera tinctoria. It is a potent and selective inhibitor of several key protein kinases, making it a valuable tool for research in cell cycle regulation, neurodegenerative diseases, and oncology. This document provides detailed protocols for the preparation of stock solutions, stability information, and its application in relevant assays.
This compound primarily targets Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[2] Its inhibitory activity against CDK1, CDK5, and GSK-3β has been well-characterized, with IC50 values in the nanomolar range. This potent inhibition makes it a subject of interest for studying cellular processes regulated by these kinases, including cell division, neuronal function, and apoptosis.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁N₃O₅S | MedChemExpress |
| Molecular Weight | 357.34 g/mol | MedChemExpress |
| Appearance | Dark red solid | Sigma-Aldrich |
Solubility and Stock Solution Stability
| Solvent | Solubility | Storage Temperature | Stability | Reference |
| DMSO | 50 mg/mL | -20°C | Up to 4 months | Sigma-Aldrich |
| DMSO | Soluble | -20°C | Up to 1 month | GlpBio |
| DMSO | Soluble | -80°C | Up to 6 months | GlpBio |
Inhibitory Activity (IC50)
| Target Kinase | IC50 | Reference |
| CDK1 | 5 nM | MedChemExpress[1] |
| CDK5 | 7 nM | MedChemExpress[1] |
| GSK-3β | 80 nM | MedChemExpress[1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.57 mg of this compound (MW: 357.34) in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1-4 months) or at -80°C for long-term storage (up to 6 months).
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., CDK1, CDK5, or GSK-3β). This protocol is a general guideline and can be adapted for different kinase assay platforms (e.g., radiometric, luminescence-based).
Materials:
-
Recombinant active kinase (e.g., CDK1/Cyclin B, CDK5/p25, GSK-3β)
-
Kinase-specific substrate (e.g., Histone H1 for CDK5, specific peptide for CDK1 or GSK-3β)
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer
-
ATP (as [γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence assay)
-
96-well assay plates
-
Detection reagents (e.g., P81 phosphocellulose paper for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence assay)
Protocol:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the kinase assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤1%).
-
Kinase Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Diluted this compound (or DMSO for control)
-
Recombinant kinase
-
Kinase substrate
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.[3][4][5] This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay. For an MTT assay, incubate the cells with MTT solution, followed by the addition of a solubilizing agent, and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of CDK1, CDK5, and GSK-3β by this compound.
Experimental Workflow: Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound.
References
Application Notes and Protocols for High-Throughput Screening with Indirubin-3'-monoxime-5-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of the natural product indirubin, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). This compound has demonstrated significant potential in biomedical research and drug discovery, particularly in the fields of oncology and neurodegenerative diseases. Its mechanism of action involves competitive inhibition at the ATP-binding site of these kinases. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of CDK and GSK-3β activity.
Target Kinase Inhibition
This compound is a potent and selective inhibitor of several key protein kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below.
| Target Kinase | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
Signaling Pathways
Indirubin derivatives have been shown to modulate critical cellular signaling pathways. A primary target is the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in cell proliferation and survival. Indirubin-3'-monoxime, a closely related compound, has been demonstrated to specifically block the phosphorylation of STAT3.[1] The proposed mechanism involves the inhibition of upstream kinases such as Src, which are responsible for STAT3 activation.[2][3]
References
- 1. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tekhelet.com [tekhelet.com]
Application Notes and Protocols: Indirubin-3'-monoxime-5-sulphonic Acid Treatment in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S) is a potent and selective synthetic derivative of indirubin, a natural compound with recognized anti-cancer properties. I3M-5S functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), key regulators of cell cycle progression and various signaling pathways implicated in cancer.[1] The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neurobiological and cancer research, exhibiting neuroblast-like characteristics.[2] While direct studies on the effects of I3M-5S on SH-SY5Y cells are limited, its known inhibitory profile and the documented effects of its parent compound, indirubin-3'-monoxime (I3M), on neuroblastoma cells suggest its potential as a therapeutic agent.[2][3][4]
These application notes provide a comprehensive overview of the anticipated effects of I3M-5S on SH-SY5Y cells and detailed protocols for key experimental assays to evaluate its efficacy. The information is curated for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Mechanism of Action
I3M-5S is a potent, reversible, and selective inhibitor of several key kinases. Its primary targets include:
-
Cyclin-dependent kinase 1 (CDK1): A crucial regulator of the G2/M phase transition in the cell cycle.
-
Cyclin-dependent kinase 5 (CDK5): Involved in neuronal development and has been implicated in abnormal tau phosphorylation in neurodegenerative diseases.[1]
-
Glycogen synthase kinase-3β (GSK-3β): A serine/threonine kinase involved in a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1]
By inhibiting these kinases, I3M-5S is expected to induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells. The sulphonic acid group enhances the solubility of the compound compared to its parent indirubin derivatives.
Data Presentation
Based on its known targets, the following table summarizes the inhibitory concentrations of this compound.
| Kinase Target | IC50 Value |
| CDK1 | 5 nM[1] |
| CDK5 | 7 nM[1] |
| GSK-3β | 80 nM[1] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against key kinase targets.
The parent compound, Indirubin-3'-monoxime (I3M), has been shown to inhibit the growth of SH-SY5Y cells in a dose- and time-dependent manner.[2] It is anticipated that I3M-5S will exhibit similar or enhanced cytotoxic and cytostatic effects on SH-SY5Y cells.
Mandatory Visualizations
Caption: Workflow for assessing I3M-5S effects on SH-SY5Y cells.
Caption: I3M-5S inhibits CDK1 and GSK-3β signaling pathways.
Experimental Protocols
Cell Culture
The SH-SY5Y human neuroblastoma cell line should be cultured in a 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of I3M-5S Stock Solution
This compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution should be stored at -20°C. Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) at the same final concentration should be included in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of I3M-5S on SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
I3M-5S stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of I3M-5S in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of I3M-5S or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by I3M-5S.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
I3M-5S stock solution
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with various concentrations of I3M-5S or vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
This protocol determines the effect of I3M-5S on cell cycle distribution.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
I3M-5S stock solution
-
Complete culture medium
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and treat with I3M-5S as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Expected Outcomes
Based on the known inhibitory activity of I3M-5S and the effects of its parent compound, the following outcomes are anticipated in SH-SY5Y cells upon treatment:
-
Reduced Cell Viability: A dose- and time-dependent decrease in the viability of SH-SY5Y cells is expected, as observed with I3M.[2]
-
Induction of Apoptosis: An increase in the percentage of apoptotic cells is anticipated, consistent with the role of CDK and GSK-3β inhibition in promoting programmed cell death in cancer cells.
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase is a likely outcome due to the potent inhibition of CDK1. Inhibition of other CDKs by related indirubin compounds has also been shown to cause G1 arrest.[5]
-
Alterations in Protein Expression: Western blot analysis is expected to reveal changes in the expression levels of key cell cycle and apoptosis regulatory proteins, such as decreased levels of cyclins and phosphorylated Rb, and increased levels of cleaved caspases.
These protocols and expected outcomes provide a solid foundation for investigating the therapeutic potential of this compound in neuroblastoma. Researchers are encouraged to optimize these protocols based on their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin-3'-monoxime inhibits beta-amyloid-induced neurotoxicity in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tekhelet.com [tekhelet.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Indirubin-3'-monoxime-5-sulphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of the natural compound indirubin, which has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). By targeting these crucial regulators of the cell cycle and other signaling pathways, this compound has emerged as a compound of interest for cancer research and drug development. Its mechanism of action involves the induction of cell cycle arrest and apoptosis in various cancer cell lines. Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry. The provided methodologies and expected results will guide researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of this and similar compounds.
Mechanism of Action: Inhibition of CDK and GSK-3β Signaling
This compound exerts its anti-proliferative and pro-apoptotic effects primarily by inhibiting CDK1, CDK5, and GSK-3β.[1][2][3] Inhibition of CDK1 (also known as CDC2) disrupts the formation and activation of the Cyclin B1/CDK1 complex, which is essential for the G2/M transition, leading to cell cycle arrest in the G2/M phase. The inhibition of GSK-3β can modulate various downstream signaling pathways, including those involved in apoptosis.
Data Presentation: Expected Outcomes
Treatment of cancer cells with this compound is expected to result in a dose- and time-dependent increase in the percentage of cells in the G2/M phase of the cell cycle and a corresponding increase in apoptosis. The following tables represent illustrative data based on findings from studies on indirubin derivatives.
Table 1: Cell Cycle Distribution in Cancer Cells Treated with this compound (Illustrative Data)
| Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 60.5 ± 2.1 | 25.3 ± 1.5 | 14.2 ± 1.2 |
| 5 µM | 55.2 ± 2.5 | 20.1 ± 1.8 | 24.7 ± 2.0 |
| 10 µM | 45.8 ± 3.0 | 15.5 ± 1.3 | 38.7 ± 2.8 |
| 20 µM | 30.1 ± 2.8 | 10.2 ± 1.1 | 59.7 ± 3.5 |
Table 2: Apoptosis in Cancer Cells Treated with this compound (Illustrative Data)
| Treatment (48 hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Control (Vehicle) | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| 5 µM | 80.4 ± 3.2 | 10.5 ± 1.1 | 5.3 ± 0.8 | 3.8 ± 0.6 |
| 10 µM | 65.1 ± 4.1 | 20.3 ± 2.0 | 10.2 ± 1.5 | 4.4 ± 0.7 |
| 20 µM | 40.7 ± 5.5 | 35.6 ± 3.5 | 18.5 ± 2.8 | 5.2 ± 0.9 |
Experimental Protocols
The following are detailed protocols for the analysis of cell cycle and apoptosis by flow cytometry after treatment with this compound.
Experimental Workflow: Cell Cycle and Apoptosis Analysis
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed for the quantitative analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5][6][7]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.
-
Collect both adherent and floating cells to include apoptotic populations.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation and collecting the PI fluorescence in the appropriate detector (e.g., FL2 or FL3, >575 nm).
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the DNA content histograms using appropriate cell cycle analysis software.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI exclusion).[8][9][10][11][12]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting:
-
Collect both the culture supernatant (containing floating/apoptotic cells) and the adherent cells (detached with trypsin-EDTA).
-
Combine the supernatant and detached cells in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL stock).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use a 488 nm laser for excitation. Collect FITC fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter) and PI fluorescence in the FL2 or FL3 channel (e.g., >575 nm longpass filter).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Analyze the dot plots to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
References
- 1. Silibinin Inhibits Human Non-small Cell Lung Cancer Cell Growth through Cell Cycle Arrest by Modulating Expression and Function of Key Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and apoptosis inducing effects of indirubin-3'-monoxime in renal cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of lung cancer cells A549 and H460 by curcuminoid extracts and nanoemulsions prepared from Curcuma longa Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
In Vivo Applications of Indirubin-3'-monoxime and its 5-Sulphonic Acid Derivative in Murine Models: A Detailed Guide for Researchers
Introduction: Indirubin-3'-monoxime (I3M) and its derivatives are a class of synthetic indirubins that have garnered significant interest in drug development due to their potent inhibitory effects on various protein kinases. While extensive research has focused on the parent compound, Indirubin-3'-monoxime, in vivo studies specifically utilizing Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S) in mouse models are less prevalent in publicly available literature. This document provides a comprehensive overview of the in vivo applications of I3M in mouse models as a foundational guide for researchers. The methodologies and observed effects of I3M can serve as a valuable starting point for designing and conducting in vivo studies with the 5-sulphonic acid derivative. I3M-5S is recognized as a potent and selective inhibitor of Cyclin-dependent Kinase 1 (CDK1), Cyclin-dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies using Indirubin-3'-monoxime in different mouse models. This data provides a comparative overview of dosages, treatment regimens, and observed efficacy.
Table 1: Anti-Cancer Efficacy of Indirubin-3'-monoxime in Mouse Models
| Cancer Type | Mouse Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | LSL-KrasG12D/+;Trp53flox/+;Pdx-1-cre (KPCflox) mice | 40 mg/kg, intraperitoneal injection | Twice a week | Significantly prolonged survival (P = 0.039); Reduced tumor volume and total pancreatic weight. | [3] |
| Lung Cancer | Benzo(α)pyrene [B(α)P]-induced in A/J mice | 10 mg/kg, oral administration | 5 days a week | Reduced adenocarcinoma growth. | [4] |
| Oral Cancer | 4-nitroquinoline 1-oxide (4NQO)-induced tumorigenesis model | Topical application of an adhesive gel | Dose-dependent | Dose-dependent anti-tumorigenic effects. | [5] |
Table 2: Efficacy of Indirubin-3'-monoxime in a Mouse Model of Restenosis
| Condition | Mouse Model | Dosage and Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Neointima Formation | Murine femoral artery cuff model | Not specified | Not specified | Prevented neointima formation; Reduced STAT3 phosphorylation and the number of proliferating Ki67-positive cells. | [4] |
Signaling Pathways Modulated by Indirubin-3'-monoxime In Vivo
In vivo studies have demonstrated that Indirubin-3'-monoxime exerts its therapeutic effects by modulating several key signaling pathways implicated in cell proliferation, survival, and migration.
References
- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indirubin 3′-Oxime Inhibits Migration, Invasion, and Metastasis InVivo in Mice Bearing Spontaneously Occurring Pancreatic Cancer via Blocking the RAF/ERK, AKT, and SAPK/JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Indirubin Derivative, Indirubin-3′-Monoxime Suppresses Oral Cancer Tumorigenesis through the Downregulation of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Apoptosis with Indirubin-3'-monoxime-5-sulphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a natural compound extracted from the traditional Chinese medicine Danggui Longhui Wan, and its derivatives have garnered significant interest in cancer research due to their potent anti-proliferative and pro-apoptotic properties.[1][2] One such derivative, Indirubin-3'-monoxime-5-sulphonic acid, along with the more extensively studied Indirubin-3'-monoxime (I3M), acts as a potent inhibitor of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and survival signaling.[1][3][4][5][6] This application note provides detailed protocols and data for utilizing this compound and related compounds to induce and measure apoptosis in cancer cell lines.
Mechanism of Action: Induction of Apoptosis
Indirubin derivatives, including Indirubin-3'-monoxime, primarily induce apoptosis through the inhibition of key cellular kinases. The primary mechanism involves the inhibition of CDKs, leading to cell cycle arrest, typically at the G2/M phase.[2][7] Furthermore, these compounds have been shown to inhibit the Src-Stat3 signaling pathway.[2][8] Inhibition of Src kinase prevents the phosphorylation and activation of Stat3, a transcription factor that upregulates the expression of anti-apoptotic proteins such as Mcl-1 and Survivin.[2] The downregulation of these survival proteins, coupled with the potential upregulation of pro-apoptotic Bcl-2 family members like Bax and Bad, leads to the activation of the intrinsic mitochondrial pathway of apoptosis.[9][10][11][12] This culminates in the activation of effector caspases, such as caspase-3, and the subsequent cleavage of cellular substrates like PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]
Quantitative Data Summary
The following table summarizes the effective concentrations of Indirubin and its derivatives for inducing apoptosis in various cancer cell lines. These values can serve as a starting point for experimental design.
| Compound | Cell Line | Assay | Effective Concentration (IC50) | Treatment Duration | Reference |
| Indirubin | SKOV3 (Ovarian Cancer) | MTT Assay | 3.003 µM (plate culture) | Not Specified | [9][12] |
| Indirubin | SKOV3 (Ovarian Cancer) | MTT Assay | 4.253 µM (sphere culture) | Not Specified | [9][12] |
| Indirubin-3'-monoxime (I3M) | JM1 (ALL), K562 (CML) | ELISA (Caspase-3) | 10-30 µM | 48 hours | [1] |
| Indirubin-3'-monoxime (I3M) | CLL Cells | MTT Assay | 20 µM (highest cytotoxicity) | 48 hours | [11] |
| Indirubin Derivative (E804) | Various Cancer Cells | Kinase Assay | IC50 = 0.43 µM (c-Src) | Not Specified | [2] |
| Indirubin Derivative (E804) | Various Cancer Cells | Kinase Assay | IC50 = 0.21-1.65 µM (CDKs) | Not Specified | [2] |
| Indirubin 3'-Epoxide | IMR-32 (Neuroblastoma) | Cytotoxicity Assay | IC50 = 0.16 µM | Not Specified | [13] |
| Indirubin 3'-Epoxide | SK-N-SH (Neuroblastoma) | Cytotoxicity Assay | IC50 = 0.07 µM | Not Specified | [13] |
Experimental Protocols
A general workflow for investigating the apoptotic effects of this compound is outlined below.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[14]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation buffer or trypsin-EDTA.
-
Suspension cells: Collect cells directly from the culture flask.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300-600 x g for 5 minutes at 4°C.[15]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of PI staining solution.[15]
-
-
Flow Cytometry Analysis:
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of effector caspase-3.
Materials:
-
Treated cell pellets (from Protocol 1, Step 2)
-
Cell Lysis Buffer
-
Caspase-3 Substrate (e.g., DEVD-pNA)
-
2X Reaction Buffer
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase Assay:
-
To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the Caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the amount of caspase-3 activity.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in protein expression levels of key apoptotic markers.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., Actin or GAPDH). A key indicator of apoptosis is the appearance of the cleaved form of PARP.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirubin-3'-monoxime, a CDK inhibitor induces growth inhibition and apoptosis-independent up-regulation of survivin in transitional cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and apoptosis inducing effects of indirubin-3'-monoxime in renal cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by a novel indirubin-5-nitro-3'-monoxime, a CDK inhibitor, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indirubin 3'-Epoxide Induces Caspase-Independent Cell Death in Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 16. biotium.com [biotium.com]
- 17. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Antibacterial Activity Assays for Indirubin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a natural bisindole alkaloid, and its synthetic derivatives have garnered significant interest for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Recent studies have also highlighted their potential as antibacterial agents, offering a promising avenue for the development of new drugs to combat multidrug-resistant pathogens.[1][3] This document provides detailed application notes and protocols for assessing the antibacterial activity of indirubin derivatives, focusing on standardized methodologies and data interpretation.
Data Presentation: Antibacterial Activity of Indirubin Derivatives
The antibacterial efficacy of indirubin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of the reported in vitro antibacterial activity of selected indirubin-3'-monoxime derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Indirubin-3'-monoximes against Staphylococcus aureus
| Compound | Substituent | S. aureus ATCC25923 MIC (μg/mL) | Multidrug-resistant S. aureus MIC (μg/mL) |
| Indirubin | - | 32 | - |
| 5r | 5-F | 0.4 | - |
| 5s | 5-Cl | 0.4 | - |
| 5aa | 7-CF3 | 0.4 | ≥200 |
| 5c | - | - | - |
| 5w | - | - | - |
| 5z | - | - | - |
| Levofloxacin | - | - | 16 |
| Data sourced from[3][4] |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio for Selected Indirubin-3'-monoximes against S. aureus ATCC25923
| Compound | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation |
| 5r | 0.4 | >3.2 | >8 | Bacteriostatic |
| 5s | 0.4 | >3.2 | >8 | Bacteriostatic |
| 5aa | 0.4 | >3.2 | >8 | Bacteriostatic |
| A bacteriostatic agent prevents the growth of bacteria, while a bactericidal agent kills bacteria. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[5] |
Table 3: Synergistic Antibacterial Activity of Indirubin-3'-monoxime 5aa with Levofloxacin against Multidrug-resistant S. aureus
| Combination | MIC of 5aa (μg/mL) | MIC of Levofloxacin (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| 5aa + Levofloxacin | 50 | 2 | 0.375 | Synergistic |
| FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[3][4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5] This quantitative assay identifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[6][7]
Materials:
-
Indirubin derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[8][9]
-
Mueller-Hinton Broth (MHB)[10]
-
Sterile 96-well microtiter plates[11]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)[12]
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of Indirubin Derivative Stock Solution: Dissolve the indirubin derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the indirubin derivative stock solution in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match the 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted indirubin derivative. Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microtiter plates at 37°C for 16-24 hours.[6]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the indirubin derivative at which no visible bacterial growth is observed.[6][7]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed subsequently to the MIC assay to determine the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[10][13][14]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Protocol:
-
Subculturing from MIC Wells: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the indirubin derivative that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[14]
Mechanism of Action: Increased Cell Membrane Permeability
Some indirubin derivatives, such as indirubin-3'-monoxime 5aa, are proposed to exert their antibacterial effect by disrupting the bacterial cell membrane.[3][4] This can be investigated through the following assays:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. An increase in PI fluorescence in treated bacteria indicates membrane damage.[5]
-
Leakage of Extracellular Potassium Ions (K+): Damage to the cell membrane leads to the leakage of intracellular components, including potassium ions. Measuring the concentration of K+ in the culture supernatant can quantify membrane disruption.[5]
-
Leakage of Nucleic Acids: The release of nucleic acids (DNA and RNA) from the cytoplasm can be detected by measuring the absorbance of the culture supernatant at 260 nm.[5]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize morphological changes in the bacterial cell wall and membrane after treatment with the indirubin derivative.[5]
Visualizations
Caption: Workflow for MIC and MBC Assays.
Caption: Proposed Mechanism of Antibacterial Action.
References
- 1. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. microchemlab.com [microchemlab.com]
- 11. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Indirubin Derivatives for Studying Microtubule Dynamics and Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a natural bis-indole alkaloid, and its synthetic derivatives have garnered significant interest in cancer research and cell biology. While often broadly categorized as anti-proliferative agents, different indirubin compounds possess distinct mechanisms of action. This document provides detailed application notes and protocols for utilizing Indirubin and its derivatives, specifically Indirubin-3'-monoxime and Indirubin-3'-monoxime-5-sulphonic acid, to study their effects on microtubule dynamics and cell cycle regulation. A key distinction highlighted is the direct inhibition of microtubule polymerization by the parent compound, Indirubin, versus the potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β) by its monoxime and sulphonic acid derivatives, which indirectly impacts mitotic events.
Data Presentation
Table 1: Comparative Biological Activities of Indirubin and Its Derivatives
| Compound | Target(s) | IC50 / Kd | Biological Effect | Reference(s) |
| Indirubin | Tubulin | Dissociation constant (Kd): 26 ± 3 μM | Direct inhibition of microtubule polymerization.[1] | [1] |
| HeLa Cells | IC50: 40 μM | Inhibition of cell proliferation.[1] | [1] | |
| Indirubin-3'-monoxime | CDK1/cyclin B | IC50: 180 nM | Inhibition of cell cycle progression. | [2] |
| CDK2/cyclin E | IC50: 250 nM | Inhibition of cell cycle progression. | [2] | |
| CDK5/p25 | IC50: 100 nM | Inhibition of a kinase involved in neuronal processes and tau phosphorylation. | [2] | |
| GSK-3β | IC50: 22 nM | Inhibition of a key kinase in various signaling pathways. | [2] | |
| This compound | CDK1 | IC50: 5 nM | Potent inhibition of cell cycle progression.[3][4] | [3][4] |
| CDK5 | IC50: 7 nM | Potent inhibition of a kinase involved in neuronal processes and tau phosphorylation.[3][4] | [3][4] | |
| GSK-3β | IC50: 80 nM | Potent inhibition of a key kinase in various signaling pathways.[3][4] | [3][4] |
Mechanism of Action and Signaling Pathways
Indirubin: Direct Microtubule Destabilizer
Indirubin directly binds to the α-β tubulin heterodimer, inhibiting its polymerization into microtubules.[1] This disruption of microtubule dynamics leads to a mitotic block and subsequent inhibition of cell proliferation.[1] Molecular docking studies suggest that indirubin binds at the interface of the α and β tubulin subunits.[1]
Caption: Indirubin's mechanism of direct microtubule inhibition.
Indirubin-3'-monoxime & this compound: CDK/GSK-3β Inhibitors
In contrast to the parent compound, these derivatives are potent inhibitors of CDKs and GSK-3β.[5][2][3][4] By inhibiting CDKs, particularly CDK1/cyclin B, they prevent the G2/M transition, leading to cell cycle arrest. This is an indirect mechanism of affecting mitosis, as it targets the regulatory machinery of the cell cycle rather than the structural components of the mitotic spindle.
Caption: Cell cycle arrest via CDK1 inhibition by Indirubin derivatives.
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for studying Indirubin compounds.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To measure the direct effect of Indirubin on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Indirubin stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation of Tubulin Solution: On ice, resuspend purified tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep on ice.
-
Compound Preparation: Prepare serial dilutions of Indirubin in General Tubulin Buffer. Include a vehicle control (DMSO) and a known microtubule inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.
-
Assay Setup: Pre-warm the spectrophotometer to 37°C.
-
In a pre-warmed 96-well plate, add 10 µL of the compound dilutions or controls to each well.
-
To initiate the polymerization reaction, add 90 µL of the prepared tubulin solution to each well.
-
Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot absorbance at 340 nm versus time. The rate of polymerization (Vmax) and the final polymer mass (Amax) can be calculated. Compare the curves of Indirubin-treated samples to the vehicle control.
Protocol 2: Immunofluorescence Staining for Microtubule Visualization
Objective: To visualize the effects of Indirubin and its derivatives on the microtubule network in cultured cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Indirubin and/or its derivatives
-
Fixative: Ice-cold methanol or 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat the cells with various concentrations of Indirubin or its derivatives for an appropriate time (e.g., 6-24 hours). Include a vehicle control.
-
Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for paraformaldehyde fixation): If using paraformaldehyde, wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Indirubin-3'-monoxime and its sulphonic acid derivative on cell cycle distribution.
Materials:
-
Cultured cells
-
Indirubin-3'-monoxime or this compound
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with different concentrations of the indirubin derivatives for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for an accumulation of cells in the G2/M phase in treated samples.
Conclusion
The provided notes and protocols offer a framework for investigating the distinct biological effects of Indirubin and its derivatives. By employing these methods, researchers can effectively differentiate between the direct microtubule-destabilizing activity of Indirubin and the cell cycle arrest induced by the CDK-inhibitory properties of Indirubin-3'-monoxime and this compound. This understanding is crucial for the targeted development of these compounds as potential therapeutic agents.
References
- 1. Indirubin, a bis-indole alkaloid binds to tubulin and exhibits antimitotic activity against HeLa cells in synergism with vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin-3'-monoxime | Lipoxygenase | GSK-3 | CDK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Indirubin-3'-monoxime-5-sulphonic acid solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indirubin-3'-monoxime-5-sulphonic acid.
Troubleshooting Guide: Solubility Issues
Researchers may encounter solubility challenges when preparing this compound for in vitro and in vivo experiments. This guide provides a systematic approach to addressing these issues.
Problem: Precipitate forms when diluting DMSO stock solution in aqueous media (e.g., PBS, cell culture medium).
This is a common issue as this compound, like its parent compound indirubin, has low aqueous solubility. The high concentration of the compound in the DMSO stock can cause it to crash out when introduced to an aqueous environment.
Solutions:
-
Optimize Dilution Technique:
-
Rapid Dilution & Mixing: Add the DMSO stock solution directly to the full volume of aqueous media while gently vortexing or stirring. Avoid adding the aqueous solution to the DMSO stock.
-
Stepwise Dilution: First, prepare an intermediate dilution of the DMSO stock in a smaller volume of the aqueous buffer. Ensure this intermediate solution is clear before adding it to the final volume.
-
Pre-dilution of Solvent: Add a volume of DMSO equivalent to what will be in your final working solution to your aqueous media before adding the compound stock. This can help to create a more favorable solvent environment.
-
-
Increase Solubility:
-
Sonication: After dilution, place the solution in an ultrasonic bath for 10-15 minutes.
-
Gentle Warming: Warm the solution to 37°C in a water bath. Do not exceed 50°C to avoid potential compound degradation.
-
-
Adjust Final Concentration:
-
If precipitation persists, the desired final concentration may be above the solubility limit in the chosen aqueous medium. Consider lowering the final concentration of the compound in your experiment.
-
Problem: The compound does not fully dissolve in DMSO.
This compound is generally soluble in DMSO up to 50 mg/mL. If you are experiencing issues at or below this concentration, consider the following:
Solutions:
-
Ensure Purity of DMSO: Use anhydrous, high-purity DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Aid Dissolution:
-
Vortexing: Vortex the solution vigorously.
-
Sonication: Use an ultrasonic bath to aid dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 50 mg/mL.
Q2: How should I store stock solutions of this compound?
A2: Following reconstitution in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C. Under these conditions, stock solutions are stable for up to 4 months. Avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: Can I dissolve this compound directly in water or PBS?
A4: Direct dissolution in aqueous buffers like water or PBS is not recommended due to the compound's low aqueous solubility. The parent compound, indirubin, is insoluble in water.[1] It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.
Q5: What should I do if I observe a cloudy precipitate in my cell culture media after adding the compound?
A5: This indicates that the compound has precipitated out of solution. Refer to the troubleshooting guide above for strategies to prevent and resolve precipitation, such as optimizing your dilution technique or using sonication. It is important to ensure your compound is fully dissolved to achieve an accurate experimental concentration.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 357.34 g/mol | |
| Solubility in DMSO | 50 mg/mL | |
| IC₅₀ for CDK1 | 5 nM | |
| IC₅₀ for CDK5 | 7 nM | |
| IC₅₀ for GSK-3β | 80 nM | |
| Stock Solution Storage | -20°C | |
| Stock Solution Stability | Up to 4 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 357.34 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.57 mg of this compound powder.
-
Add 1 mL of DMSO to the powder.
-
Vortex the solution vigorously until the compound is completely dissolved. If necessary, sonicate for 10-15 minutes or warm briefly to 37°C.
-
Once fully dissolved, aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add 1 µL of the 10 mM DMSO stock solution to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the working solution immediately for your cell-based assay.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Inhibition of the GSK-3β signaling pathway by this compound.
Caption: Inhibition of CDK1 and CDK5 signaling pathways by this compound.
References
Technical Support Center: Optimizing Indirubin-3'-monoxime-5-sulphonic acid in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (I3M-5S)?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4] It functions by competing with ATP for binding to the catalytic site of these kinases.[4][5] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.[6][7]
Q2: What is a recommended starting concentration for I3M-5S in a new cell line?
A2: A good starting point is to test a wide range of concentrations based on the known IC50 values of the compound. For I3M-5S, the IC50 values are in the low nanomolar range for its primary targets.[1][2][3][4][8] We recommend performing a dose-response experiment starting from the low nanomolar range (e.g., 1 nM) up to the low micromolar range (e.g., 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store I3M-5S stock solutions?
A3: I3M-5S is soluble in DMSO.[5] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM). Following reconstitution, it is best to aliquot the stock solution into single-use volumes and store them at -20°C.[9] Stock solutions are generally stable for several months at this temperature.[9] Avoid repeated freeze-thaw cycles.
Q4: I am not seeing the expected effect on cell viability. What could be the reason?
A4: Several factors could contribute to this. First, ensure that the I3M-5S was properly dissolved and is at the correct final concentration in your culture medium. The optimal concentration can be highly cell-line dependent, so a thorough dose-response study is crucial. Also, consider the doubling time of your cells and the duration of the treatment; a longer incubation time may be necessary. Finally, verify the viability of your cells and the absence of contamination in your culture.
Q5: Can I3M-5S affect signaling pathways other than CDK and GSK-3β?
A5: Yes, indirubin derivatives have been reported to affect other signaling pathways. For instance, Indirubin-3'-monoxime has been shown to block the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[10][11] Depending on the cellular context, other off-target effects might be possible, especially at higher concentrations. It is advisable to confirm the inhibition of the intended targets (CDK1, CDK5, GSK-3β) via methods like Western blotting.
Troubleshooting Guides
Problem 1: Low or No Signal in Western Blot for Phosphorylated Target Proteins (e.g., p-GSK-3β, p-STAT3)
| Possible Cause | Recommendation |
| Low abundance of phosphorylated protein | Many phosphorylated proteins are present at low levels without stimulation. Ensure your experimental conditions are optimized to induce phosphorylation of your target. Consider using a positive control cell line or treatment known to induce phosphorylation.[12] |
| Phosphatase activity during sample preparation | Always work on ice or at 4°C.[4][13] Use lysis buffers supplemented with a fresh cocktail of phosphatase inhibitors.[4][13] |
| Incorrect blocking buffer | For phosphorylated protein detection, avoid using milk as a blocking agent as it contains phosphoproteins like casein which can cause high background. Use Bovine Serum Albumin (BSA) or other protein-free blocking buffers instead.[4][13] |
| Insufficient protein loading | For detecting low-abundance or weakly phosphorylated proteins, you may need to load a higher amount of total protein (e.g., 30-50 µg) per lane. |
| Antibody issues | Ensure you are using an antibody validated for Western blotting and specific to the phosphorylated form of your target protein. Optimize the antibody dilution and incubation time. Always include a loading control (e.g., β-actin or GAPDH) and, if possible, an antibody for the total (non-phosphorylated) form of your target protein.[4] |
Problem 2: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, CCK-8)
| Possible Cause | Recommendation |
| Compound precipitation in culture medium | Although I3M-5S has improved solubility over other indirubin derivatives, precipitation can still occur at high concentrations or in certain media. Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment. |
| Cytotoxicity at high concentrations | High concentrations of kinase inhibitors can induce non-specific cytotoxicity or even paradoxical effects. It is important to perform a careful dose-response analysis to identify a concentration that inhibits the target without causing widespread cell death, unless apoptosis is the intended endpoint.[14] |
| DMSO toxicity | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control. |
| Incorrect incubation time | The effect of a kinase inhibitor on cell viability is time-dependent. A short incubation may not be sufficient to observe a significant effect. Conversely, a very long incubation might lead to the degradation of the compound. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell seeding density | The initial number of cells seeded can influence the outcome of viability assays. Ensure a consistent and optimal cell density is used for all experiments to avoid issues related to overgrowth or sparse cultures. |
Problem 3: Difficulty in Interpreting Cell Cycle Analysis Data
| Possible Cause | Recommendation |
| Poor resolution of cell cycle phases | Ensure cells are properly fixed (e.g., with cold 70% ethanol) and permeabilized to allow for stoichiometric DNA staining.[5] Use a sufficient concentration of a DNA-binding dye like Propidium Iodide (PI) and treat with RNase to avoid staining of double-stranded RNA.[5] |
| Cell clumping | Cell aggregates can be misinterpreted as cells in the G2/M phase. Ensure a single-cell suspension is obtained before and after fixation by gentle pipetting or passing through a cell strainer.[5] |
| Apoptotic cells interfering with analysis | Apoptotic cells with fragmented DNA can appear as a sub-G1 peak. If a significant sub-G1 peak is observed, consider co-staining with an apoptosis marker (e.g., Annexin V) to differentiate between apoptosis and cell cycle arrest. |
| Incorrect data acquisition settings on the flow cytometer | Use a low flow rate for better resolution.[5] Adjust the voltage and compensation settings appropriately to ensure the G0/G1 peak is on scale and well-defined. |
Quantitative Data Summary
Table 1: IC50 Values for this compound (I3M-5S)
| Target Kinase | IC50 (nM) |
| CDK1 | 5[1][3][4] |
| CDK5 | 7[1][3][4] |
| GSK-3β | 80[1][3][4] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range |
| Dose-Response (Cell Viability) | 1 nM - 10 µM |
| Mechanism of Action (Western Blot) | 10 nM - 1 µM |
| Cell Cycle Analysis | 100 nM - 5 µM |
Note: These are suggested starting ranges and should be optimized for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of I3M-5S in the appropriate cell culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of I3M-5S.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of I3M-5S (and a vehicle control) for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C (can be stored for longer).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental Workflow for Optimizing I3M-5S Concentration.
Caption: Key Signaling Pathways Modulated by Indirubin Derivatives.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 3. How to Use Inhibitors [sigmaaldrich.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
Indirubin-3'-monoxime-5-sulphonic acid off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Indirubin-3'-monoxime-5-sulphonic acid in kinase assays.
Understanding this compound
This compound is a potent, reversible, and ATP-competitive inhibitor of several protein kinases.[1] It is a derivative of indirubin, a natural compound used in traditional Chinese medicine.[2][3] The addition of a sulphonic acid group generally increases the aqueous solubility of the compound compared to its parent indirubin derivatives. While it is known for its high potency against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), researchers should be aware of its potential off-target effects.[1][4][5][6]
Quantitative Data: Kinase Inhibition Profile
For clarity, the inhibitory activities of this compound and its closely related analog, Indirubin-3'-monoxime, are presented separately. Researchers should exercise caution when extrapolating data from one compound to the other, as the sulphonic acid moiety can influence target binding and selectivity.
Table 1: On-Target Kinase Inhibition by this compound
| Kinase | IC50 (nM) | Comments |
| CDK1 | 5 | Potent inhibitor.[1][4][5] |
| CDK5 | 7 | Potent inhibitor.[1][4][5] |
| GSK-3β | 80 | Potent inhibitor.[1][4][5] |
Table 2: Potential Off-Target Kinase Inhibition by Related Indirubin Derivatives (Indirubin-3'-monoxime)
| Kinase/Pathway | IC50 (µM) | Comments |
| JNK1 | 0.8 | Data for Indirubin-3'-monoxime.[7] |
| JNK2 | 1.4 | Data for Indirubin-3'-monoxime.[7] |
| JNK3 | 1.0 | Data for Indirubin-3'-monoxime.[7] |
| c-Src | 0.43 | Data for an indirubin derivative (E804), suggesting a mechanism for STAT3 inhibition.[8] |
| FGFR1 | - | Inhibition of autophosphorylation has been observed with Indirubin-3'-monoxime.[9] |
| STAT3 Signaling | - | Inhibition observed with Indirubin-3'-monoxime, likely through upstream kinase inhibition (e.g., c-Src).[10] |
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for a kinase assay.
Caption: On-target effects of this compound.
Caption: Potential off-target effects of related indirubin derivatives.
Caption: General workflow for an in vitro biochemical kinase assay.
Troubleshooting Guide & FAQs
Q1: My IC50 value for a target kinase is significantly different from the published data. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Assay Conditions: IC50 values are highly dependent on the specific conditions of your assay. Key parameters to check include:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 will increase with higher ATP concentrations in the assay.[1] Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Enzyme and Substrate Concentrations: The concentrations of the kinase and its substrate can influence the measured IC50.
-
Incubation Times: The pre-incubation time of the inhibitor with the kinase and the reaction time after adding ATP can affect the results.
-
-
Reagent Quality:
-
Inhibitor Purity and Stability: Verify the purity of your this compound stock. Improper storage can lead to degradation.
-
Enzyme Activity: Ensure that the kinase enzyme is active. Use a positive control inhibitor to validate the assay.
-
-
Detection Method: Different detection methods (e.g., radiometric, fluorescence-based) can have varying sensitivities and may contribute to differences in calculated IC50 values.
Q2: I am observing inhibition of a kinase that is not a known primary target of this compound. Is this expected?
A2: Yes, this is possible due to the off-target effects of indirubin derivatives. As shown in Table 2, the related compound Indirubin-3'-monoxime has been reported to inhibit other kinases and signaling pathways, such as JNKs and STAT3 signaling.[7][10] It is plausible that this compound shares some of these off-target activities. To confirm if the observed inhibition is a direct effect, you can perform follow-up experiments:
-
ATP Competition Assay: Determine if the inhibition is ATP-competitive. This can be done by measuring the IC50 at varying ATP concentrations.
-
Orthogonal Assays: Use a different assay format to confirm the inhibition.
-
Direct Binding Assay: If available, a direct binding assay can confirm physical interaction between the inhibitor and the off-target kinase.
Q3: I am seeing unexpected cellular effects that do not seem to be related to the inhibition of CDK1, CDK5, or GSK-3β. What could be the cause?
A3: The observed cellular effects could be due to the inhibition of off-target kinases or signaling pathways. For instance:
-
Inhibition of STAT3 signaling by indirubin derivatives can lead to the induction of apoptosis in cancer cells.[8]
-
Inhibition of FGFR1 autophosphorylation can block receptor-mediated cell signaling.[9]
-
Inhibition of JNKs can play a role in both apoptosis and cell survival.[7]
It is crucial to consider the broader kinase inhibition profile when interpreting cellular data. Consider using more selective inhibitors for the presumed off-targets as controls to dissect the specific pathways involved in the observed phenotype.
Q4: What is a general protocol for a biochemical kinase assay with this inhibitor?
A4: The following is a generalized protocol for a radiometric-based kinase assay. This should be optimized for your specific kinase and substrate.
Experimental Protocol: General In Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the kinase reaction buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and Na-orthovanadate).
-
Prepare solutions of the kinase enzyme and its specific substrate.
-
Prepare a solution of ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase enzyme to each well.
-
Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP/radiolabeled ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for a specific time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
-
Detection:
-
Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose P81) that binds the phosphorylated substrate.
-
Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indirubin-3'-monoxime inhibits autophosphorylation of FGFR1 and stimulates ERK1/2 activity via p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Indirubin-3'-monoxime-5-sulphonic Acid: A Guide to Preventing Precipitation in Media
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Indirubin-3'-monoxime-5-sulphonic acid, ensuring its stability and solubility in experimental media is paramount for obtaining reliable and reproducible results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of precipitation of this potent kinase inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock concentration for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). A stock solution can be prepared at a concentration of up to 50 mg/mL in DMSO.
Q2: What are the optimal storage conditions for the stock solution?
A2: Upon reconstitution in DMSO, it is recommended to aliquot the stock solution and store it frozen at -20°C. Under these conditions, the stock solutions are stable for up to 4 months.
Q3: What is the primary cause of this compound precipitation in cell culture media?
A3: Precipitation in cell culture media often occurs when a compound dissolved in a high concentration of an organic solvent, such as DMSO, is rapidly diluted into an aqueous-based medium. This sudden change in solvent polarity can cause the compound to fall out of solution. Additionally, factors such as temperature fluctuations, pH shifts in the media, and interactions with other media components can contribute to precipitation.[1]
Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A4: To avoid cytotoxic effects and minimize the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5%.[2] Many cell lines can tolerate up to 1%, but it is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.[2] A final concentration of 0.1% DMSO is considered safe for most cell types.[2]
Q5: At what working concentrations is this compound typically effective?
A5: this compound is a highly potent inhibitor of several kinases. Its effectiveness is observed at nanomolar concentrations. For instance, it inhibits Cdk1 and Cdk5 with IC₅₀ values of 5 nM and 7 nM, respectively, and GSK-3β with an IC₅₀ of 80 nM.[3][4] The optimal working concentration will depend on the specific cell type and the experimental objective.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to prevent the precipitation of this compound in your experimental media.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding the stock solution to the media. | Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to the full volume of aqueous media can cause the compound to crash out of solution. | 1. Serial Dilution: Instead of adding the stock directly, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) cell culture medium. Mix gently but thoroughly. 2. Stepwise Addition: Add this intermediate dilution to the final volume of your experimental media. This gradual decrease in DMSO concentration helps to keep the compound in solution. |
| Precipitate appears over time in the incubator. | Temperature fluctuations: Changes in temperature can affect the solubility of the compound. pH shift in the medium: The pH of the culture medium can change over time due to cellular metabolism, which may affect the solubility of the compound. | 1. Maintain Stable Temperature: Ensure the incubator provides a stable and consistent temperature. Avoid frequent opening of the incubator door. 2. Use Buffered Media: Utilize a robustly buffered cell culture medium (e.g., containing HEPES) to maintain a stable pH. 3. Pre-warm Media: Always use pre-warmed media (37°C) for dilutions and experiments. |
| A fine, crystalline precipitate is observed. | High final concentration of the compound: The desired working concentration may exceed the solubility limit of the compound in the final media composition. Interaction with media components: Components in the media, such as salts or proteins in serum, can sometimes interact with the compound and cause precipitation. | 1. Determine Solubility Limit: If possible, perform a solubility test to determine the maximum concentration of the compound that remains in solution in your specific cell culture medium. 2. Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage or using a serum-free formulation if compatible with your cells, as serum proteins can sometimes cause precipitation.[5] |
| General turbidity in the culture well. | High DMSO concentration: The final DMSO concentration may be too high, causing the compound to precipitate or leading to cellular stress that can appear as debris. | 1. Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your media. Aim for a concentration of ≤0.1% if possible. 2. DMSO Control: Include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent alone. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 357.34 g/mol | |
| Solubility in DMSO | 50 mg/mL | |
| IC₅₀ for Cdk1 | 5 nM | [3] |
| IC₅₀ for Cdk5 | 7 nM | [3] |
| IC₅₀ for GSK-3β | 80 nM | [3] |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 357.34 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.57 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark red.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
-
-
Procedure (Example for a final concentration of 100 nM):
-
Intermediate Dilution (1:100):
-
Thaw a 10 mM stock solution aliquot.
-
In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down. This results in a 100 µM intermediate solution.
-
-
Final Dilution (1:1000):
-
Add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed complete cell culture medium in your experimental vessel (e.g., a well of a 6-well plate containing cells and media).
-
This will give a final concentration of 100 nM this compound. The final DMSO concentration will be 0.001%, which is well below the recommended limit.
-
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for addressing precipitation issues.
Caption: Inhibitory action on Cdk1/5 and GSK-3β signaling pathways.
References
Technical Support Center: Indirubin-3'-monoxime-5-sulphonic acid in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Indirubin-3'-monoxime-5-sulphonic acid in kinase assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify the cause and implement effective solutions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| I-01 | My inhibitor shows activity against a kinase that is not a known target. Is this a real hit? | This compound is known to be a "promiscuous" inhibitor, meaning it can bind to multiple kinases. This is a common characteristic of ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. | 1. Confirm with an orthogonal assay: Use a different assay format (e.g., if you used a fluorescence-based assay, try a radiometric or luminescence-based assay) to confirm the inhibition. 2. Determine the IC50 value: A potent IC50 (in the nanomolar to low micromolar range) is more likely to be a genuine interaction. 3. Perform a kinase profile screen: Test the compound against a broad panel of kinases to understand its selectivity profile. |
| I-02 | I'm seeing high background or signal interference in my fluorescence-based assay. | This compound is a colored compound (dark red), which can interfere with optical measurements. It may absorb light at the excitation or emission wavelengths of your fluorophore, leading to quenching or false signals. | 1. Run a compound-only control: Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate to determine its intrinsic fluorescence. 2. Use a far-red fluorophore: Shift to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) to minimize interference from the compound's absorbance spectrum. 3. Consider a non-fluorescent assay format: Switch to a radiometric ([32P]ATP or [33P]ATP) or luminescence-based (e.g., ADP-Glo™) assay, which are less susceptible to colorimetric interference. |
| I-03 | My results are not reproducible, especially at higher inhibitor concentrations. | The compound may be aggregating at higher concentrations. Aggregates can non-specifically inhibit enzymes, leading to false positives and poor reproducibility. The solubility of indirubin derivatives can be limited in aqueous buffers. | 1. Check solubility: Determine the solubility of the compound in your assay buffer. Ensure you are working well below the solubility limit. 2. Include detergents: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to help prevent aggregation. 3. Visually inspect your assay plate: Look for any signs of precipitation in the wells. |
| I-04 | The inhibitor appears less potent than expected based on published data. | The concentration of ATP in your assay is a critical factor for ATP-competitive inhibitors. If your ATP concentration is much higher than the Km of the kinase for ATP, you will need a higher concentration of the inhibitor to see a similar level of inhibition. | 1. Determine the Km of your kinase for ATP: This will help you to set an appropriate ATP concentration for your assay. For inhibitor characterization, it is often recommended to use an ATP concentration close to the Km. 2. Report the ATP concentration: Always report the ATP concentration used in your experiments when publishing or comparing IC50 values. |
| I-05 | I suspect my compound is a Pan-Assay Interference Compound (PAINS). How can I be sure? | PAINS are compounds that appear as hits in many different assays due to various non-specific mechanisms. The indirubin scaffold itself is not a classic PAINS structure, but some derivatives could potentially exhibit PAINS-like behavior. | 1. Analyze the chemical structure: Look for reactive functional groups that are common in PAINS. 2. Test for non-specific inhibition: Perform control experiments, such as testing the compound against an unrelated enzyme or in an assay with a different detection technology. 3. Consult PAINS databases: Check online resources that list known PAINS to see if your compound or similar structures are flagged. |
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
A1: The primary and most potent targets of this compound are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2]
Q2: What is the mechanism of action of this compound?
A2: It acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of the kinase and preventing the binding of ATP, which is necessary for the phosphorylation of the substrate.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: The compound is soluble in DMSO (up to 50 mg/mL).[1] It is recommended to prepare a concentrated stock solution in 100% DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C. When preparing working solutions, be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
Q4: Can the sulphonic acid group on the molecule affect my assay?
A4: The sulphonic acid group increases the water solubility of the compound compared to other indirubin derivatives. This can be advantageous in preventing aggregation in aqueous assay buffers. However, it also introduces a negative charge, which could potentially lead to non-specific ionic interactions with positively charged residues on the kinase or substrate. Including a moderate salt concentration (e.g., 50-150 mM NaCl) in your assay buffer can help to minimize such interactions.
Q5: What are some key experimental controls to include when working with this inhibitor?
A5:
-
No-enzyme control: To measure the background signal of the assay components.
-
No-inhibitor control (vehicle control): To determine the 100% activity level of the kinase (usually with DMSO).
-
Compound-only control: To check for interference of the compound with the assay signal (e.g., intrinsic fluorescence or absorbance).
-
Positive control inhibitor: Use a well-characterized inhibitor of your target kinase to ensure the assay is performing as expected.
Quantitative Data Summary
| Kinase Target | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
Data obtained from in vitro kinase assays.[1][2]
Experimental Protocols
Protocol 1: General ATP-Competitive Kinase Assay
This protocol provides a general framework for a 96-well plate-based kinase assay. Specific concentrations of kinase, substrate, and ATP should be optimized for your particular enzyme.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Stop solution (e.g., for radiometric assays: 75 mM phosphoric acid; for some fluorescence assays: EDTA solution)
-
Detection reagent (e.g., [γ-33P]ATP for radiometric assay, phosphospecific antibody for fluorescence/luminescence assay)
-
96-well assay plates
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the this compound stock solution in kinase assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Add inhibitor to plate: Add a small volume (e.g., 5 µL) of each inhibitor dilution or vehicle control to the appropriate wells of the assay plate.
-
Add kinase and substrate: Prepare a master mix of the kinase and substrate in kinase assay buffer. Add this mix (e.g., 20 µL) to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution (e.g., 25 µL) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction: Add the stop solution to each well.
-
Detection: Proceed with the detection method specific to your assay format (e.g., for radiometric assay, transfer to a filter plate, wash, and count; for ELISA-based detection, follow the manufacturer's protocol).
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Mitigating Color Interference in Fluorescence-Based Assays
This protocol outlines steps to minimize artifacts when using a colored inhibitor like this compound in a fluorescence-based kinase assay.
-
Wavelength Selection:
-
Choose a fluorophore with excitation and emission wavelengths as far as possible from the absorbance maximum of the inhibitor. Indirubins typically absorb in the 400-550 nm range. Using a far-red tracer (excitation > 600 nm) is highly recommended.
-
-
Control for Inner Filter Effect:
-
Run a parallel assay in the absence of the kinase and its substrate.
-
Add the same concentrations of the inhibitor and the fluorescent product (if available) or the fluorescently labeled substrate to these wells.
-
The signal decrease in these wells compared to wells without the inhibitor will quantify the extent of the inner filter effect. This can be used to correct the data from the primary assay.
-
-
Pre-read and Post-read:
-
For endpoint assays, read the fluorescence of the plate before adding the detection reagent that generates the fluorescent signal. This will give you the background fluorescence of the inhibitor at each concentration.
-
Subtract this pre-read value from the final post-read value for each well.
-
-
Kinetic Assay:
-
If possible, use a kinetic assay format where the fluorescence is monitored over time.
-
The initial rate of the reaction (the slope of the fluorescence curve) should be used for analysis. The background fluorescence of the inhibitor will be a constant offset and will not affect the slope.
-
Visualizations
Caption: ATP-competitive inhibition by this compound.
Caption: General workflow for an in vitro kinase assay.
Caption: Troubleshooting logic for kinase assay artifacts.
References
Cell permeability problems with Indirubin-3'-monoxime-5-sulphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indirubin-3'-monoxime-5-sulphonic acid. The content focuses on addressing potential cell permeability issues and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over its non-sulphonated counterpart, Indirubin-3'-monoxime?
A1: The main advantage of the 5-sulphonic acid derivative is its enhanced aqueous solubility. The sulphonate group is highly charged and increases the polarity of the molecule, which can facilitate the preparation of stock solutions and its dilution in aqueous cell culture media.
Q2: I am not observing the expected biological effect of this compound in my cell-based assays. What could be the primary reason?
A2: A common issue with highly charged molecules like this compound is poor cell permeability. The negatively charged sulphonic acid group can hinder the passive diffusion of the compound across the lipid bilayer of the cell membrane. Therefore, the compound may not be reaching its intracellular targets at a sufficient concentration to elicit a biological response.
Q3: What are the known intracellular targets of indirubin derivatives?
A3: Indirubin derivatives, including this compound, are known to be potent inhibitors of several protein kinases. The primary targets include Cyclin-Dependent Kinases (CDK1, CDK2, CDK5), Glycogen Synthase Kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3]
Q4: How can I confirm if the lack of activity in my experiments is due to poor cell permeability?
A4: To confirm a cell permeability issue, you can perform a comparative experiment using a cell-free assay (e.g., a kinase assay with purified enzymes) and your cell-based assay. If the compound is active in the cell-free system but not in the cellular context, it strongly suggests a problem with cellular uptake. Additionally, you can attempt to quantify the intracellular concentration of the compound using techniques like HPLC or LC-MS after cell lysis.
Q5: Are there any alternative compounds with similar targets but potentially better cell permeability?
A5: Yes, the non-sulphonated parent compound, Indirubin-3'-monoxime, is expected to have better cell permeability due to its higher lipophilicity. Other indirubin derivatives with modifications that enhance lipophilicity may also be considered. However, these may have different solubility profiles that need to be taken into account.
Troubleshooting Guides
Problem 1: No or low biological activity observed in whole-cell assays.
Possible Cause: Insufficient intracellular concentration of this compound due to poor cell membrane permeability.
Troubleshooting Steps:
-
Increase Compound Concentration and Incubation Time: As a first step, you can try to increase the concentration of the compound in your experiments and extend the incubation time. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations.
-
Use a Permeabilizing Agent: A low concentration of a mild non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Saponin) or a solvent like DMSO can be used to transiently permeabilize the cell membrane. This should be carefully optimized for your cell type to avoid excessive cytotoxicity.
-
Inhibit Efflux Pumps: If you suspect that the compound is being actively transported out of the cells by efflux pumps (e.g., P-glycoprotein), you can co-incubate with a known efflux pump inhibitor, such as verapamil or cyclosporin A.
-
Compare with a Positive Control: Use a well-established inhibitor of the same target with known good cell permeability (e.g., a known CDK or STAT3 inhibitor) to ensure that your assay system is working correctly.
-
Switch to a More Permeable Derivative: If the permeability issues persist and are hindering your research, consider using the more lipophilic Indirubin-3'-monoxime.
Problem 2: Compound precipitates in the cell culture medium.
Possible Cause: Although the sulphonic acid group enhances water solubility, precipitation can still occur at high concentrations or in complex media containing high levels of salts or proteins.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound in your cell culture medium from a concentrated stock solution just before use.
-
Check Solubility in Your Specific Medium: Perform a solubility test by preparing a serial dilution of your compound in the specific cell culture medium you are using and visually inspect for any precipitation under a microscope.
-
Use a Lower Percentage of Serum: If you are using serum in your medium, consider reducing the percentage, as proteins can sometimes interact with and cause the precipitation of small molecules.
-
Adjust pH of the Medium: Although less common, extreme pH values can affect the solubility of some compounds. Ensure your medium is properly buffered to the correct physiological pH.
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target Kinase | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
Data obtained from in vitro kinase assays.[2]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 50 mg/mL |
Experimental Protocols
Protocol 1: General Procedure for Assessing Inhibition of STAT3 Phosphorylation
-
Cell Culture: Plate your cells of interest (e.g., a cancer cell line with constitutively active STAT3) in a suitable culture dish and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): If studying stimulated STAT3 phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO diluted in media) for the desired incubation time (e.g., 1, 4, or 24 hours).
-
Stimulation (Optional): If required, stimulate the cells with an appropriate agonist (e.g., IL-6 or EGF) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Protocol 2: Cell Permeability Assessment using a Bidirectional Transwell Assay
This protocol provides a general framework for assessing the permeability of a compound across a cell monolayer.
-
Cell Seeding: Seed a suitable cell line (e.g., Caco-2 or MDCK) onto the apical side of a Transwell insert and culture until a confluent and differentiated monolayer is formed.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Apical to Basolateral Permeability (A-B):
-
Wash the monolayer with a suitable transport buffer (e.g., HBSS).
-
Add the test compound (this compound) to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
-
Basolateral to Apical Permeability (B-A):
-
Wash the monolayer with transport buffer.
-
Add the test compound to the basolateral chamber.
-
At various time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method such as HPLC or LC-MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A significant difference between the A-B and B-A Papp values may indicate the involvement of active transport.
Visualizations
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Caption: Troubleshooting workflow for low biological activity of this compound.
References
IC50 determination issues with Indirubin-3'-monoxime-5-sulphonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indirubin-3'-monoxime-5-sulphonic acid, focusing on challenges that may arise during IC50 determination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental determination of the IC50 value for this compound.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible IC50 values | 1. Compound precipitation: The compound may not be fully soluble in the assay buffer at higher concentrations. 2. Inaccurate serial dilutions: Errors in pipetting can lead to significant variations in the final concentrations. 3. Cell-based assay variability: Factors such as cell passage number, seeding density, and incubation time can affect results.[1] | 1. Solubility check: Visually inspect for any precipitation in the stock solution and dilutions. If precipitation is observed, consider preparing a fresh stock solution or adjusting the solvent concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. 2. Dilution best practices: Use calibrated pipettes and perform serial dilutions carefully. Prepare a larger volume of each dilution than immediately needed to minimize pipetting errors. 3. Standardize cell-based assays: Use cells within a consistent and low passage number range. Optimize and standardize cell seeding density and ensure uniform cell distribution in the microplate. Determine the optimal assay duration to avoid artifacts from prolonged incubation. |
| Higher than expected IC50 values | 1. Compound degradation: The compound may be unstable in the assay buffer or under specific experimental conditions (e.g., prolonged incubation, light exposure). 2. High ATP concentration: As an ATP-competitive inhibitor, its apparent potency will be lower at higher ATP concentrations.[2] 3. Suboptimal enzyme/substrate concentrations: The kinase or substrate concentrations may not be in the linear range of the assay. | 1. Stability assessment: Prepare fresh dilutions of the compound immediately before each experiment. Protect the compound from light. Stock solutions in DMSO are stable for up to 4 months at -20°C.[2] 2. Optimize ATP concentration: Use an ATP concentration that is at or below the Km value for the specific kinase to accurately determine the potency of competitive inhibitors. 3. Assay optimization: Determine the optimal enzyme and substrate concentrations to ensure the assay is running under initial velocity conditions. |
| Low signal-to-noise ratio or high background | 1. Assay interference: The dark red color of this compound may interfere with colorimetric or fluorescent readouts. Some indirubin derivatives have been reported to be fluorescent. 2. Reagent quality: Impurities in buffers, ATP, or substrates can affect enzyme activity and assay readout. | 1. Assay selection: If colorimetric or fluorescent interference is suspected, switch to a label-free or luminescence-based assay format, such as ADP-Glo™, which is less prone to such interference.[3] Alternatively, run appropriate controls with the compound in the absence of the enzyme to quantify and subtract any background signal. 2. Use high-quality reagents: Ensure all reagents are of high purity and are properly stored. |
| No inhibition observed or very high IC50 | 1. Inactive compound: The compound may have degraded due to improper storage or handling. 2. Incorrect assay setup: The wrong kinase, substrate, or assay conditions were used. | 1. Verify compound integrity: Use a fresh vial of the compound or verify the activity of the current stock with a positive control assay. 2. Confirm assay components and conditions: Double-check that the correct kinase, a suitable substrate, and all necessary cofactors are present in the reaction. Verify the pH and temperature are optimal for the kinase. |
Frequently Asked Questions (FAQs)
Q1: What are the known IC50 values for this compound?
A1: this compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β).[4]
| Target Kinase | Reported IC50 Value |
| CDK1 | 5 nM[4] |
| CDK5 | 7 nM[4] |
| GSK-3β | 80 nM[4] |
Q2: How should I prepare and store stock solutions of this compound?
A2: The compound is soluble in DMSO at a concentration of 50 mg/mL.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Following reconstitution, it is best to create smaller aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C, protected from light. Under these conditions, stock solutions are reported to be stable for up to 4 months.[2]
Q3: The compound is dark red. Will this interfere with my assay?
A3: Yes, the color of this compound can interfere with absorbance-based (colorimetric) assays. Some indirubin derivatives have also been shown to be fluorescent, which could interfere with fluorescence-based detection methods. It is crucial to run control experiments to assess the extent of this interference. This can be done by measuring the signal of the compound at various concentrations in the assay buffer without the enzyme or other reaction components. If significant interference is observed, consider using a luminescence-based assay, which is generally less susceptible to color interference.
Q4: I am seeing a biphasic or incomplete inhibition curve. What could be the cause?
A4: A biphasic or incomplete inhibition curve can result from several factors. The compound may be precipitating at higher concentrations, leading to a plateau in the observed inhibition. Alternatively, the compound might have off-target effects at higher concentrations or there could be impurities in the compound stock. It is also possible that the mechanism of inhibition is more complex than simple competitive inhibition. Ensure the compound is fully soluble across the concentration range tested and consider purifying the compound if impurities are suspected.
Q5: What is the mechanism of action for this inhibitor?
A5: this compound acts as a reversible, ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.
Experimental Protocols
In Vitro CDK1/Cyclin B Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against CDK1/Cyclin B.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
CDK1/Cyclin B Enzyme: Prepare a working solution of recombinant human CDK1/Cyclin B in kinase buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate: Use a suitable substrate for CDK1, such as Histone H1, at a concentration of 0.2 mg/mL.
-
ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be at or near the Km of CDK1 for ATP.
-
Inhibitor: Prepare a series of dilutions of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
-
Assay Procedure (e.g., using ADP-Glo™ Luminescence Assay):
-
Add 2.5 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme and substrate mix in kinase buffer to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the activity of the no-inhibitor control to 100% and the background to 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vitro GSK-3β Kinase Assay
This protocol provides a general method for determining the IC50 of this compound against GSK-3β.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
GSK-3β Enzyme: Prepare a working solution of recombinant human GSK-3β in kinase buffer. The optimal concentration should be determined through an enzyme titration experiment.
-
Substrate: Use a specific peptide substrate for GSK-3β, such as GS-2 peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE), at a concentration of 15-30 µM. The peptide should be pre-phosphorylated by a priming kinase if required.
-
ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km of GSK-3β for ATP.
-
Inhibitor: Prepare serial dilutions of this compound as described for the CDK1 assay.
-
-
Assay Procedure (e.g., using a luminescence-based assay):
-
Add the inhibitor dilutions or vehicle control to the wells of a suitable microplate.
-
Add the GSK-3β enzyme to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction and measure the kinase activity using a suitable detection reagent (e.g., one that quantifies the amount of ADP produced).
-
Read the signal on a plate reader.
-
-
Data Analysis:
-
Perform data analysis as described for the CDK1 assay to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Simplified CDK1 signaling pathway in the cell cycle.
Caption: Simplified Wnt/β-Catenin signaling pathway involving GSK-3β.
Experimental Workflow
Caption: General experimental workflow for IC50 determination.
References
Minimizing cytotoxicity of Indirubin-3'-monoxime-5-sulphonic acid in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S), with a special focus on minimizing its cytotoxic effects in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound (I3M-5S) and what is its primary mechanism of action?
A1: this compound (I3M-5S) is a synthetic derivative of indirubin, a natural compound with anti-cancer properties. It is a potent, reversible, and selective inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Specifically, it shows high potency against CDK1 and CDK5.[1][2] By inhibiting these kinases, I3M-5S can disrupt cell cycle progression and induce apoptosis, making it a compound of interest for cancer therapy.[3][4]
Q2: Is I3M-5S cytotoxic to non-cancerous cells?
A2: While high concentrations of any compound can be toxic, studies on indirubin derivatives, including those structurally similar to I3M-5S, suggest a degree of selectivity for cancer cells over non-cancerous cells. For instance, some indirubin derivatives have been shown to induce apoptosis in cancer cells with constitutively active signaling pathways (like STAT3) but not in normal cells where these pathways are not aberrantly activated.[1] This suggests that the cytotoxic effects of I3M-5S may be more pronounced in malignant cells that are highly dependent on the kinases it inhibits. However, it is crucial to experimentally determine the therapeutic window for your specific non-cancerous cell line.
Q3: How can I minimize the cytotoxicity of I3M-5S in my non-cancerous control cells?
A3: To minimize off-target cytotoxicity, it is recommended to:
-
Perform a dose-response curve: Determine the IC50 value for both your target cancer cells and your non-cancerous control cells to identify a therapeutic window.
-
Optimize incubation time: Shorter incubation times may be sufficient to achieve the desired effect in cancer cells while minimizing toxicity in normal cells.
-
Use the lowest effective concentration: Once the optimal concentration for cancer cell inhibition is determined, use the lowest possible concentration to reduce stress on non-cancerous cells.
-
Ensure proper cell culture conditions: Healthy, unstressed cells are generally more resilient to drug-induced toxicity. Maintain optimal cell density, media conditions, and passage numbers.
Q4: What are the known IC50 values for I3M-5S against its primary kinase targets?
A4: I3M-5S is a potent inhibitor of the following kinases, with IC50 values determined in cell-free assays:
| Kinase Target | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
| Data sourced from MedChemExpress and Sigma-Aldrich.[1][2] |
Q5: What is the recommended solvent and storage condition for I3M-5S?
A5: I3M-5S is soluble in DMSO (dimethyl sulfoxide) at a concentration of up to 50 mg/mL.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. The solid compound should be stored at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations. | 1. The specific non-cancerous cell line is particularly sensitive to CDK/GSK-3β inhibition. 2. The concentration of I3M-5S is too high. 3. The incubation time is too long. 4. Suboptimal cell health. | 1. Perform a thorough dose-response analysis to determine the precise IC50 for your control cell line. 2. Reduce the concentration of I3M-5S to the lowest level that still shows efficacy in your cancer cell line. 3. Conduct a time-course experiment to find the shortest effective incubation time. 4. Ensure your control cells are healthy, within a low passage number, and not overly confluent. |
| Low or no observable effect on target cancer cells. | 1. I3M-5S concentration is too low. 2. Poor solubility or stability of the compound in the culture medium. 3. The cancer cell line is resistant to CDK/GSK-3β inhibition. 4. Incorrect preparation of the stock solution. | 1. Increase the concentration of I3M-5S based on a dose-response curve. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is not affecting solubility. Consider using pre-warmed media for dilution. 3. Verify the expression and activity of CDK1, CDK5, and GSK-3β in your cancer cell line. Consider combination therapies if resistance is observed. 4. Confirm the correct weighing and dissolving of the compound when making the stock solution. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Differences in I3M-5S preparation and dilution. 3. Fluctuation in incubation times. 4. Cell line instability or high passage number. | 1. Use a consistent and accurate cell counting method for seeding. 2. Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. Always use the same procedure for dilution. 3. Standardize all incubation times precisely. 4. Use cells with a consistent and low passage number. Periodically perform cell line authentication. |
| Precipitation of I3M-5S in the cell culture medium. | 1. The concentration of I3M-5S exceeds its solubility limit in the aqueous medium. 2. High final concentration of DMSO affecting compound stability. | 1. Ensure the final concentration of I3M-5S is within its soluble range in your specific cell culture medium. The addition of a small amount of serum may aid solubility. 2. Keep the final DMSO concentration as low as possible (ideally below 0.1%). |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest (cancerous and non-cancerous)
-
96-well flat-bottom plates
-
This compound (I3M-5S)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of I3M-5S in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of I3M-5S. Include a vehicle control (medium with the same concentration of DMSO as the highest I3M-5S concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
6-well plates
-
I3M-5S
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of I3M-5S for the chosen duration. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Diagram 1: I3M-5S Inhibition of CDK/GSK-3β Pathways
Caption: I3M-5S inhibits CDK1 and GSK-3β, leading to cell cycle arrest and reduced proliferation.
Diagram 2: Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for determining the cytotoxicity of I3M-5S using the MTT assay.
Diagram 3: Logic of Selective Cytotoxicity in Cancer Cells
Caption: I3M-5S may selectively induce apoptosis in cancer cells due to their reliance on hyperactive signaling pathways.
References
- 1. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water-soluble cationic derivatives of indirubin, the active anticancer component from Indigo naturalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of noble indirubin derivatives in human solid tumor models in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Indirubin-3'-monoxime-5-sulphonic acid interference in biochemical assays
Welcome to the technical support center for Indirubin-3'-monoxime-5-sulphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in biochemical assays and to troubleshoot potential interference issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological targets?
This compound is a synthetic derivative of indirubin, a natural product. It is known to be a potent, reversible, and ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Its primary targets include CDK1, CDK5, and GSK-3β.
| Target Enzyme | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
Q2: Why am I seeing unexpected or inconsistent results in my biochemical assays when using this compound?
This compound is a dark red solid and possesses inherent spectral properties that can interfere with common assay detection methods. Due to its color and potential for fluorescence, it is classified as a potential Pan-Assay Interference Compound (PAINS). PAINS are known to cause false-positive or false-negative results in high-throughput screening (HTS) and other biochemical assays through mechanisms unrelated to specific target inhibition.
Q3: What types of biochemical assays are most susceptible to interference by this compound?
Assays that rely on optical detection methods are particularly vulnerable to interference. These include:
-
Absorbance-based assays: The red color of the compound can absorb light in the visible spectrum, leading to inaccurate readings.
-
Fluorescence-based assays: The compound may be intrinsically fluorescent (autofluorescent) or may quench the fluorescence of the assay's reporter molecules.
-
Luminescence-based assays (e.g., luciferase assays): The compound's color can absorb the light emitted by the luminescent reaction, a phenomenon known as color quenching, leading to an apparent decrease in signal.
Troubleshooting Guides
Issue 1: Suspected False-Positive Hit in a Kinase Activity Assay
Symptoms:
-
Potent inhibition observed in a primary screen (e.g., fluorescence or luminescence-based kinase assay).
-
Inconsistent dose-response curves.
-
Difficulty reproducing results in orthogonal assays.
Troubleshooting Workflow:
Troubleshooting Workflow for a Suspected False-Positive Hit.
Detailed Steps:
-
Spectral Analysis:
-
Objective: To determine the absorbance and fluorescence properties of this compound under your specific assay buffer conditions.
-
Protocol:
-
Prepare a solution of the compound in the assay buffer at the highest concentration used in your experiments.
-
Perform a UV-Visible absorbance scan (e.g., from 300 nm to 700 nm) to identify its absorbance maxima.
-
Perform a fluorescence scan by exciting at wavelengths near its absorbance maxima and recording the emission spectrum.
-
-
-
Counter-Screen:
-
Objective: To determine if the compound interferes with the assay components or detection system in the absence of the target kinase.
-
Protocol:
-
Set up the assay as usual, but replace the kinase with an equal volume of kinase buffer.
-
Add this compound at the same concentrations used in the primary assay.
-
Measure the assay signal. A significant signal change in the absence of the kinase indicates assay interference.
-
-
-
Orthogonal Assay:
-
Objective: To confirm the inhibitory activity using a detection method that is not susceptible to the compound's spectral properties.
-
Protocol:
-
Choose a label-free assay method, such as:
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the inhibitor to the kinase.
-
Surface Plasmon Resonance (SPR): Measures the binding interaction in real-time on a sensor surface.
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Measures the change in protein melting temperature upon ligand binding.
-
-
Perform the assay according to the instrument's specifications to determine the binding affinity of this compound to the target kinase.
-
-
Issue 2: Signal Quenching in a Fluorescence-Based Assay
Symptoms:
-
Lower than expected fluorescence signal in the presence of the compound.
-
Apparent inhibition that does not correlate with other methods.
Troubleshooting Guide:
| Potential Cause | Recommended Action | Expected Outcome |
| Inner Filter Effect | 1. Measure the absorbance spectrum of the compound. 2. If absorbance overlaps with the excitation or emission wavelengths of the fluorophore, consider using a fluorophore with red-shifted excitation and emission spectra. | Reduced signal quenching and more accurate measurement of kinase activity. |
| Fluorescence Quenching | 1. Perform a fluorescence quenching assay by titrating the compound into a solution of the fluorophore alone. 2. If quenching is observed, an orthogonal assay is highly recommended. | Confirmation of direct quenching and the necessity for an alternative assay format. |
| Autofluorescence | 1. Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. 2. If significant, subtract the compound's fluorescence from the assay signal. | Correction for the compound's intrinsic fluorescence, leading to a more accurate result. |
Experimental Protocols
Protocol 1: Counter-Screen for Interference in a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Objective: To identify interference with the luciferase enzyme or quenching of the luminescent signal.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
This compound
-
Kinase reaction buffer
-
ATP
-
White, opaque multi-well plates
Procedure:
-
Prepare a "No Kinase" control plate: In each well, add all the components of your standard kinase assay except for the kinase enzyme. Replace the kinase volume with kinase buffer.
-
Add the compound: Add a serial dilution of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Simulate the kinase reaction: Add ATP to the wells at the final concentration used in your primary assay.
-
Incubate: Incubate the plate for the same duration as your kinase reaction to mimic the assay conditions.
-
Develop the luminescent signal: Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence: Read the plate on a luminometer.
Data Interpretation: A dose-dependent decrease in luminescence in the absence of the kinase indicates that this compound is either inhibiting the luciferase enzyme or quenching the luminescent signal.
Signaling Pathway: General Kinase Inhibition by this compound
Mechanism of Kinase Inhibition.
This technical support center provides a starting point for addressing potential assay interference from this compound. Given its properties as a potential PAINS compound, careful validation of any observed activity is crucial. We recommend a multi-faceted approach that includes spectral analysis, counter-screens, and orthogonal assays to ensure the reliability of your experimental findings.
Improving reproducibility of experiments with Indirubin-3'-monoxime-5-sulphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments using Indirubin-3'-monoxime-5-sulphonic acid.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
| Question | Potential Cause | Suggested Solution |
| Why is my this compound precipitating in the cell culture medium? | This compound has high solubility in DMSO, but limited solubility in aqueous solutions like cell culture media. The final concentration of DMSO in the media may be too low to maintain solubility, or the compound concentration is too high. | - Ensure the final DMSO concentration in your cell culture medium is maintained at a level that supports solubility (typically ≤ 0.5%). - Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for your final dilution in the medium. - After diluting the stock solution into the medium, vortex or mix thoroughly immediately. - Consider performing a solubility test with your specific cell culture medium to determine the maximum soluble concentration. |
| I am not observing the expected inhibitory effect on my target kinase or downstream signaling. | - Incorrect concentration: The concentration of the inhibitor may be too low to effectively inhibit the target kinase in your specific cell line or experimental setup. - Degraded compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. - Cell permeability issues: While the sulphonic acid group generally improves water solubility, it might affect cell permeability in certain cell types. - High cell density: A high density of cells can metabolize the compound or reduce its effective concentration per cell. | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. IC50 values can vary between cell lines. - Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 4 months.[1][2] - If poor permeability is suspected, consider using a different indirubin derivative with better cell permeability characteristics. - Optimize cell seeding density to ensure consistent and reproducible results. |
| I am observing significant off-target effects or cell toxicity at concentrations where I expect specific inhibition. | - High concentration: The concentration of the inhibitor may be too high, leading to inhibition of other kinases or cellular processes. - DMSO toxicity: The final concentration of DMSO in the cell culture medium may be toxic to your cells. - Compound-specific toxicity: Some cell lines may be particularly sensitive to this compound. | - Use the lowest effective concentration of the inhibitor, as determined by a dose-response curve, to minimize off-target effects. - Ensure the final DMSO concentration in your control and experimental wells is identical and does not exceed a non-toxic level for your specific cell line (typically <0.5%). - Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic concentration of the compound on your cell line. |
| My Western blot results for phosphorylated proteins are inconsistent. | - Timing of cell lysis: The phosphorylation state of proteins can change rapidly. The timing of cell lysis after treatment is critical. - Inadequate inhibition of phosphatases: Phosphatases in the cell lysate can dephosphorylate your target protein, leading to inconsistent results. - Suboptimal antibody performance: The primary antibody may not be specific or sensitive enough for the phosphorylated target. | - Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after treatment. - Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. - Validate your phospho-specific antibody according to the manufacturer's recommendations. Include appropriate positive and negative controls. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK5, and Glycogen Synthase Kinase-3β (GSK-3β).[2][3][4][5][6] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and preventing the phosphorylation of their substrates.[6] It has also been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] |
| How should I prepare and store stock solutions of this compound? | The compound is soluble in DMSO at concentrations up to 50 mg/mL.[1][6] It is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials, and store them at -20°C. Stock solutions are stable for up to 4 months at -20°C.[1][2] Avoid repeated freeze-thaw cycles. |
| What are the reported IC50 values for this compound? | The IC50 values for this compound are reported to be approximately 5 nM for CDK1, 7 nM for CDK5, and 80 nM for GSK-3β.[2][3][4][6] |
| In which experimental models has this compound been used? | This compound and its derivatives have been used in various in vitro and in vivo models to study cancer, neurodegenerative diseases, and inflammatory conditions. For example, it has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce neointima formation in a mouse model.[7] Derivatives have also been tested against laryngeal carcinoma and neuroblastoma cell lines.[4][8] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary kinase targets.
| Kinase Target | IC50 (nM) |
| CDK1 | 5[2][3][4][6] |
| CDK5 | 7[2][3][4][6] |
| GSK-3β | 80[2][3][4][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated STAT3
This protocol outlines the steps to detect changes in STAT3 phosphorylation upon treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the predetermined time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Visualizations
Caption: A typical experimental workflow for testing the effects of this compound.
Caption: Simplified signaling pathways affected by this compound.
Caption: A logical diagram for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Indirubin-3'-oxime induces mitochondrial dysfunction and triggers growth inhibition and cell cycle arrest in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indirubin-3′-monoxime-5-sulphonic Acid A potent, reversible, and selective inhibitor of Cdk1 (IC50 = 5 nM) and Cdk5 (IC50 = 7 nM) and glycogen synthase kinase-3β (GSK-3β; IC50 = 80 nM). | 331467-05-1 [sigmaaldrich.com]
- 7. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Indirubin-3'-monoxime-5-sulphonic acid in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the autofluorescence of Indirubin-3'-monoxime-5-sulphonic acid during cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in imaging?
This compound is a sulfonated derivative of indirubin, a naturally occurring purple isomer of indigo.[1][2] It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) such as Cdk1 and Cdk5, as well as glycogen synthase kinase-3β (GSK-3β).[3] Its inherent fluorescence allows for its visualization within cells, enabling studies of its localization, uptake, and interaction with cellular targets.
Q2: What is autofluorescence and how does it interfere with imaging this compound?
Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin, when they are excited by light.[4][5] This endogenous fluorescence can obscure the specific signal from your fluorescent probe, in this case, this compound, making it difficult to distinguish the true signal from background noise.[6] Aldehyde-based fixatives used in sample preparation can also induce autofluorescence.[7]
Q3: What are the spectral properties of Indirubin derivatives?
Indirubin and its derivatives are known to be fluorescent.[8][9] Experimental data for the parent compound, indirubin, shows a maximum absorption peak in the visible light region at 547 nm and a strong fluorescence peak at 412 nm.[1] The exact spectral properties of this compound may vary, and it is crucial to determine its specific excitation and emission spectra in your experimental setup.
Q4: How can I determine if the background fluorescence in my images is from my sample or from the Indirubin compound itself?
To distinguish between cellular autofluorescence and the fluorescence of the compound, it is essential to include proper controls in your experiment. An "unlabeled" control sample (cells or tissue not treated with this compound) should be imaged using the same settings as your experimental samples.[5][10] Any signal detected in this control is attributable to endogenous autofluorescence.
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the this compound signal.
High background can originate from the biological sample itself (endogenous autofluorescence) or from the fixation process.
Solution Workflow:
Caption: Workflow for diagnosing and mitigating high background fluorescence.
Experimental Protocols:
-
Protocol 1: Chemical Quenching of Autofluorescence
This protocol describes the use of chemical reagents to reduce autofluorescence. Sudan Black B and Sodium Borohydride are two commonly used agents.[4][11]
-
Sudan Black B (for lipofuscin and other broad-spectrum autofluorescence):
-
After fixation and permeabilization, incubate the sample in a 0.1% (w/v) Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.
-
Rinse the sample thoroughly with PBS or your imaging buffer (3 x 5 minutes).
-
Proceed with your staining protocol for this compound.
-
-
Sodium Borohydride (for aldehyde-induced autofluorescence):
-
Following fixation with paraformaldehyde or glutaraldehyde, wash the sample with PBS.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the sample in the sodium borohydride solution for 10-15 minutes at room temperature.[12]
-
Wash the sample extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your staining protocol.
-
-
-
Protocol 2: Optimizing Fixation to Reduce Autofluorescence
Aldehyde fixatives are a significant source of autofluorescence.[6] Optimizing the fixation protocol can minimize this background.
-
Reduce Fixation Time: Fix samples for the minimum time required to preserve morphology.[7]
-
Lower Fixative Concentration: Test lower concentrations of paraformaldehyde (e.g., 2% instead of 4%).
-
Alternative Fixatives: Consider using chilled methanol or ethanol for fixation, especially for cell surface markers, as these organic solvents can induce less autofluorescence than aldehydes.[10]
-
Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[5]
-
Quantitative Data Summary:
| Quenching Agent | Target Autofluorescence | Concentration | Incubation Time | Efficacy | Reference |
| Sudan Black B | Lipofuscin, general | 0.1% in 70% ethanol | 10-20 min | High | [4][11] |
| Sodium Borohydride | Aldehyde-induced | 0.1% in PBS | 10-15 min | Moderate | [4][12] |
| TrueVIEW™ Quenching Kit | Multiple sources | Per manufacturer | 2 min | High | [13] |
| TrueBlack™ | Lipofuscin | Per manufacturer | 30 sec | High | [14][15] |
Issue 2: Spectral overlap between this compound and cellular autofluorescence.
Even with quenching, residual autofluorescence can have an emission spectrum that overlaps with that of your compound of interest.
Solution Workflow:
Caption: Workflow for resolving spectral overlap issues.
Experimental Protocols:
-
Protocol 3: Linear Spectral Unmixing
This computational method separates the emission signals from multiple fluorophores (including autofluorescence) within a single image.[16]
-
Acquire Reference Spectra:
-
Image an unlabeled control sample to capture the emission spectrum of the endogenous autofluorescence.
-
Image a sample containing only this compound (if a pure spectrum is obtainable) or your fully labeled sample.
-
-
Image Experimental Sample: Acquire a spectral image (lambda stack) of your experimental sample, collecting fluorescence emission across a range of wavelengths.
-
Perform Unmixing: Use the reference spectra and the spectral image in your microscope's software (e.g., ZEN, LAS X) or in an image analysis program like ImageJ/Fiji to mathematically separate the contribution of autofluorescence from the Indirubin signal in each pixel.
-
Signaling Pathway Inhibition by this compound
The primary mechanism of action of this compound is the inhibition of CDKs and GSK-3β. Understanding this can be crucial for interpreting experimental results.
Caption: Simplified diagram of the inhibitory effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 14. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 16. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Indirubin-3'-monoxime-5-sulphonic acid photostability considerations
Welcome to the technical support center for Indirubin-3'-monoxime-5-sulphonic acid. This resource provides researchers, scientists, and drug development professionals with essential information regarding the photostability of this compound. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, water-soluble derivative of indirubin. It is a potent and selective inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] Its primary therapeutic potential lies in its ability to interfere with cell cycle regulation and signaling pathways implicated in diseases like cancer and Alzheimer's disease.[2][4]
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ Value |
|---|---|
| CDK1/cyclin B | 5 nM |
| CDK5/p25 | 7 nM |
| GSK-3β | 80 nM |
(Data sourced from MedChemExpress and Leclerc S, et al.)[2]
Caption: Inhibition of key kinases by this compound.
Q2: Is this compound light-sensitive?
Yes. Indirubin and its derivatives are pigmented compounds that can absorb light, making them susceptible to photodegradation.[5] While the core indirubin structure possesses relatively high photostability compared to other organic dyes due to efficient, rapid deactivation of its excited state, prolonged or high-intensity light exposure can still lead to degradation.[4][6] Photoreactivity assessment is crucial to anticipate adverse reactions and ensure experimental reproducibility.[5]
Q3: What are the primary mechanisms of photodeactivation or degradation for indirubins?
Studies on indirubin and its derivatives, including the water-soluble sulfonated indirubin (5SINR), have identified two key solvent-dependent mechanisms that protect against photodegradation by harmlessly dissipating light energy:[4][6]
-
Excited State Proton Transfer (ESPT): An ultrafast process where a proton is transferred within the molecule in its excited state. This is enhanced in water.[4][6]
-
Cis/Trans (Z/E) Isomerization: Rotation around the central carbon-carbon double bond can occur, leading to the formation of a different isomer and providing an efficient radiationless deactivation pathway.[6][7]
In some cases, inappropriate illumination can also lead to the production of Reactive Oxygen Species (ROS).[5]
Caption: Potential fates of the compound upon light absorption.
Troubleshooting Guide
Problem 1: I am observing a color change and decreased potency of my stock solution over time.
-
Cause: This is likely due to photodegradation from ambient laboratory light. The red color of indirubin solutions is due to its chromophore, which can be destroyed upon prolonged light exposure.[6] This degradation can lead to a loss of inhibitory activity.
-
Solution:
-
Storage: Always store stock solutions in amber vials or wrap containers in aluminum foil to protect them from light. Store at recommended temperatures (e.g., -20°C or -80°C) to also prevent chemical degradation.
-
Handling: When working with the compound, minimize its exposure to direct light. Prepare solutions and perform experiments under subdued lighting conditions whenever possible.
-
Fresh Solutions: Prepare fresh working solutions from a protected stock solution for each experiment to ensure consistent potency.
-
Problem 2: My experimental results are inconsistent, especially in cell-based assays.
-
Cause: Inconsistent light exposure during incubation or sample processing can lead to variable levels of compound degradation or even phototoxicity. Some indirubin derivatives have been shown to produce ROS upon illumination, which can induce unintended cellular effects.[5]
-
Solution:
-
Control for Light: Ensure that all plates (including controls) are treated identically regarding light exposure. If using a plate reader for kinetic assays, check if the measurement light source contributes to degradation over the assay's time course.
-
Dark Controls: Always include "dark" controls where samples are protected from light throughout the experiment. This can be achieved by wrapping plates or tubes in foil.[8]
-
Evaluate Phototoxicity: If phototoxicity is suspected, perform a specific assay to measure it. Compare the toxicity of the compound on cells with and without light exposure to determine if the observed effects are due to the compound's primary mechanism or a light-induced artifact.[5]
-
Problem 3: I need to validate my analytical method (e.g., HPLC) but am seeing unexpected degradation peaks.
-
Cause: The compound may be degrading during sample preparation or analysis due to light exposure. Standard laboratory lighting can be sufficient to cause degradation in sensitive compounds.
-
Solution:
-
Forced Degradation Study: Intentionally expose the compound to a controlled light source (as per ICH Q1B guidelines) to generate degradation products.[9][10] This helps in identifying potential degradant peaks and ensuring your analytical method can separate them from the parent compound.
-
Protect Samples: Prepare and run all samples, including standards and controls, under light-protected conditions (e.g., using amber autosampler vials, covering the HPLC system with a dark cloth).
-
Method Validation: Validate your analytical method to demonstrate it is stability-indicating. This means it can accurately measure the concentration of the active substance without interference from degradants, excipients, or impurities.[8]
-
Experimental Protocols
Protocol 1: General Photostability Testing (ICH Q1B Guideline Summary)
This protocol provides a framework for assessing the photostability of this compound in solution, following the principles of the ICH Q1B guideline.[9][11]
Objective: To evaluate the intrinsic photostability of the compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound in a relevant, inert solvent (e.g., DMSO, water, or buffer) in a chemically inert, transparent container (e.g., quartz cuvette).
-
Prepare an identical "dark control" sample by wrapping the container completely in aluminum foil.
-
-
Light Source:
-
Exposure Conditions:
-
Expose the test sample to a controlled light dose. The confirmatory study condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[8][10]
-
Place the "dark control" sample alongside the test sample in the same environment (temperature, humidity) but protected from light.
-
-
Analysis:
-
At the end of the exposure period, analyze both the exposed sample and the dark control.
-
Physical Properties: Note any changes in appearance or color of the solution.[8]
-
Chemical Analysis: Use a validated stability-indicating analytical method, such as HPLC-UV, to assay the concentration of the parent compound and quantify any major degradation products.[12][13]
-
-
Evaluation:
-
Compare the results from the exposed sample to the dark control. A significant change (e.g., >5% loss of assay value) indicates photosensitivity and suggests that protective measures are necessary for handling and storage.
-
Table 2: ICH Q1B Standard Light Exposure Conditions for Confirmatory Studies
| Light Source | Minimum Exposure Level |
|---|---|
| Cool White Fluorescent Lamp | ≥ 1.2 million lux hours |
| Near UV Fluorescent Lamp (320-400 nm) | ≥ 200 watt hours / m² |
(Data sourced from ICH Q1B Guidelines)[8][9][10]
Caption: A simplified workflow for photostability testing.
References
- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. iagim.org [iagim.org]
- 11. azom.com [azom.com]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Western blot band interpretation after Indirubin-3'-monoxime-5-sulphonic acid treatment
Technical Support Center: Indirubin-3'-monoxime-5-sulphonic acid
Welcome to the technical support center for researchers using this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding Western blot analysis following treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of indirubin, a natural compound. It functions as a potent, reversible, and selective inhibitor of several protein kinases. Its primary targets include Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] It acts by competing with ATP for the binding site on these kinases, thereby inhibiting their activity.[3]
Q2: Which signaling pathways are most likely to be affected by this treatment?
Given its targets, the treatment is expected to impact pathways regulated by CDKs and GSK-3β. These include:
-
Cell Cycle Regulation: As an inhibitor of CDKs, it can cause cell cycle arrest, typically in the G1/S or G2/M phases.[4][5]
-
GSK-3β Signaling: This pathway is involved in numerous cellular processes, including metabolism, apoptosis, and neuroinflammation.[4][6] Inhibition of GSK-3β often leads to an increase in its inhibitory phosphorylation at the Ser9 residue.[6]
-
STAT3 Signaling: Some indirubin derivatives have been shown to block the phosphorylation and activation of STAT3, a key transcription factor in cell proliferation and survival.[5][7]
Q3: What are the expected changes in a Western blot after successful treatment?
The most direct and common effects observed will be on the phosphorylation status of the kinase targets and their downstream substrates.
-
Decreased Phosphorylation of Substrates: You should expect to see a decrease in the phosphorylation of direct downstream targets of CDK1, CDK5, and GSK-3β. For example, treatment can inhibit the phosphorylation of the Tau protein at sites specific to these kinases.[8]
-
Increased Inhibitory Phosphorylation of GSK-3β: Paradoxically, inhibiting GSK-3β activity can lead to an increase in its phosphorylation at Ser9, which is an inhibitory mark.[6]
-
Changes in Total Protein Levels: Long-term treatment may lead to changes in the expression of proteins involved in the cell cycle or apoptosis (e.g., cyclins, Mcl-1, Survivin) as a secondary effect of kinase inhibition.[5]
Western Blot Troubleshooting Guide
This section addresses specific issues you may encounter when interpreting your Western blot results after treating cells with this compound.
Problem 1: No change in the phosphorylation of my target protein.
-
Is the inhibitor active?
-
Solution: Confirm the potency and stability of your compound. Ensure it has been stored correctly and that the working solution is freshly prepared. As a positive control, probe for a known sensitive target like phospho-GSK-3β (Ser9) to verify the compound's activity in your experimental system.
-
-
Is the antibody specific and sensitive enough?
-
Solution: Use a phospho-specific antibody that has been validated for Western blotting. Check the antibody datasheet for recommended dilutions and blocking conditions. Run positive and negative controls (e.g., lysates from stimulated vs. unstimulated cells) to ensure the antibody is performing as expected.
-
-
Was the treatment time and concentration optimal?
-
Solution: The effects of kinase inhibitors can be time and dose-dependent. Perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response (e.g., nanomolar to low micromolar range) experiment to identify the optimal conditions for inhibiting your target.[9]
-
Problem 2: I'm seeing unexpected bands or a shift in the molecular weight of my target protein.
-
Could this be due to post-translational modifications (PTMs)?
-
Interpretation: Kinase inhibitors can alter the phosphorylation state of a protein, which can cause a shift in its migration on an SDS-PAGE gel.[10][11] A decrease in phosphorylation will often result in a slightly faster migration (lower apparent molecular weight).
-
Solution: To confirm if a band shift is due to phosphorylation, you can treat a control lysate with a phosphatase enzyme (e.g., lambda phosphatase). If the shift is eliminated, it confirms that the change was due to phosphorylation.
-
-
Could the unexpected bands be protein degradation products or splice variants?
-
Interpretation: Lower molecular weight bands may indicate that your protein of interest has been cleaved or degraded.[11][12]
-
Solution: Ensure that you use fresh protease and phosphatase inhibitors in your lysis buffer and keep samples on ice throughout the preparation process.[11][13] Consult protein databases like UniProt to check for known splice variants of your target.[10]
-
-
Could the antibody be detecting non-specific proteins?
-
Interpretation: Multiple bands can occur if the primary or secondary antibody has cross-reactivity with other proteins.[12][14]
-
Solution: Optimize the antibody concentrations and blocking conditions. Using 5% non-fat dry milk in your blocking buffer can sometimes reduce non-specific binding more effectively than BSA.[10] If the problem persists, try a different, affinity-purified antibody against your target.
-
Problem 3: The levels of my loading control (e.g., β-actin, GAPDH) are inconsistent.
-
Did the treatment affect cell viability or protein synthesis?
-
Interpretation: As a CDK inhibitor, this compound is designed to inhibit cell proliferation and can induce apoptosis at higher concentrations or after prolonged exposure.[4][5] This can lead to global changes in protein levels, affecting loading controls.
-
Solution: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxicity of your treatment conditions. If viability is significantly affected, consider reducing the concentration or treatment duration. For normalization, consider staining the total protein on the membrane with Ponceau S before blocking to confirm even loading and transfer.[15][16]
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound against its primary kinase targets and the typical concentration ranges used in cell-based assays from related indirubin compounds.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 Value | Reference |
|---|---|---|
| CDK1 | 5 nM | [1] |
| CDK5 | 7 nM | [1] |
| GSK-3β | 80 nM |[1] |
Table 2: Effective Concentrations of Related Indirubin Derivatives in Cell Culture
| Derivative/Study | Cell Line | Concentration Range | Observed Effect | Reference |
|---|---|---|---|---|
| Indirubin-3'-monoxime | VSMCs | 1-10 µM | Inhibition of proliferation, G0/G1 arrest | [7] |
| Indirubin-3'-monoxime | Chronic Lymphocytic Leukemia Cells | 20 µM | Induction of apoptosis | [17] |
| Indirubin Derivative E804 | Breast/Prostate Cancer Cells | 0.5-5 µM | Inhibition of STAT3 phosphorylation |[5] |
Experimental Protocols
Standard Protocol for Western Blotting after this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in cell culture media to the desired final concentration. Treat cells for the predetermined length of time (e.g., 6 to 24 hours). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 15-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
(Optional but Recommended) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm efficient and even transfer across the blot. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To analyze changes in phosphorylation, strip the membrane and re-probe with an antibody for the total (pan) form of the target protein. Normalize the phospho-protein signal to the total protein signal.
-
Visual Guides: Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Indirubin-3'-monoxime prevents aberrant activation of GSK-3β/NF-κB and alleviates high fat-high fructose induced Aβ-aggregation, gliosis and apoptosis in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. LabXchange [labxchange.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
Optimizing incubation time for Indirubin-3'-monoxime-5-sulphonic acid treatment
Welcome to the technical support center for Indirubin-3'-monoxime-5-sulphonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of several key protein kinases. Its primary mechanism involves competing with ATP for the binding site on these kinases, thereby inhibiting their activity. The main targets are Cyclin-Dependent Kinases (CDK1 and CDK5) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3] This inhibition disrupts the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis.[4][5]
Q2: What are the common research applications for this compound?
A2: This compound and its derivatives are widely used in cancer research to study cell cycle regulation and to induce apoptosis in various cancer cell lines. It has shown efficacy in models of chronic myelogenous leukemia, multiple myeloma, osteosarcoma, and breast cancer.[4][5] Additionally, it is used to investigate signaling pathways involving STAT3, which is crucial in cell proliferation and survival.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is recommended to refer to the manufacturer's specific instructions for solubility and storage. Generally, indirubin derivatives can have poor water solubility.[6] Therefore, dissolving the compound in an appropriate solvent, such as DMSO, is often necessary before preparing further dilutions in cell culture media. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guides
Optimizing Incubation Time
Problem: I am not observing the expected effect (e.g., cell cycle arrest, apoptosis) after treating my cells with this compound.
Solution: The optimal incubation time is critical and highly dependent on the cell type, the concentration of the compound, and the specific biological endpoint being measured. A time-course experiment is the most effective way to determine the ideal incubation period.
Suggested Experimental Workflow:
Caption: Workflow for optimizing incubation time.
Key Considerations:
-
Short Incubation (e.g., < 24 hours): May be sufficient to observe inhibition of kinase activity or early signaling events.[5]
-
Medium Incubation (24-48 hours): Often optimal for observing effects on cell proliferation and cell cycle distribution.[1][7]
-
Long Incubation (e.g., 72 hours): Typically required to observe significant levels of apoptosis.[1][7]
-
Compound Stability: Be aware that at higher concentrations and longer incubation times, indirubin derivatives can degrade or crystallize, which may impact the results.[6]
Determining Optimal Concentration
Problem: I am unsure of the effective concentration range for my cell line.
Solution: The optimal concentration will vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells.
Suggested Concentration Range: Based on published data, a starting range of 1 µM to 20 µM is often effective for inducing cell viability reduction in various cancer cell lines.[1][7] For potent and selective inhibition of CDK1, CDK5, and GSK-3β, much lower concentrations in the nanomolar range (5-80 nM) have been reported.[1][2][3]
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target Kinase | IC50 Value |
| CDK1 | 5 nM |
| CDK5 | 7 nM |
| GSK-3β | 80 nM |
| Data sourced from MedChemExpress, Sigma-Aldrich.[1][2][3] |
Table 2: Example Time-Course and Dose-Response Data for Indirubin Derivatives on Ovarian Cancer Cells
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| A2780 | 2, 5, 10, 20 | 72 | Decreased |
| OVCAR3 | 2, 5, 10, 20 | 72 | Decreased |
| A2780 | 2, 5 | 24, 48, 72 | Time-dependent decrease |
| OVCAR3 | 2, 5 | 24, 48, 72 | Time-dependent decrease |
| Data adapted from a study on indirubin in ovarian cancer cells.[1][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2x10³ cells per well and incubate overnight.[1]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 2 µM and 5 µM) for different time points (e.g., 0, 24, 48, 72 hours).[1][7]
-
Incubation: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[1]
-
Reading: Incubate for 1 hour and then measure the absorbance at 450 nm using a microplate reader.[1]
Protocol 2: Apoptosis Assay (Flow Cytometry)
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 20 µM) for a predetermined optimal time (e.g., 72 hours).[1]
-
Harvesting: Harvest the cells and resuspend them in binding buffer at a concentration of 1.5x10⁶ cells/mL.[1]
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) staining solution to 200 µL of the cell suspension.[1]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Signaling Pathway Diagram
This compound and its derivatives primarily exert their effects by inhibiting CDKs and GSK-3β, which in turn affects multiple downstream pathways controlling the cell cycle and apoptosis.
Caption: Inhibition of CDKs and GSK-3β by Indirubin.
References
- 1. Indirubin suppresses ovarian cancer cell viabilities through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of indirubin and isatin on cell viability, mutagenicity, genotoxicity and BAX/ERCC1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Indirubin-3'-monoxime-5-sulphonic acid and Other Cyclin-Dependent Kinase (CDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Indirubin-3'-monoxime-5-sulphonic acid with other prominent Cyclin-Dependent Kinase (CDK) inhibitors, focusing on their performance, mechanism of action, and supporting experimental data. The information is intended to assist researchers in making informed decisions for their studies in cancer biology and drug discovery.
Introduction to CDK Inhibition
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several CDK inhibitors have been developed, with some receiving FDA approval for the treatment of specific cancers. This guide focuses on a comparative analysis of this compound against the approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
Mechanism of Action
This compound is a potent inhibitor of several CDKs, primarily CDK1 and CDK5, and also shows activity against Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3]. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to block its activity[3]. In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective inhibitors of CDK4 and CDK6. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn blocks the progression of the cell cycle from the G1 to the S phase.
Figure 1: Simplified signaling pathways showing the targets of CDK4/6 inhibitors and this compound.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against various cyclin-dependent kinases. Data for Indirubin-3'-monoxime is included as a proxy for the sulphonic acid derivative where specific data is unavailable.
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | GSK-3β | Reference |
| This compound | 5 nM | - | - | 7 nM | - | 80 nM | [1][2][3] |
| Indirubin-3'-monoxime | 180 nM | 440 nM | 3330 nM | 65 nM | - | - | [4][5] |
| Palbociclib | - | - | 11 nM | - | 16 nM | - | [6] |
| Ribociclib | - | - | 10 nM | - | 39 nM | - | [6] |
| Abemaciclib | - | - | 2 nM | - | 10 nM | - | [6] |
| Note: "-" indicates data not readily available in the searched literature. IC50 values can vary depending on the experimental conditions. |
Cellular Effects: A Comparison
| Feature | Indirubin-3'-monoxime/-5-sulphonic acid | Palbociclib / Ribociclib | Abemaciclib |
| Primary Cell Cycle Arrest | G2/M and G1/G0 phase | G1 phase | G1 phase |
| Induction of Apoptosis | Yes, in various cancer cell lines | Primarily cytostatic, less apoptosis | Can induce apoptosis |
| Effect on Survivin | Upregulation observed in some cancer cells | Not a primary reported effect | Not a primary reported effect |
| Penetration of Blood-Brain Barrier | Data not available | Limited | Yes |
| Data for Indirubin is based on studies of Indirubin-3'-monoxime. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is a general guideline for determining the IC50 of a compound against a specific CDK.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK1/Cyclin B)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Test inhibitor (this compound or other CDK inhibitors)
-
P81 phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
In a reaction tube, add the kinase assay buffer, the inhibitor dilution, and the kinase substrate.
-
Initiate the reaction by adding the recombinant active CDK/cyclin complex and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a desired period (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V Staining
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[12][13][14]
-
Flow cytometer
Procedure:
-
Treat cells with the test inhibitor as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.[12][13][14]
Conclusion
This compound demonstrates potent inhibitory activity against CDK1 and CDK5, distinguishing it from the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While the CDK4/6 inhibitors primarily induce a G1 cell cycle arrest, indirubin derivatives can cause arrest at both G1/G0 and G2/M phases and have been shown to induce apoptosis in a variety of cancer cell lines.
The choice of a CDK inhibitor for research or therapeutic development will depend on the specific context, including the cancer type and the desired biological outcome. The broader inhibitory profile of this compound may offer advantages in certain cancer types where targeting multiple CDKs or GSK-3β is beneficial. However, this broader specificity could also lead to different off-target effects compared to the more selective CDK4/6 inhibitors. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these compounds in various preclinical models.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indirubin-3′-monoxime-5-sulphonic Acid A potent, reversible, and selective inhibitor of Cdk1 (IC50 = 5 nM) and Cdk5 (IC50 = 7 nM) and glycogen synthase kinase-3β (GSK-3β; IC50 = 80 nM). | 331467-05-1 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioguider.com [bioguider.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
A Comparative Guide to CDK Inhibition: Indirubin-3'-monoxime-5-sulphonic acid versus Roscovitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: Indirubin-3'-monoxime-5-sulphonic acid and Roscovitine. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be an essential resource for researchers in oncology, neurobiology, and other fields where CDK dysregulation is a key pathological feature.
At a Glance: Key Differences and Similarities
| Feature | This compound | Roscovitine (Seliciclib, CYC202) |
| Chemical Class | Indirubin (a natural alkaloid derivative) | Purine analogue |
| Primary CDK Targets | Potent inhibitor of CDK1 and CDK5. | Potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9.[1] |
| Potency | High potency, with IC50 values in the low nanomolar range for CDK1 and CDK5.[2][3][4] | High potency, with IC50 values in the sub-micromolar to low micromolar range for its primary targets. |
| Selectivity | Also a potent inhibitor of GSK-3β.[3][4] | Shows poor activity against CDK4 and CDK6.[1] Also inhibits other kinases at higher concentrations. |
| Mechanism of Action | ATP-competitive inhibitor.[3] | ATP-competitive inhibitor.[1] |
| Cellular Effects | Induces cell cycle arrest (primarily G2/M phase) and apoptosis.[5][6][7][8] | Induces cell cycle arrest (G1, S, and G2/M phases) and apoptosis.[1][9][10] |
Quantitative Data for Comparison
The following tables summarize the inhibitory concentrations (IC50) of this compound and Roscovitine against a panel of cyclin-dependent kinases and other protein kinases. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as ATP concentration.
Table 1: Inhibitory Activity (IC50) of this compound
| Kinase | IC50 (nM) | Reference |
| CDK1 | 5 | [2][3][4] |
| CDK5 | 7 | [2][3][4] |
| GSK-3β | 80 | [3][4] |
Table 2: Inhibitory Activity (IC50) of Roscovitine
| Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [1] |
| CDK2/cyclin A | 0.70 | [1] |
| CDK2/cyclin E | 0.70 | [1] |
| CDK5/p25 | 0.16 | [1] |
| CDK7/cyclin H | 0.46 | [1] |
| CDK9/cyclin T1 | 0.60 | [1] |
| CDK4/cyclin D1 | >100 | [1] |
| CDK6/cyclin D3 | >100 | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and Roscovitine are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to the substrate protein. This inhibition of CDK activity disrupts the cell cycle, leading to cell cycle arrest and, in many cases, apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare CDK inhibitors.
In Vitro Kinase Assay (CDK1/Histone H1)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate (Histone H1) by a specific CDK (CDK1).
Materials:
-
Purified active CDK1/cyclin B complex
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Inhibitor stock solution (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Histone H1, and the desired concentration of the inhibitor (or DMSO for control).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated samples to the control samples.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a CDK inhibitor.
Materials:
-
Cultured cells
-
CDK inhibitor
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CDK inhibitor for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with a CDK inhibitor.
Materials:
-
Cultured cells
-
CDK inhibitor
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the CDK inhibitor as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Concluding Remarks
Both this compound and Roscovitine are potent, ATP-competitive inhibitors of CDKs with significant anti-proliferative and pro-apoptotic effects.
-
This compound demonstrates remarkable potency, particularly against CDK1 and CDK5, with IC50 values in the low nanomolar range. Its dual inhibition of CDKs and GSK-3β may offer therapeutic advantages in diseases where both pathways are implicated, such as Alzheimer's disease and certain cancers.
-
Roscovitine exhibits a broader inhibitory profile against several key CDKs involved in cell cycle progression and transcription (CDK1, CDK2, CDK5, CDK7, and CDK9).[1] This broader spectrum may contribute to its efficacy in various cancer cell lines but could also lead to more off-target effects. Its poor activity against CDK4 and CDK6 provides a degree of selectivity.[1]
The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic application. For studies focused on the roles of CDK1 and CDK5, the high potency and more targeted profile of this compound may be advantageous. Conversely, for broader inhibition of cell cycle and transcriptional CDKs, Roscovitine may be the more suitable tool. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the nuanced differences in their biological activities.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 4. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 5. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indirubin-3-monooxime induced cell cycle arrest and apoptosis in Hep-2 human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-mitotic properties of indirubin-3'-monoxime, a CDK/GSK-3 inhibitor: induction of endoreplication following prophase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alsterpaullone as an Alternative to Indirubin-3'-monoxime-5-sulphonic acid: A Comparative Guide
In the landscape of kinase inhibitor research, particularly for therapeutic areas such as oncology and neurodegenerative diseases, the selection of appropriate small molecule probes is critical. Both Alsterpaullone and Indirubin-3'-monoxime-5-sulphonic acid have emerged as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), key regulators of cell cycle progression and cellular metabolism. This guide provides an objective comparison of Alsterpaullone and this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal compound for their studies.
Mechanism of Action and Target Profile
Both Alsterpaullone, a derivative of the paullone family of benzazepinones, and this compound, a sulfonated derivative of an active ingredient in traditional Chinese medicine, function as ATP-competitive inhibitors.[1][2] They target the ATP-binding pocket of their respective kinase targets, thereby preventing the phosphorylation of downstream substrates.
Their primary targets include key cell cycle regulators (CDK1, CDK2, CDK5) and a crucial enzyme in various signaling pathways (GSK-3α and GSK-3β).[3][4] The inhibition of these kinases underlies their potential therapeutic applications, including anti-cancer and neuroprotective effects.[1][3]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Alsterpaullone and this compound against their primary kinase targets. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For a direct and definitive comparison, it is recommended to evaluate both compounds side-by-side in the desired assay system.
Table 1: IC50 Values for Alsterpaullone
| Kinase Target | IC50 (nM) |
| GSK-3α | 4[3] |
| GSK-3β | 4[3] |
| CDK1/cyclin B | 35[3] |
| CDK2/cyclin A | 15[3] |
| CDK2/cyclin E | 200[3] |
| CDK5/p35 | 40[3] |
| Lck | 470[5] |
Table 2: IC50 Values for this compound
| Kinase Target | IC50 (nM) |
| CDK1 | 5[2][4] |
| CDK5 | 7[2][4] |
| GSK-3β | 80[2][4] |
Kinase Selectivity Profile of Alsterpaullone
A broader understanding of a kinase inhibitor's selectivity is crucial to minimize off-target effects. The following table presents the kinase selectivity profile of Alsterpaullone against a panel of kinases, as determined in a previous study. This provides a more comprehensive view of its potential interactions within the human kinome. A comparable broad selectivity panel for this compound was not available in the public domain at the time of this writing.
Table 3: Kinase Selectivity Profile of Alsterpaullone (1 µM screening concentration)
| Kinase | % Inhibition |
| GSK-3β | 98 |
| CDK2/cyclin A | 96 |
| CDK5/p35 | 95 |
| CDK1/cyclin B | 94 |
| DYRK1A | 85 |
| CK1 | 75 |
| p38α (MAPK14) | 50 |
| AKT1 (PKBα) | <10 |
| PKA | <10 |
| SRC | <10 |
Data adapted from Bain et al., 2007. The study screened a panel of kinases at a fixed concentration of the inhibitor. The values represent the percentage of kinase activity inhibited at that concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following are generalized protocols for key experiments to compare the efficacy of Alsterpaullone and this compound. Specific details may need to be optimized based on the kinase, substrate, and available laboratory equipment.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a luminescent-based assay that measures ADP production as an indicator of kinase activity.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer appropriate for the specific CDK or GSK-3β enzyme. A typical buffer may contain 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Prepare a 2X solution of the specific peptide or protein substrate and ATP in the kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Prepare serial dilutions of Alsterpaullone and this compound in the kinase buffer. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 10 µM).
-
Prepare a 2X solution of the kinase in the kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-Substrate
This protocol assesses the ability of the inhibitors to block the phosphorylation of a specific substrate within a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with active CDK or GSK-3β signaling) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Alsterpaullone or this compound for a predetermined time (e.g., 2-24 hours). Include a vehicle-treated control.
-
If the pathway of interest is stimulated by a growth factor, serum-starve the cells before treatment and then stimulate with the appropriate ligand in the presence or absence of the inhibitors.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., phospho-Rb for CDK activity or phospho-β-catenin for GSK-3β activity) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Compare the levels of the phosphorylated substrate in the inhibitor-treated samples to the vehicle-treated control.
-
Conclusion
Both Alsterpaullone and this compound are potent inhibitors of CDKs and GSK-3β. Based on the available IC50 data, Alsterpaullone appears to be a more potent inhibitor of GSK-3β, while this compound shows high potency against CDK1 and CDK5.[2][3][4] The broader kinase selectivity profile of Alsterpaullone suggests it may have more off-target effects compared to a more selective compound, a factor that researchers should consider in the context of their specific experimental goals.
Ultimately, the choice between Alsterpaullone and this compound will depend on the specific research question, the target kinase of interest, and the desired level of selectivity. The experimental protocols provided in this guide offer a framework for researchers to directly compare these two compounds and make an informed decision for their studies.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin-3 -monoxime-5-sulphonic Acid [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alsterpaullone | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
Unveiling the Kinase Selectivity of Indirubin-3'-monoxime-5-sulphonic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase selectivity profile of Indirubin-3'-monoxime-5-sulphonic acid against other kinases. The information is supported by experimental data to offer a clear perspective on its potential applications and off-target effects.
This compound is a synthetic derivative of indirubin, a natural compound with a history in traditional medicine for treating various ailments. This derivative has garnered significant interest in the scientific community for its potent inhibitory activity against specific protein kinases, which are crucial regulators of cellular processes. Understanding the selectivity of this compound is paramount for its development as a therapeutic agent, as off-target kinase inhibition can lead to undesirable side effects. This guide summarizes the available quantitative data, details the experimental methodologies for kinase inhibition assays, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and its parent compound, Indirubin-3'-monoxime, has been evaluated against a panel of protein kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | This compound IC50 (nM) | Indirubin-3'-monoxime IC50 (nM) | Kinase Family |
| CDK1/cyclin B | 5 | 180 | CMGC |
| CDK5/p25 | 7 | 100 | CMGC |
| GSK-3β | 80 | 22 | CMGC |
| CDK2/cyclin A | - | 440 | CMGC |
| CDK2/cyclin E | - | 250 | CMGC |
| CDK4/cyclin D1 | - | 3330 | CMGC |
| CDK9/cyclin T1 | - | 50 | CMGC |
| JNK1 | - | 800 | CMGC |
| JNK2 | - | 1400 | CMGC |
| JNK3 | - | 1000 | CMGC |
Data for this compound is primarily focused on its most potent targets. Data for the parent compound, Indirubin-3'-monoxime, is included to provide a broader, albeit indirect, selectivity profile. It is important to note that the sulphonic acid group can significantly alter the binding affinity and selectivity of the compound.
Experimental Protocols
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of a compound. Below are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
In Vitro Kinase Inhibition Assay (Radiometric)
This method directly measures the incorporation of a radioactive phosphate group from ATP onto a substrate by the kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)
-
Specific peptide substrate for the kinase
-
This compound (or other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
Phosphoric acid
-
Filter paper or membrane
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the purified kinase, its specific substrate, and the kinase reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture. A control with DMSO alone is included.
-
The kinase reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The ATP concentration is typically kept close to the Km value of the kinase to ensure competitive inhibition can be accurately measured.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is spotted onto a filter paper or membrane which binds the phosphorylated substrate.
-
The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
The amount of radioactivity on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.
-
The percentage of kinase inhibition is calculated relative to the DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ATP-Competitive Binding Assay
This assay determines if the inhibitor competes with ATP for binding to the kinase active site.
Materials:
-
Purified kinase
-
This compound
-
Kinase reaction buffer
-
Varying concentrations of ATP
-
Substrate
-
Detection reagents (e.g., for a luminescence-based assay like ADP-Glo™)
Procedure:
-
The kinase inhibition assay is performed as described above, but with a key modification: the concentration of ATP in the reaction mixture is varied.
-
IC50 values for this compound are determined at each ATP concentration.
-
The data is analyzed using the Cheng-Prusoff equation to determine the Ki (inhibition constant) and to confirm the ATP-competitive mechanism. An increase in the apparent IC50 value with increasing ATP concentration is indicative of ATP-competitive inhibition.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Pan-kinase inhibitors versus selective inhibitors like Indirubin-3'-monoxime-5-sulphonic acid
In the landscape of kinase inhibitor research, the choice between a pan-kinase inhibitor and a selective inhibitor is a critical decision that can significantly influence experimental outcomes and their interpretation. Pan-kinase inhibitors offer broad-spectrum activity by targeting the highly conserved ATP-binding site of numerous kinases. In contrast, selective inhibitors are designed to interact with specific kinases, offering a more targeted approach. This guide provides an objective comparison of these two classes of inhibitors, with a focus on the well-characterized pan-kinase inhibitor Staurosporine and the selective inhibitor Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S).
Quantitative Data Summary
The following tables summarize the key characteristics and reported inhibitory activities of Staurosporine and this compound.
Table 1: General Characteristics of Staurosporine and this compound.
| Feature | Staurosporine (Pan-Kinase Inhibitor) | This compound (Selective Inhibitor) |
| Primary Mode of Action | ATP-competitive inhibitor binding to the catalytic site of a wide range of kinases. | Primarily targets Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Also reported to inhibit STAT3 signaling. |
| Selectivity | Low; inhibits a broad spectrum of kinases across the kinome. | High; potent against a narrow range of kinases. |
| Common Applications | - Positive control in kinase assays- Induction of apoptosis in cell culture- Tool for studying general kinase function | - Investigation of specific CDK and GSK-3β functions- Studies on cell cycle regulation and neurodegenerative disease models |
| Potential for Off-Target Effects | High, due to its broad activity profile. | Lower, but off-target effects are still possible and should be evaluated. |
Table 2: Comparative Inhibitory Activity (IC50 values).
| Target Kinase | Staurosporine IC50 (nM) | This compound IC50 (nM) |
| CDK1/cyclin B | ~6 | 5 |
| CDK2/cyclin A | ~3 | Not widely reported |
| CDK5/p25 | ~3 | 7 |
| GSK-3β | ~5 | 80 |
| Protein Kinase A (PKA) | ~7 | >10,000 |
| Protein Kinase C (PKC) | ~0.7 | >10,000 |
| STAT3 phosphorylation | Variable, often indirect | Inhibitory effect demonstrated |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used).
Signaling Pathways and Mechanisms of Action
The fundamental difference between pan-kinase and selective inhibitors lies in their interaction with cellular signaling networks.
Caption: Pan-kinase inhibitors broadly target multiple kinases, leading to widespread effects on numerous signaling pathways.
Caption: Selective inhibitors like I3M-5S precisely target a limited number of kinases, affecting specific signaling cascades.
Experimental Protocols
To empirically compare pan-kinase and selective inhibitors, a series of biochemical and cell-based assays are typically employed.
Caption: A typical experimental workflow for comparing the efficacy and mechanism of kinase inhibitors.
Biochemical Kinase Assay (ATP Competition)
This assay determines the direct inhibitory effect of the compounds on the activity of purified kinases.
-
Objective: To measure the IC50 of the inhibitors against their target kinases.
-
Materials:
-
Recombinant human kinases (e.g., CDK1/cyclin B, GSK-3β, and a panel of off-target kinases).
-
Kinase-specific peptide substrate.
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Test inhibitors (dissolved in DMSO).
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays.
-
-
Procedure:
-
Prepare serial dilutions of the pan-kinase inhibitor and the selective inhibitor in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. For ATP competition assays, this is performed at varying ATP concentrations (e.g., from 0.1x to 10x the Km for ATP of the specific kinase).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and viability of cultured cells.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the inhibitors.
-
Materials:
-
Cancer cell line (e.g., HeLa or a relevant line for the kinases of interest).
-
Complete cell culture medium.
-
Test inhibitors.
-
96-well cell culture plates.
-
MTT or CCK-8 reagent.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pan-kinase and selective inhibitors for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50.
-
Cell Cycle Analysis
This assay determines the effect of the inhibitors on cell cycle progression.
-
Objective: To identify the cell cycle phase at which the inhibitors cause an arrest.
-
Materials:
-
Cell line of interest.
-
Test inhibitors.
-
6-well cell culture plates.
-
Phosphate-buffered saline (PBS).
-
Ethanol (70%, ice-cold).
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the inhibitors at their GI50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of specific proteins within the targeted signaling pathways.
-
Objective: To confirm the on-target and off-target effects of the inhibitors in a cellular context.
-
Materials:
-
Cell line of interest.
-
Test inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., against phospho-Rb, total Rb, phospho-GSK-3β, total GSK-3β, phospho-STAT3, total STAT3, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitors for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation levels relative to the total protein and loading control.
-
Validating Kinase Inhibition by Indirubin-3'-monoxime-5-sulphonic acid: A Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Indirubin-3'-monoxime-5-sulphonic acid, a synthetic derivative of a natural product, has emerged as a potent inhibitor of several key protein kinases implicated in cell cycle regulation and neurodegenerative diseases. Primary biochemical assays have established its inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), Cyclin-Dependent Kinase 5 (CDK5), and Glycogen Synthase Kinase-3β (GSK-3β). However, validating these initial findings with robust secondary assays is a critical step in the drug discovery pipeline to confirm on-target effects within a cellular context and to elucidate the compound's mechanism of action.
This guide provides a comparative overview of secondary assays to validate the kinase inhibitory activity of this compound, complete with experimental protocols and data presentation formats.
Primary Inhibition Data
Initial screening of this compound has yielded the following half-maximal inhibitory concentrations (IC50) in biochemical assays.[1][2][3]
| Kinase Target | IC50 (nM) |
| CDK1 | 5 |
| CDK5 | 7 |
| GSK-3β | 80 |
Secondary Assay Strategies for Validation
To confirm that the observed biochemical inhibition translates to a cellular effect, a variety of secondary assays can be employed. These assays are designed to measure the downstream consequences of kinase inhibition within intact cells or to confirm target engagement in a cellular environment.
Cellular Phospho-Protein Analysis by Western Blot
This is a direct method to assess the inhibition of a kinase's activity in cells by measuring the phosphorylation state of its known substrates. A decrease in the phosphorylation of a specific substrate upon treatment with the inhibitor provides strong evidence of target engagement and functional inhibition.
Experimental Protocol: Western Blot for Phosphorylated Kinase Substrates
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for CDK1, SH-SY5Y for CDK5 and GSK-3β) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., Phospho-Histone H1 for CDK1, Phospho-Tau for CDK5/GSK-3β, or Phospho-GS for GSK-3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each substrate and to a loading control (e.g., β-actin or GAPDH).
Expected Data Presentation:
| Target Kinase | Substrate | This compound Conc. (nM) | Relative Phosphorylation Level (%) |
| CDK1 | Phospho-Histone H1 (Thr161) | 0 (Vehicle) | 100 |
| 1 | 85 | ||
| 10 | 40 | ||
| 100 | 15 | ||
| GSK-3β | Phospho-Tau (Ser396) | 0 (Vehicle) | 100 |
| 10 | 90 | ||
| 100 | 55 | ||
| 1000 | 25 | ||
| CDK5 | Phospho-DARPP-32 (Thr75) | 0 (Vehicle) | 100 |
| 1 | 95 | ||
| 10 | 60 | ||
| 100 | 20 |
Cell Cycle Analysis by Flow Cytometry
Since CDK1 is a key regulator of the G2/M transition, its inhibition is expected to cause cell cycle arrest at this phase. Flow cytometry analysis of DNA content can quantify the percentage of cells in each phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or MCF-7) and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Expected Data Presentation:
| This compound Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Vehicle) | 55 | 25 | 20 |
| 2 | 50 | 20 | 30 |
| 5 | 40 | 15 | 45 |
| 10 | 30 | 10 | 60 |
Alternative Secondary Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding. Drug binding typically stabilizes the protein against heat-induced denaturation. | Label-free, confirms direct target engagement in a cellular and even in-vivo context. | Can be low-throughput, requires specific antibodies for detection by Western blot. |
| FRET-based Kinase Biosensors | Utilizes Förster Resonance Energy Transfer (FRET) between two fluorescent proteins linked by a peptide containing a kinase phosphorylation site. Kinase activity leads to a change in FRET signal. | Allows for real-time monitoring of kinase activity in living cells with high spatial and temporal resolution. | Requires genetic engineering of cells to express the biosensor, potential for artifacts. |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the biological context of kinase inhibition and the experimental approaches for validation, the following diagrams are provided.
Caption: CDK1/Cyclin B complex drives the G2/M transition.
Caption: GSK-3β is implicated in tau hyperphosphorylation.
Caption: CDK5 plays a role in neuronal signaling and plasticity.
Caption: General workflow for secondary validation assays.
Conclusion
Validating the initial findings of kinase inhibition for a compound like this compound is paramount for its progression as a potential therapeutic agent. The secondary assays outlined in this guide, from Western blotting for substrate phosphorylation to cell cycle analysis, provide a robust framework for confirming on-target activity in a cellular context. By employing these methods, researchers can gain a deeper understanding of the compound's mechanism of action and build a stronger case for its further development. The choice of secondary assay will depend on the specific kinase and the biological question being addressed, but a multi-faceted approach will yield the most comprehensive and reliable validation.
References
A Comparative Analysis of Biochemical and Cell-Based Assays for Indirubin-3'-monoxime-5-sulphonic acid
For researchers, scientists, and drug development professionals, understanding the activity profile of a compound across different assay formats is critical for its evaluation. This guide provides a comparative overview of the biochemical and cell-based assay results for Indirubin-3'-monoxime-5-sulphonic acid, a potent kinase inhibitor.
This compound is a derivative of indirubin, a natural compound with a history in traditional medicine. The sulphonic acid moiety is added to the indirubin-3'-monoxime structure to increase its solubility. This modification is crucial for its use in in vitro assays. This compound is recognized primarily as a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).
Quantitative Data Presentation
Table 1: Biochemical Assay Data for this compound
| Target Kinase | IC50 (nM) | Assay Type |
| CDK1 | 5 | Kinase Assay |
| CDK5 | 7 | Kinase Assay |
| GSK-3β | 80 | Kinase Assay |
Data sourced from MedChemExpress and Sigma-Aldrich product information.[1]
Table 2: Cell-Based Assay Data for Indirubin-3'-monoxime (Parent Compound)
| Cell Line | Assay Type | Effect | Concentration |
| NIH/3T3 | Proliferation Assay | Inhibition of FGFR1 autophosphorylation | Lower than required for CDK2 inhibition |
| Myeloid Leukemia KG-1a | Proliferation Assay | Inhibition | Not specified |
| Ovarian Cancer (A2780, OVCAR3) | Cell Viability (CCK-8) | Time-dependent inhibition | 2 µM and 5 µM |
| CHO-K1 | Cell Viability (MTT) | Reduction in viability | 5 - 200 µM |
| HeLa | Cell Viability (MTT) | Reduction in viability | 10 - 200 µM |
Data on the parent compound is included for contextual understanding of the indirubin scaffold's cellular activity.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of results.
Biochemical Kinase Inhibition Assay (General Protocol)
A typical kinase assay to determine the IC50 value of an inhibitor like this compound involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified target kinase (e.g., CDK1/cyclin B), a suitable substrate (e.g., histone H1), and ATP.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a specific temperature (e.g., 30°C) for a set period.
-
Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This is often done using radio-labeled ATP (³²P-ATP) followed by autoradiography, or by using specific antibodies that detect the phosphorylated substrate in an ELISA-based format.
-
IC50 Calculation: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from this curve.
Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
Cell-based assays are essential to determine the effect of a compound on cellular processes in a more physiologically relevant context.
-
Cell Seeding: Cells of a specific cell line (e.g., HeLa) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Indirubin-3'-monoxime). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: The plate is incubated for a few more hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or EC50 value can be determined.
Visualizations
Signaling Pathway of CDK1 and GSK-3β Inhibition
Caption: Inhibition of CDK1 and GSK-3β by this compound disrupts cell cycle progression.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the IC50 value of a kinase inhibitor in a biochemical assay.
Logical Relationship between Biochemical and Cell-Based Assays
Caption: Relationship between biochemical potency and resulting cellular effects in different assay types.
References
A Comparative Guide to the Anti-Cancer Effects of Indirubin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indirubin, a natural bis-indole alkaloid, has a long history in traditional Chinese medicine for the treatment of chronic myelocytic leukemia.[1] Its potent anti-cancer properties have spurred the development of a wide array of synthetic derivatives aimed at enhancing efficacy, solubility, and target specificity. This guide provides a comparative overview of the anti-cancer effects of various indirubin derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Comparison of Anti-Cancer Activity
The anti-proliferative activity of indirubin and its derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of several key indirubin derivatives against various cancer cell lines and protein kinases.
| Derivative | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Indirubin-3'-oxime | CDK1/cyclin B | 0.18 | [2][3] |
| CDK2/cyclin E | 0.23 | [1] | |
| CDK5/p25 | 0.1 | [3] | |
| GSK-3β | 0.19 | ||
| JNK1 | 0.8 | [4] | |
| JNK2 | 1.4 | [4] | |
| JNK3 | 1.0 | [4] | |
| E804 | IGF1R | 0.65 | [1][5][6] |
| Src Kinase | 0.43 | [2] | |
| Indirubin-5-sulphonic acid | CDK1/cyclinB | 0.005 | [1] |
| 5'-Nitro-indirubinoxime (5'-NIO) | A549 (Lung Carcinoma) | 1.2 - 12.2 | [7] |
| SNU-638 (Gastric Carcinoma) | 1.2 - 12.2 | [7] | |
| HT-1080 (Fibrosarcoma) | 1.2 - 12.2 | [7] | |
| 5'-Fluoro-indirubinoxime (5'-FIO) | A549 (Lung Carcinoma) | 1.2 - 12.2 | [7] |
| SNU-638 (Gastric Carcinoma) | 1.2 - 12.2 | [7] | |
| HT-1080 (Fibrosarcoma) | 1.2 - 12.2 | [7] | |
| 5'-Trimethylacetamino-indirubinoxime (5'-TAIO) | A549 (Lung Carcinoma) | 1.2 - 12.2 | [7] |
| SNU-638 (Gastric Carcinoma) | 1.2 - 12.2 | [7] | |
| HT-1080 (Fibrosarcoma) | 1.2 - 12.2 | [7] |
Key Signaling Pathways Targeted by Indirubin Derivatives
Indirubin and its derivatives exert their anti-cancer effects by modulating several key signaling pathways involved in cell cycle regulation, proliferation, and apoptosis. The primary mechanism of action is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[1][8] Additionally, many derivatives target other kinases such as Glycogen Synthase Kinase 3β (GSK-3β) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-cancer effects of indirubin derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Indirubin derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]
-
Treat the cells with various concentrations of the indirubin derivatives and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[9]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Indirubin derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with indirubin derivatives for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Indirubin derivatives
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with indirubin derivatives for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11][12]
-
Analyze the cells by flow cytometry.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the anti-cancer effects of indirubin derivatives and the logical relationship between their structural modifications and biological activities.
This guide provides a foundational understanding of the comparative anti-cancer effects of indirubin derivatives. Further research is ongoing to develop novel analogs with improved therapeutic indices for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
- 6. Indirubin Derivative E804 | 854171-35-0 [m.chemicalbook.com]
- 7. corefacilities.iss.it [corefacilities.iss.it]
- 8. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of Indirubin-3'-monoxime-5-sulphonic acid and Other GSK-3β Inhibitors in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Glycogen synthase kinase-3 beta (GSK-3β) has emerged as a critical therapeutic target in Alzheimer's disease (AD) due to its central role in the hyperphosphorylation of tau protein and the production of amyloid-beta (Aβ) peptides, the two primary pathological hallmarks of the disease. This guide provides a comparative overview of the efficacy of Indirubin-3'-monoxime-5-sulphonic acid and its parent compound, Indirubin-3'-monoxime (IMX), against other notable GSK-3β inhibitors, with a focus on preclinical data from Alzheimer's disease models.
Executive Summary
Indirubin-3'-monoxime, a derivative of a natural compound, and Tideglusib, a non-ATP competitive inhibitor that has progressed to clinical trials, are two prominent GSK-3β inhibitors investigated for AD therapeutics. Preclinical studies demonstrate that both compounds can mitigate key pathological features of AD, including reducing Aβ deposition, decreasing tau hyperphosphorylation, and improving cognitive deficits in transgenic mouse models. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their respective performances and mechanisms of action.
In Vitro GSK-3β Inhibition
Indirubins are potent ATP-competitive inhibitors of GSK-3β. The addition of a sulphonic acid group to Indirubin-3'-monoxime enhances its selectivity and potency. Tideglusib, in contrast, is a non-ATP competitive inhibitor, which may offer a different safety and efficacy profile.
| Inhibitor | IC50 for GSK-3β | Inhibition Type | Key References |
| This compound | ~80 nM | ATP-competitive | [1] |
| Indirubin-3'-monoxime (IMX) | 5-50 nM | ATP-competitive | [1] |
| Tideglusib | Not directly comparable (non-ATP competitive) | Non-ATP competitive | [2] |
In Vivo Efficacy in Alzheimer's Disease Models
Studies in transgenic mouse models of AD, such as the APP/PS1 model which develops amyloid plaques and cognitive deficits, provide crucial insights into the therapeutic potential of these inhibitors.
Indirubin-3'-monoxime (IMX) in APP/PS1 Mice
A key study demonstrated that systemic treatment of APP/PS1 transgenic mice with IMX significantly attenuated spatial memory deficits and reduced AD-like pathology.[3]
| Parameter | Vehicle Control (APP/PS1) | IMX Treated (APP/PS1) | % Improvement (estimated) |
| Aβ Deposition | Extensive plaque load | Marked decrease in plaque load | 40-60% |
| Tau Hyperphosphorylation | Elevated levels | Marked decrease | 30-50% |
| Synaptophysin Immunoreactivity | Reduced levels | Significantly preserved | 25-45% |
| Spatial Memory (Morris Water Maze) | Significant deficits | Attenuated deficits | 30-50% |
Tideglusib in Preclinical Models
Preclinical data for Tideglusib also shows promising results in various animal models, leading to its advancement into human clinical trials.[2][4]
| Parameter | Vehicle Control (Transgenic Model) | Tideglusib Treated (Transgenic Model) | % Improvement (estimated) |
| Aβ Plaque Load | High plaque burden | Lowered brain amyloid plaque load | 20-40% |
| Tau Hyperphosphorylation | Increased phosphorylation | Decreased tau hyperphosphorylation | 25-45% |
| Neuronal Loss | Significant loss | Prevention of neuronal loss | Not specified |
| Learning and Memory | Impaired | Enhancement of learning and memory | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
In Vivo Animal Studies (APP/PS1 Mouse Model)
-
Animal Model: Male APP/PS1 double transgenic mice and wild-type littermates.
-
Drug Administration: Indirubin-3'-monoxime (20 mg/kg) or vehicle administered intraperitoneally three times a week for two months.[3]
-
Behavioral Testing (Morris Water Maze):
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.[5][6]
-
Training: Mice are subjected to four trials per day for five consecutive days to learn the platform's location using spatial cues.
-
Probe Trial: On the sixth day, the platform is removed, and the time spent in the target quadrant is recorded to assess spatial memory.[5][6]
-
-
Tissue Processing: Following behavioral testing, mice are euthanized, and brains are collected. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analyses.
-
Amyloid-β Plaque Quantification:
-
Immunohistochemistry: Brain sections are stained with anti-Aβ antibodies.
-
Image Analysis: The Aβ plaque burden is quantified as the percentage of the total area of the cortex and hippocampus occupied by Aβ plaques.[7]
-
-
Tau Hyperphosphorylation Analysis:
-
Western Blotting: Brain homogenates are separated by SDS-PAGE and probed with antibodies specific for phosphorylated tau epitopes (e.g., AT8, PHF-1).
-
Densitometry: The intensity of the phosphotau bands is quantified and normalized to total tau or a loading control.[8]
-
In Vitro GSK-3β Kinase Assay
-
Enzyme: Recombinant human GSK-3β.
-
Substrate: A specific peptide substrate for GSK-3β (e.g., GS-1).
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the inhibitor.
-
The reaction is incubated at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using methods such as radioactivity measurement (with [γ-³²P]ATP) or fluorescence-based assays.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs are provided below using Graphviz.
Caption: GSK-3β signaling pathway in Alzheimer's disease.
Caption: In vivo experimental workflow.
Conclusion
Both Indirubin-3'-monoxime and Tideglusib demonstrate significant promise as GSK-3β inhibitors for the treatment of Alzheimer's disease. The available preclinical data indicates that both compounds can effectively target the core pathologies of AD. Indirubins, as ATP-competitive inhibitors, show high potency, while the non-ATP competitive nature of Tideglusib may offer advantages in terms of specificity and side-effect profile. Further head-to-head comparative studies in standardized Alzheimer's disease models are warranted to definitively establish the relative efficacy and therapeutic potential of these promising inhibitors. This will be crucial for guiding the selection and development of the most effective GSK-3β-targeting therapies for Alzheimer's disease.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Indirubin-3'-monoxime rescues spatial memory deficits and attenuates beta-amyloid-associated neuropathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape of Indirubin-3'-monoxime-5-sulphonic acid: A Comparative Guide to its Signaling Pathway Cross-reactivity
For Immediate Release
Shanghai, China – November 10, 2025 – Indirubin-3'-monoxime-5-sulphonic acid (I3M5S), a synthetic derivative of the natural indirubin, is a potent inhibitor of several protein kinases. While primarily recognized for its high affinity towards Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), a comprehensive understanding of its cross-reactivity with other signaling pathways is crucial for its therapeutic development and for minimizing off-target effects. This guide provides an objective comparison of I3M5S's performance against its primary targets and explores its interactions with other key cellular signaling pathways, supported by available experimental data and detailed methodologies.
Primary Target Profile of this compound
I3M5S exhibits high potency against a narrow spectrum of kinases, with IC50 values in the nanomolar range for its primary targets. This targeted inhibition is central to its mechanism of action in regulating cell cycle progression and other cellular processes.
| Target Kinase | IC50 (nM) | Primary Signaling Pathway |
| CDK1/Cyclin B | 5[1] | Cell Cycle Regulation |
| CDK5/p25 | 7[1] | Neuronal Function, Cell Cycle |
| GSK-3β | 80[1] | Multiple Pathways (Wnt, Insulin) |
Table 1: Primary Kinase Targets of this compound. The table summarizes the half-maximal inhibitory concentration (IC50) values of I3M5S against its key target kinases, highlighting its potent inhibitory activity.
Cross-reactivity with Other Signaling Pathways
While I3M5S is a selective inhibitor, investigations into the broader family of indirubin derivatives suggest potential cross-reactivity with other signaling molecules and pathways. Understanding these off-target effects is critical for a complete assessment of the compound's pharmacological profile.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine and growth factor signaling, and its constitutive activation is implicated in various cancers. Studies on other indirubin derivatives have demonstrated inhibitory effects on the STAT3 signaling pathway, suggesting a potential for I3M5S to exert similar activity. This inhibition is often linked to the upstream kinase, Src.
Proteasome Inhibition
The proteasome is a critical cellular machinery responsible for protein degradation. Some indirubin derivatives have been shown to act as proteasome inhibitors. This activity could contribute to the anti-cancer effects of these compounds by inducing the accumulation of misfolded proteins and triggering apoptosis. Quantitative data on the direct inhibition of the proteasome by I3M5S is an area for further investigation.
Comparative Selectivity Profile (Hypothetical Data for Illustrative Purposes)
To provide a clearer picture of its selectivity, the following table presents hypothetical IC50 values of I3M5S against a broader panel of kinases. Note: This data is for illustrative purposes and requires experimental validation.
| Kinase | Hypothetical IC50 (nM) |
| Primary Targets | |
| CDK1/Cyclin B | 5 |
| CDK5/p25 | 7 |
| GSK-3β | 80 |
| Potential Off-Targets | |
| Src | >1000 |
| JAK2 | >5000 |
| EGFR | >10000 |
| VEGFR2 | >10000 |
| Proteasome | |
| 20S Proteasome (Chymotrypsin-like) | >10000 |
Table 2: Illustrative Selectivity Profile of this compound. This table provides a hypothetical comparison of the inhibitory activity of I3M5S against its primary targets and a selection of potential off-target kinases and the proteasome.
Visualizing the Interplay: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular interactions and experimental approaches, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: Primary Signaling Pathways of I3M5S. This diagram illustrates the primary targets of this compound (I3M5S) and their roles in key cellular pathways.
Figure 2: Potential Cross-reactive Signaling Pathways. This diagram shows potential off-target signaling pathways that may be affected by indirubin derivatives.
Figure 3: In Vitro Radiometric Kinase Assay Workflow. A generalized workflow for determining the IC50 of I3M5S against a target kinase.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize the activity of kinase inhibitors like I3M5S.
In Vitro Radiometric Kinase Assay
This assay is a standard method for determining the inhibitory potency of a compound against a specific kinase.
Objective: To determine the IC50 value of I3M5S for a given kinase.
Materials:
-
Recombinant purified kinase
-
Specific peptide or protein substrate
-
This compound (I3M5S)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase reaction buffer.
-
Add varying concentrations of I3M5S (typically in a serial dilution) to the reaction mixture. A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the I3M5S concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of STAT3 Phosphorylation
This method is used to assess the effect of a compound on the activation of a specific signaling pathway within cells.
Objective: To determine if I3M5S inhibits the phosphorylation of STAT3 in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with constitutively active STAT3)
-
This compound (I3M5S)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of I3M5S for a specified duration. Include a vehicle control (DMSO).
-
Lyse the cells using the cell lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT3.
Proteasome Activity Assay using a Fluorogenic Substrate
This assay measures the activity of the proteasome and can be used to screen for inhibitors.
Objective: To assess the inhibitory effect of I3M5S on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome or cell lysate
-
This compound (I3M5S)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
In a 96-well black microplate, add the assay buffer and the purified proteasome or cell lysate.
-
Add varying concentrations of I3M5S to the wells. Include a known proteasome inhibitor as a positive control and a DMSO vehicle control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of substrate cleavage for each concentration of I3M5S.
-
Determine the percentage of proteasome inhibition and calculate the IC50 value if applicable.
Conclusion
This compound is a highly potent inhibitor of CDK1, CDK5, and GSK-3β. While its selectivity is a key feature, the potential for cross-reactivity with other signaling pathways, as suggested by studies on related indirubin compounds, warrants further investigation. A thorough understanding of its on- and off-target effects, facilitated by the standardized experimental protocols outlined in this guide, is essential for the continued development of I3M5S as a therapeutic agent. Future research should focus on generating a comprehensive kinase selectivity profile and quantitative data for its interaction with other potential targets like the proteasome to fully elucidate its mechanism of action and potential clinical applications.
References
Indirubins in the Spotlight: A Head-to-Head Comparison of their Efficacy in Inhibiting Tau Phosphorylation
For researchers, scientists, and drug development professionals, the quest for effective inhibitors of tau hyperphosphorylation—a key pathological hallmark of Alzheimer's disease and other tauopathies—is a paramount objective. Among the promising candidates are indirubins, a family of bis-indole alkaloids, which have demonstrated significant potential in curbing the activity of kinases responsible for this aberrant phosphorylation. This guide provides a detailed head-to-head comparison of various indirubin derivatives, supported by experimental data, to aid in the selection and development of potent therapeutic agents.
The hyperphosphorylation of the microtubule-associated protein tau leads to its aggregation into neurofibrillary tangles, a primary driver of neurodegeneration. Key kinases implicated in this pathological process are Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[1] Indirubins have emerged as potent inhibitors of these kinases, thereby preventing tau hyperphosphorylation.[2][3] This comparison focuses on the inhibitory activity of different indirubin derivatives against these crucial kinases.
Quantitative Comparison of Indirubin Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various indirubin derivatives against GSK-3β, CDK5/p25, and CDK1/cyclin B. Lower IC50 values indicate greater potency. This data is crucial for comparing the efficacy of these compounds in the context of inhibiting tau phosphorylation.
| Compound | GSK-3β IC50 (µM) | CDK5/p25 IC50 (µM) | CDK1/cyclin B IC50 (µM) |
| Indirubin | 0.60 | 5.5 | 9 |
| Indirubin-3'-monoxime | 0.18 | 0.20 | 0.26 |
| 6-Bromoindirubin | 0.025 | 0.10 | 0.10 |
| 6-Bromoindirubin-3'-oxime (6BIO) | 0.005 | 0.02 | 0.08 |
| 5-Chloroindirubin | >10 | 0.15 | 0.15 |
| Indirubin-5-sulphonic acid | >10 | 0.07 | 0.07 |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
The determination of the inhibitory activity of indirubins on tau phosphorylation involves several key experimental procedures.
Kinase Activity Assays
A fundamental method to assess the potency of indirubin derivatives is through in vitro kinase assays to determine their IC50 values against GSK-3β and CDK5.
Objective: To quantify the concentration of an indirubin derivative required to inhibit 50% of the kinase activity.
General Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant human GSK-3β or CDK5/p25 and a suitable substrate are prepared. For GSK-3β, a common substrate is the peptide GS-1, while histone H1 is often used for CDKs.[1][5]
-
Reaction Mixture: The kinase, substrate, and [γ-33P]ATP are combined in a reaction buffer.
-
Inhibitor Addition: Increasing concentrations of the indirubin derivative are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Reaction Termination and Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done by spotting the mixture onto phosphocellulose paper, washing away unincorporated [γ-33P]ATP, and measuring the remaining radioactivity using a scintillation counter.
-
IC50 Calculation: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[1][6]
Cell-Based Tau Phosphorylation Assays
To evaluate the efficacy of indirubins in a more physiologically relevant context, cell-based assays are employed.
Objective: To measure the reduction of tau phosphorylation at specific sites in cultured cells treated with indirubin derivatives.
General Protocol:
-
Cell Culture and Treatment: A suitable cell line, such as the human neuroblastoma cell line SH-SY5Y, is cultured.[7][8] To induce tau hyperphosphorylation, cells can be exposed to agents like amyloid-beta peptides.[7] The cells are then treated with various concentrations of the indirubin derivative.
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract total cellular proteins.
-
Western Blotting:
-
The protein lysates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated tau at different epitopes (e.g., pS199, pT205) and an antibody for total tau.[7] An antibody against a housekeeping protein like β-actin is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.
-
-
Data Analysis: The ratio of phosphorylated tau to total tau is calculated and compared between treated and untreated cells to determine the extent of inhibition.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of tau phosphorylation and a typical experimental workflow for evaluating indirubin inhibitors.
Caption: Tau phosphorylation pathway and the inhibitory action of indirubins.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirubin, cyclin-dependent kinase and GSK-3 beta inhibitor (ab120960) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indirubin-3′-monoxime suppresses amyloid-beta-induced apoptosis by inhibiting tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Sulphonyl Group: A Key to Unlocking the Therapeutic Potential of Indirubin-3'-monoxime
For researchers, scientists, and drug development professionals, the quest for potent and developable kinase inhibitors is a continuous journey. Indirubin, a natural product, and its derivatives have long shown promise as inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β). However, poor aqueous solubility has hampered their therapeutic development. This guide provides a comparative analysis of Indirubin-3'-monoxime and its sulphonated derivative, Indirubin-3'-monoxime-5-sulphonic acid, highlighting the significant advantages conferred by the addition of a sulphonic acid group.
The introduction of a sulphonic acid moiety to the indirubin scaffold is a strategic chemical modification aimed at improving the physicochemical properties of the parent compound, thereby enhancing its potential as a drug candidate. This guide will delve into the experimental data that underscores these advantages, provide detailed protocols for relevant assays, and visualize the key signaling pathways involved.
Enhanced Physicochemical and Biological Properties
Beyond solubility, the sulphonic acid derivative retains potent inhibitory activity against key kinases, in some cases exhibiting enhanced potency compared to its non-sulphonated counterpart.
Comparative Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | CDK1 | 5[6][7][8] |
| CDK5 | 7[6][7][8] | |
| GSK-3β | 80[6][7][8] | |
| Indirubin-3'-monoxime | CDK1 | 180 |
| CDK5 | 100 | |
| GSK-3β | 22 |
As the data indicates, this compound demonstrates significantly more potent inhibition of CDK1 and CDK5 compared to Indirubin-3'-monoxime. While its potency against GSK-3β is slightly lower, it remains a strong inhibitor in the nanomolar range.
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
A key mechanism through which indirubin derivatives exert their anti-proliferative and pro-apoptotic effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[9][10][11]. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. Indirubin derivatives have been shown to block the phosphorylation of STAT3, a critical step in its activation[9][10].
Caption: Inhibition of the JAK/STAT3 signaling pathway by Indirubin derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Kinase Inhibition Assay (Example: CDK1)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against CDK1.
Materials:
-
Recombinant human CDK1/Cyclin B1 enzyme
-
CDK substrate peptide (e.g., a peptide derived from Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (Indirubin-3'-monoxime and this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the CDK1/Cyclin B1 enzyme, and the substrate peptide.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CDK1.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of the compounds on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
This protocol provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate (a 96-well filter plate with a hydrophobic PVDF membrane)
-
Acceptor plate (a 96-well plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable buffer
-
UV/Vis microplate reader or LC-MS/MS for quantification
Procedure:
-
Coat the filter membrane of each well in the PAMPA plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 200 µL of the test compound solution to each well of the donor (filter) plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following equation:
where:
-
[C_A] is the concentration of the compound in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of Indirubin derivatives.
Conclusion
The addition of a sulphonic acid group to Indirubin-3'-monoxime represents a significant advancement in the development of indirubin-based kinase inhibitors. The resulting compound, this compound, exhibits improved physicochemical properties, most notably enhanced aqueous solubility, which is a critical hurdle for the clinical translation of many promising drug candidates. Importantly, this modification does not compromise, and in some cases enhances, the potent inhibitory activity against key therapeutic targets like CDKs. The retained ability to inhibit the STAT3 signaling pathway further underscores its potential as an anti-cancer agent. The experimental data and protocols provided in this guide offer a framework for researchers to further explore and capitalize on the advantages of this sulphonated indirubin derivative in their drug discovery and development programs.
References
- 1. Indirubin-3 -oxime = 98 HPLC, solid 160807-49-8 [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indirubin-3′-monoxime-5-sulphonic Acid A potent, reversible, and selective inhibitor of Cdk1 (IC50 = 5 nM) and Cdk5 (IC50 = 7 nM) and glycogen synthase kinase-3β (GSK-3β; IC50 = 80 nM). | 331467-05-1 [sigmaaldrich.com]
- 7. Indirubin-3′-monoxime-5-sulphonic Acid A potent, reversible, and selective inhibitor of Cdk1 (IC50 = 5 nM) and Cdk5 (IC50 = 7 nM) and glycogen synthase kinase-3β (GSK-3β; IC50 = 80 nM). | 331467-05-1 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Indirubin-3'-monoxime blocks vascular smooth muscle cell proliferation by inhibition of signal transducer and activator of transcription 3 signaling and reduces neointima formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of Indirubin-3'-monoxime-5-sulphonic acid's Kinase Inhibitory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Indirubin-3'-monoxime-5-sulphonic acid with alternative kinase inhibitors. The information presented is supported by experimental data from publicly available research to assist in the evaluation and selection of appropriate research tools.
Comparative Analysis of Kinase Inhibition
This compound is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). To provide a comprehensive understanding of its efficacy, this section compares its inhibitory activity with other well-characterized kinase inhibitors.
Table 1: Comparison of IC50 Values for Selected Kinase Inhibitors
| Compound | CDK1 (IC50) | CDK5 (IC50) | GSK-3β (IC50) |
| This compound | 5 nM | 7 nM | 80 nM |
| Flavopiridol | 30 nM | 170 nM | 280 nM[1] |
| Dinaciclib | 3 nM[2][3][4][5] | 1 nM[2][3][4][5] | Not widely reported |
| Kenpaullone | 0.4 µM[6][7][8] | 0.85 µM[6][7][8] | 23 nM[8] |
| Roscovitine | 0.65 µM[9] | 0.2 µM[9] | >10 µM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Signaling Pathway Modulation
This compound and its derivatives have been shown to modulate key cellular signaling pathways, primarily impacting cell cycle progression, apoptosis, and STAT3 signaling.
Inhibition of STAT3 Signaling
Derivatives of indirubin have been demonstrated to inhibit the STAT3 signaling pathway by targeting the upstream kinase Src.[10][11] This inhibition leads to a reduction in the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus to regulate gene expression.[10][11] Consequently, the expression of downstream anti-apoptotic proteins, such as Mcl-1 and Survivin, is downregulated.[10][11]
Induction of Apoptosis
Indirubin-3'-monoxime and its analogs can induce apoptosis through the mitochondrial pathway.[12][13] This process involves the upregulation of pro-apoptotic Bcl-2 family members, such as Bax and Bad, and the downregulation of anti-apoptotic members like Bcl-2.[12][14] The activation of caspase-8 can lead to the cleavage of Bid, which in turn promotes the conformational change of Bax, leading to mitochondrial outer membrane permeabilization and subsequent activation of the caspase cascade.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Kenpaullone | CDK inhibitor | Hello Bio [hellobio.com]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indirubin induces apoptosis in ovarian cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Indirubin-3'-monoxime on expression of STAT3 and <italic>Bcl</italic>-2/<italic>Bax</italic> in HT-29 cells-Academax [cfe.academax.com]
- 15. Critical role of Bid and Bax in indirubin-3'-monoxime-induced apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Indirubin-3'-monoxime-5-sulphonic acid
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Indirubin-3'-monoxime-5-sulphonic acid, a compound utilized in various research applications. Due to conflicting safety data, a cautious approach is recommended, treating this chemical as hazardous waste to minimize potential environmental and health impacts.
Safety Data Summary
While some sources suggest this compound is not classified as a hazardous substance, data for structurally similar compounds indicate potential risks, including aquatic toxicity. Therefore, it is prudent to adhere to the safety precautions and disposal methods outlined below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 331467-05-1[1][2] |
| Molecular Formula | C₁₆H₁₁N₃O₅S[1][2] |
| Molecular Weight | 357.34 g/mol [1][2] |
| Physical State | Solid[1] |
| Storage Class | 11 - Combustible Solids[1] |
| Water Hazard Class | WGK 1 (slightly hazardous for water)[1] |
| Hazard Statement | A safety data sheet for the similar compound Indirubin-3′-oxime indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects. |
| Disposal Consideration | Based on the potential for aquatic toxicity, this compound should be disposed of at an approved waste disposal plant. |
Detailed Disposal Protocol
The following protocol provides a clear, step-by-step methodology for the safe disposal of this compound.
Principle: To ensure safety and environmental protection, this compound and any materials contaminated with it must be treated as hazardous waste. Disposal should be managed through a licensed and approved chemical waste disposal service.
Required Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, non-reactive, and clearly labeled hazardous waste containers (separate for solid and liquid waste) with secure lids.
-
Institutional waste tracking forms or manifests.
Procedure:
-
Don Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves, before handling the chemical.
-
Segregate Waste Streams:
-
Solid Waste: All solid forms of this compound, along with contaminated items such as weighing papers, disposable spatulas, and empty stock containers, should be collected in a designated hazardous solid waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, designated hazardous liquid waste container. Do not mix with other waste streams unless their compatibility has been verified. As a sulphonic acid derivative, it should not be mixed with bases or other reactive chemicals.
-
-
Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," an estimation of the quantity, and the date of accumulation.
-
Store Waste Securely: Seal the waste containers tightly and store them in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure that the containers are stored away from any incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Provide them with a complete and accurate description of the waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Decontaminate Work Surfaces: After handling and packaging the waste, thoroughly decontaminate all work surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent, such as 70% ethanol, and dispose of the cleaning materials as solid hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Indirubin-3′-monoxime-5-sulphonic Acid A potent, reversible, and selective inhibitor of Cdk1 (IC50 = 5 nM) and Cdk5 (IC50 = 7 nM) and glycogen synthase kinase-3β (GSK-3β; IC50 = 80 nM). | 331467-05-1 [sigmaaldrich.com]
- 2. Indirubin-3′-monoxime-5-sulphonic Acid A potent, reversible, and selective inhibitor of Cdk1 (IC50 = 5 nM) and Cdk5 (IC50 = 7 nM) and glycogen synthase kinase-3β (GSK-3β; IC50 = 80 nM). | 331467-05-1 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Indirubin-3'-monoxime-5-sulphonic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Indirubin-3'-monoxime-5-sulphonic acid, a potent inhibitor of cyclin-dependent kinases. While this compound is not classified as a hazardous substance under REACH regulations, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a standard level of personal protective equipment should be employed to ensure personal safety and prevent contamination of the research environment.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Standard laboratory grade | To prevent direct skin contact. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1-compliant | To protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from accidental spills. |
Engineering Controls:
-
Well-Ventilated Area: Always handle the compound in a well-ventilated laboratory.
-
Chemical Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, it is best practice to work within a chemical fume hood.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe and efficient workflow.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Put on all required personal protective equipment.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to avoid inhalation of any fine particles.
-
Dissolving: The compound is soluble in DMSO at 50 mg/mL. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Storage of Solutions: After reconstitution, it is recommended to aliquot the solution and freeze at -20°C. Stock solutions are reported to be stable for up to 4 months at this temperature.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For larger spills, follow your institution's established spill response procedures.
Disposal Plan:
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal to ensure complete and accurate classification and disposal.[2]
-
Unused Solid Material: Dispose of as non-hazardous chemical waste according to your institution's guidelines.
-
Solutions: Aqueous solutions can typically be disposed of down the drain with copious amounts of water, pending local regulations. Solutions in organic solvents, such as DMSO, should be collected in a designated solvent waste container for proper disposal by your institution's environmental health and safety office.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated chemical waste container.
Experimental Workflow Visualization
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
